ASP-4058 hydrochloride
Description
Propriétés
IUPAC Name |
3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4O2.ClH/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13;/h2-9H,1H3,(H,26,27);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUYZACYZSOZCV-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952510-14-4 | |
| Record name | Asp-4058 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952510144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-4058 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q305243EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ASP-4058 Hydrochloride: An In-Depth Technical Guide to its S1P1/S1P5 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 hydrochloride is a novel, orally active agonist of the sphingosine-1-phosphate (S1P) receptors.[1] It demonstrates high selectivity for the S1P receptor subtypes 1 (S1P1) and 5 (S1P5) over other subtypes (S1P2, S1P3, and S1P4).[2][3][4][5] This selectivity profile suggests potential therapeutic applications with a more favorable safety margin compared to non-selective S1P receptor modulators like fingolimod (B1672674), particularly concerning adverse effects such as bradycardia, which is associated with S1P3 activation.[1][6][2] This technical guide provides a comprehensive overview of the S1P1/S1P5 selectivity of ASP-4058, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: S1P Receptor Subtype Selectivity
The selectivity of this compound for S1P receptor subtypes has been quantified using functional assays that measure the agonistic activity of the compound. The following table summarizes the half-maximal effective concentrations (EC50) of ASP-4058 and the non-selective agonist fingolimod phosphate (B84403) for human S1P receptor subtypes. The data clearly illustrates the preferential activation of S1P1 and S1P5 by ASP-4058.
| Compound | hS1P1 EC50 (nM) (95% CI) | hS1P2 EC50 (nM) (95% CI) | hS1P3 EC50 (nM) (95% CI) | hS1P4 EC50 (nM) (95% CI) | hS1P5 EC50 (nM) (95% CI) |
| ASP-4058 | 0.33 (0.24–0.45) | >1000 | >1000 | >1000 | 0.78 (0.53–1.1) |
| Fingolimod phosphate | 0.20 (0.13–0.30) | >1000 | 1.1 (0.81–1.5) | 0.95 (0.61–1.5) | 0.23 (0.16–0.33) |
Data sourced from Yamamoto et al., 2014.[6]
Experimental Protocols: GTPγS Binding Assay
The functional selectivity of ASP-4058 was determined using a GTPγS binding assay, a widely accepted method for measuring the activation of G protein-coupled receptors (GPCRs) like the S1P receptors.[7][8][9]
Principle of the Assay
Agonist binding to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, leading to its activation. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding to the Gα subunit, results in a persistent activated state. The amount of incorporated [35S]GTPγS is directly proportional to the extent of receptor activation by the agonist.[8][9]
Detailed Methodology
The following protocol is a representative method for determining the agonistic effects of compounds on human S1P receptor subtypes, based on the procedures described for ASP-4058.[6]
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines overexpressing each of the human S1P receptor subtypes (hS1P1, hS1P2, hS1P3, hS1P4, and hS1P5).
2. Assay Buffer Composition:
-
A typical assay buffer consists of:
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl
-
5 mM MgCl2
-
1 µM GDP
-
0.1% Bovine Serum Albumin (BSA)
-
3. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
Cell membranes (containing a specific S1P receptor subtype)
-
Varying concentrations of ASP-4058 or a reference compound (e.g., fingolimod phosphate)
-
0.1 nM [35S]GTPγS
-
-
The plates are incubated at 30°C for 60 minutes to allow for receptor activation and [35S]GTPγS binding.
4. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes while allowing unbound [35S]GTPγS to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
5. Data Analysis:
-
The specific binding of [35S]GTPγS is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.
-
Concentration-response curves are generated by plotting the specific binding against the logarithm of the agonist concentration.
-
The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, are determined using non-linear regression analysis.[6]
Mandatory Visualizations
S1P1 and S1P5 Signaling Pathways
The activation of S1P1 and S1P5 receptors by an agonist like ASP-4058 initiates downstream signaling cascades that mediate various cellular responses.
Caption: Simplified signaling pathways of S1P1 and S1P5 receptors activated by ASP-4058.
Experimental Workflow for Determining S1P Receptor Selectivity
The following diagram illustrates the logical flow of the experimental process used to determine the S1P receptor selectivity of ASP-4058.
Caption: Workflow for determining the S1P receptor selectivity of ASP-4058.
Conclusion
This compound is a potent and selective agonist for the S1P1 and S1P5 receptors, as demonstrated by in vitro functional assays.[6][2][3][4][5] The significant separation in agonistic activity between S1P1/S1P5 and S1P2/S1P3/S1P4 highlights its potential for targeted therapeutic intervention in diseases where modulation of S1P1 and S1P5 signaling is beneficial, such as autoimmune disorders.[6][2] The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this and similar compounds.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts | MDPI [mdpi.com]
- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: ASP-4058 Hydrochloride - A Novel S1P1 and S1P5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP-4058 hydrochloride is a novel, orally bioavailable, selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] Developed by Astellas Pharma Inc., this small molecule has demonstrated potential as a therapeutic agent for autoimmune diseases, particularly multiple sclerosis. Its selectivity for S1P1 and S1P5 is believed to offer a more favorable safety profile compared to less selective S1P receptor modulators, such as fingolimod (B1672674), by minimizing effects on other S1P receptor subtypes that are associated with adverse effects like bradycardia. This technical guide provides a comprehensive overview of the discovery, preclinical development, and available clinical data for this compound, including detailed experimental protocols and a summary of its pharmacological profile.
Introduction to this compound
ASP-4058, chemically known as 5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole hydrochloride, is a next-generation S1P receptor agonist.[1][3] S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2][3] By acting as an agonist at the S1P1 receptor on lymphocytes, ASP-4058 induces receptor internalization, thereby sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS) in the context of autoimmune neuroinflammation.[1] Furthermore, its agonistic activity on S1P5 receptors, which are expressed on oligodendrocytes, suggests a potential direct role in promoting myelin sheath integrity and repair within the CNS.[1][2]
Chemical Properties
| Property | Value |
| Chemical Formula | C19H13ClF6N4O2 |
| Molecular Weight | 478.78 g/mol |
| CAS Number | 952510-14-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Discovery and Preclinical Development
The discovery of ASP-4058 was driven by the need for a more selective S1P receptor modulator with an improved safety profile over existing therapies. Preclinical studies have demonstrated its potent and selective activity, as well as its efficacy in animal models of multiple sclerosis.
In Vitro Pharmacology
The in vitro activity of ASP-4058 was characterized using GTPγS binding assays to determine its functional activity at the human S1P receptors.
| Receptor Subtype | EC50 (nM) of ASP-4058 | EC50 (nM) of Fingolimod-P |
| S1P1 | 7.4 | 0.3 |
| S1P2 | >1000 | >1000 |
| S1P3 | >1000 | 1.1 |
| S1P4 | >1000 | 0.6 |
| S1P5 | 7.5 | 0.3 |
| Data extracted from Yamamoto R, et al. PLoS One. 2014;9(10):e110819.[1] |
The agonistic activities of ASP-4058 and the active phosphate (B84403) metabolite of fingolimod (fingolimod-P) were assessed using a GTPγS binding assay with membranes prepared from CHO cells stably expressing each human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, and S1P5).
-
Membrane Preparation: CHO cells overexpressing a specific S1P receptor subtype were cultured and harvested. The cells were then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and centrifuged to pellet the cell membranes. The resulting membrane pellet was resuspended in an appropriate assay buffer.
-
Assay Procedure: The assay was performed in a 96-well plate format. The reaction mixture contained the cell membranes, various concentrations of the test compound (ASP-4058 or fingolimod-P), GDP, and [35S]GTPγS in an assay buffer.
-
Incubation: The plates were incubated at 30°C for 60 minutes to allow for agonist-induced G-protein activation and the binding of [35S]GTPγS.
-
Termination and Detection: The reaction was terminated by rapid filtration through a glass fiber filter plate, which traps the [35S]GTPγS-bound membranes. The radioactivity on the filters was then quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves were generated, and the EC50 values were calculated using a non-linear regression analysis.
In Vivo Pharmacology
The in vivo effects of ASP-4058 were evaluated in rodent models of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Rat EAE Model (Prophylactic Treatment)
| Treatment Group | Mean Maximum Clinical Score |
| Vehicle | 3.5 ± 0.3 |
| ASP-4058 (0.03 mg/kg) | 1.8 ± 0.5* |
| ASP-4058 (0.1 mg/kg) | 0.5 ± 0.3 |
| ASP-4058 (0.3 mg/kg) | 0.1 ± 0.1 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Yamamoto R, et al. PLoS One. 2014;9(10):e110819.[1] |
Mouse Relapsing-Remitting EAE Model (Therapeutic Treatment)
| Treatment Group | Cumulative Clinical Score (Day 18-45) |
| Vehicle | 25.4 ± 3.1 |
| ASP-4058 (0.1 mg/kg) | 6.9 ± 2.9 |
| ASP-4058 (0.3 mg/kg) | 5.6 ± 2.2 |
| **p < 0.01 vs. Vehicle. Data extracted from Yamamoto R, et al. PLoS One. 2014;9(10):e110819.*[1] |
-
Animal Models: Lewis rats were used for the acute EAE model, and SJL/J mice were used for the relapsing-remitting EAE model.
-
Induction of EAE:
-
Rats: EAE was induced by immunization with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant (CFA).
-
Mice: EAE was induced by immunization with a peptide fragment of proteolipid protein (PLP139-151) in CFA, followed by the administration of pertussis toxin.
-
-
Drug Administration: ASP-4058 was administered orally, once daily, starting from the day of immunization (prophylactic model) or after the onset of the first clinical signs (therapeutic model).
-
Clinical Score Assessment: Animals were observed daily, and clinical signs of EAE were scored on a scale of 0 to 5, where 0 represents no signs and 5 represents a moribund state.
-
Lymphocyte Counting: Blood samples were collected, and peripheral blood lymphocyte counts were determined using an automated hematology analyzer to assess the pharmacodynamic effect of ASP-4058.
Mechanism of Action and Signaling Pathways
ASP-4058 exerts its therapeutic effects primarily through its agonist activity at S1P1 and S1P5 receptors.
S1P1 Receptor Signaling and Lymphocyte Trafficking
Activation of S1P1 receptors on lymphocytes by ASP-4058 leads to the internalization of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the CNS and cause inflammation and demyelination.
S1P5 Receptor Signaling and Potential Neuroprotective Effects
S1P5 receptors are predominantly expressed in the CNS on oligodendrocytes, the cells responsible for myelination. The activation of S1P5 by ASP-4058 may promote the survival and maturation of oligodendrocytes, potentially contributing to remyelination and neuroprotection.
Chemical Synthesis
While the detailed, step-by-step synthesis of this compound is proprietary information of Astellas Pharma Inc. and not publicly available, a plausible synthetic route can be postulated based on the synthesis of similar benzimidazole (B57391) and oxadiazole-containing compounds. The synthesis would likely involve the formation of the central 1,2,4-oxadiazole (B8745197) ring, followed by the construction of the benzimidazole moiety, and finally, the introduction of the chiral trifluoromethyl-containing ether side chain.
Clinical Development
A Phase 1 clinical trial (NCT01998646) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of ASP-4058 in healthy subjects.[3] The study also included an assessment of the effect of food on the pharmacokinetics of the compound.[3]
Clinical Trial Summary
| Trial Identifier | NCT01998646 |
| Phase | Phase 1 |
| Status | Completed |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose Escalation |
| Participants | 130 Healthy Volunteers |
| Primary Outcome Measures | Safety and Tolerability (Adverse Events, Vital Signs, ECGs, Laboratory Tests) |
| Secondary Outcome Measures | Pharmacokinetic Parameters (Cmax, Tmax, AUC) |
As of the date of this guide, the detailed results of this Phase 1 trial have not been publicly disclosed in peer-reviewed publications.
Conclusion and Future Directions
This compound is a promising, selective S1P1 and S1P5 receptor agonist with a preclinical profile that suggests potential for the treatment of multiple sclerosis and possibly other autoimmune disorders. Its selectivity is anticipated to translate into a better safety profile compared to non-selective S1P modulators. The completion of the Phase 1 study marks a critical step in its clinical development. Future research will likely focus on Phase 2 and 3 trials to establish its efficacy and safety in patient populations. Further investigation into the neuroprotective and remyelinating effects mediated by S1P5 agonism will also be of significant interest.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ASP-4058 Hydrochloride: A Selective S1P1 and S1P5 Receptor Agonist
Introduction
ASP-4058 hydrochloride is a novel, orally active, and selective second-generation agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] It has demonstrated potential as a therapeutic agent for autoimmune diseases, particularly multiple sclerosis, by modulating the immune system. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole hydrochloride | [1] |
| CAS Number | 952510-14-4 | [1] |
| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ | [1] |
| Molecular Weight | 478.78 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2] |
| Storage | Store at -20°C for long-term storage. |
Pharmacology
This compound exerts its pharmacological effects primarily through the selective agonism of S1P1 and S1P5 receptors. This selectivity offers a potential advantage over less selective S1P receptor modulators, such as fingolimod, by providing a wider safety margin, particularly concerning cardiovascular side effects like bradycardia.[1]
Mechanism of Action
Activation of S1P1 receptors on lymphocytes by ASP-4058 leads to their internalization and subsequent sequestration in secondary lymphoid organs. This prevents their egress into the peripheral circulation and infiltration into target tissues, such as the central nervous system in the case of multiple sclerosis, thereby exerting an immunomodulatory effect.[3][4]
The agonism of S1P5 receptors, which are predominantly expressed on oligodendrocytes in the central nervous system, is thought to contribute to neuroprotective effects.[5][6][7][8][9] S1P5 signaling in mature oligodendrocytes has been shown to promote cell survival.[5][8][9]
Pharmacodynamics
In vitro studies have demonstrated the high potency and selectivity of ASP-4058 for S1P1 and S1P5 receptors.
Table 2: In Vitro Activity of ASP-4058
| Receptor | EC₅₀ (nM) |
| Human S1P₁ | 0.36 |
| Human S1P₅ | 0.83 |
| Human S1P₂ | >10000 |
| Human S1P₃ | >10000 |
| Human S1P₄ | >10000 |
Data represents the geometric mean from GTPγS binding assays.
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that ASP-4058 is orally bioavailable.
Table 3: Pharmacokinetic Parameters of ASP-4058 in Rats (single oral administration)
| Parameter | Value |
| Dose | 1 mg/kg |
| Cmax (ng/mL) | 142 ± 18.2 |
| Tmax (h) | 4.0 ± 0.0 |
| AUC₀₋₂₄ (ng·h/mL) | 2080 ± 265 |
Signaling Pathways
The therapeutic effects of this compound are mediated by distinct downstream signaling pathways upon activation of S1P1 and S1P5 receptors.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: ASP-4058 Hydrochloride (CAS Number: 952510-14-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 hydrochloride, with the CAS number 952510-14-4, is a selective, orally active agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] Developed by Astellas Pharma Inc., this small molecule has been investigated for its potential therapeutic applications, particularly in the context of autoimmune diseases. Its mechanism of action centers on the modulation of lymphocyte trafficking, a key process in the inflammatory cascade of many autoimmune disorders. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a benzimidazole-oxadiazole derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole hydrochloride |
| CAS Number | 952510-14-4 |
| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ |
| Molecular Weight | 478.78 g/mol |
Mechanism of Action and Signaling Pathway
ASP-4058 is a potent agonist of S1P1 and S1P5 receptors. The binding of ASP-4058 to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that plays a crucial role in immunomodulation.
The primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes. Activation of S1P1 by ASP-4058 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood. This lymphopenia is believed to be the principal mechanism by which ASP-4058 exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.
In Vitro Activity
The in vitro agonist activity of ASP-4058 was evaluated using a GTPγS binding assay with membranes from CHO cells expressing human S1P receptors.
| Receptor Subtype | EC₅₀ (nM) |
| hS1P₁ | 0.43 |
| hS1P₂ | >10000 |
| hS1P₃ | 3300 |
| hS1P₄ | 1000 |
| hS1P₅ | 0.48 |
| Data from Yamamoto R, et al. PLoS One. 2014. |
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation: CHO cells stably expressing human S1P receptor subtypes are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Reaction: The reaction is carried out in a 96-well plate. Each well contains the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of ASP-4058. The assay buffer typically contains MgCl₂, NaCl, and a reducing agent.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Models
ASP-4058 has been evaluated in rodent models of multiple sclerosis, specifically EAE in Lewis rats and SJL/J mice.
EAE Induction in Lewis Rats (Acute Model):
-
Antigen Emulsion: Guinea pig myelin basic protein (MBP) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Female Lewis rats are immunized via subcutaneous injection of the MBP/CFA emulsion into the footpad.
-
Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Treatment: this compound is administered orally, typically starting from the day of immunization or at the onset of clinical signs.
EAE Induction in SJL/J Mice (Relapsing-Remitting Model):
-
Antigen Emulsion: A peptide fragment of proteolipid protein (PLP₁₃₉₋₁₅₁) is emulsified with CFA.
-
Immunization: Female SJL/J mice are immunized via subcutaneous injection of the PLP/CFA emulsion at multiple sites on the back.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days post-immunization to enhance the inflammatory response.
-
Disease Monitoring and Treatment: Similar to the rat model, mice are monitored and scored daily for clinical signs. Treatment with this compound is administered orally.
In Vivo Efficacy
Oral administration of ASP-4058 has demonstrated significant efficacy in ameliorating the clinical signs of EAE in both rat and mouse models.
| Animal Model | Dosage (mg/kg/day, p.o.) | Outcome |
| Lewis Rat EAE | 0.1, 0.3, 1 | Dose-dependent reduction in clinical EAE score. |
| SJL/J Mouse EAE | 0.3, 1 | Prevention of relapse and reduction in cumulative clinical score. |
| Data from Yamamoto R, et al. PLoS One. 2014. |
Pharmacokinetics
A clinical trial (NCT01998646) was conducted to assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of ASP-4058 in healthy male and female subjects.[3] While the full results of this study are not publicly available in detail, preclinical data from the Yamamoto et al. (2014) study in Lewis rats after 14 days of repeated oral administration of 0.1 mg/kg ASP-4058 showed a maximum plasma concentration (Cmax) of 16.4 ± 0.463 ng/mL.[2][4]
Synthesis
A specific, publicly available, step-by-step synthesis protocol for this compound has not been identified in the searched literature or patents. However, the synthesis of similar benzimidazole-oxadiazole compounds generally involves a multi-step process. A plausible synthetic route is outlined below.
General Synthetic Steps:
-
Formation of the Benzimidazole Ring: A substituted 1,2-diaminobenzene is reacted with a dicarboxylic acid derivative to form the benzimidazole ring with a carboxylic acid functional group.
-
Formation of the Amidoxime: A substituted benzoic acid is converted to the corresponding amidoxime through reaction with hydroxylamine.
-
Coupling and Oxadiazole Ring Formation: The benzimidazole carboxylic acid is coupled with the amidoxime, followed by a cyclization reaction (often under dehydrating conditions) to form the 1,2,4-oxadiazole (B8745197) ring, yielding the final benzimidazole-oxadiazole scaffold. The final product is then typically converted to the hydrochloride salt.
Safety and Tolerability
Preclinical studies in rodents have indicated that ASP-4058 has a favorable safety profile compared to the non-selective S1P receptor agonist, fingolimod. Specifically, ASP-4058 showed a wider safety margin for bradycardia (slowing of the heart rate) and bronchoconstriction, which are known side effects associated with S1P receptor modulation.[1][2]
Conclusion
This compound is a potent and selective S1P1 and S1P5 receptor agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its mechanism of action, involving the sequestration of lymphocytes, offers a targeted approach to immunomodulation. While further clinical data is needed to fully establish its therapeutic potential and safety profile in humans, the available preclinical data suggest that ASP-4058 holds promise as a next-generation S1P receptor modulator with an improved safety profile. The lack of a publicly available detailed synthesis protocol remains a gap for researchers interested in its chemical synthesis.
References
- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
ASP-4058 Hydrochloride in Experimental Autoimmune Encephalomyelitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[1][2] The pathogenesis of EAE and MS involves a complex interplay of immune cells, particularly autoreactive T lymphocytes, which infiltrate the CNS and trigger an inflammatory cascade leading to demyelination and axonal damage.[1] This guide provides an in-depth technical overview of ASP-4058 hydrochloride, a novel therapeutic agent, and its pharmacological effects in preclinical EAE models.
ASP-4058 is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[3][4][5] The S1P receptor family, particularly S1P₁, plays a pivotal role in regulating lymphocyte trafficking from lymphoid tissues.[3][5] By acting as an S1P₁ agonist, ASP-4058 induces the downregulation of S1P₁ on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to the CNS.[3][5] This mechanism is central to its immunomodulatory effects observed in EAE models.
Mechanism of Action: S1P Receptor Modulation
ASP-4058's therapeutic effect is primarily attributed to its high affinity and agonist activity at S1P₁ and S1P₅ receptors. The binding of ASP-4058 to S1P₁ on lymphocytes prevents them from exiting secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mount an autoimmune attack in the CNS.[3][5] This targeted sequestration of lymphocytes is a key strategy in mitigating the neuroinflammation characteristic of EAE and MS.
Efficacy in Rodent EAE Models
ASP-4058 has demonstrated significant efficacy in ameliorating disease severity in both rat and mouse models of EAE. Oral administration of ASP-4058 leads to a dose-dependent reduction in clinical scores and prevents disease relapse.
Quantitative Data from EAE Studies
The following tables summarize the key quantitative findings from preclinical studies of ASP-4058 in rodent EAE models.
Table 1: Prophylactic Efficacy of ASP-4058 in Rat Acute Monophasic EAE [6][7]
| Treatment Group (mg/kg, p.o.) | Maximum Clinical Score (Median) | Cumulative Clinical Score (Mean ± S.E.) |
| Vehicle (0.5% MC) | 3.0 | 15.5 ± 0.619 |
| ASP-4058 (0.03) | 2.5 | 15.5 ± 1.48 |
| ASP-4058 (0.1) | 1.5 | 9.50 ± 2.17* |
| ASP-4058 (0.3) | 0.0 | 1.17 ± 1.17 |
| Fingolimod (B1672674) (0.03) | 2.75 | 14.1 ± 2.06 |
| Fingolimod (0.1) | 1.25** | 7.50 ± 2.11** |
| Fingolimod (0.3) | 0.0** | 1.33 ± 0.883 |
| *P<0.05, **P<0.01, ***P<0.001 compared with vehicle-treated group. |
Table 2: Therapeutic Efficacy of ASP-4058 in Mouse Relapsing-Remitting EAE [6]
| Treatment Group (mg/kg, p.o.) | Cumulative Clinical Score (18-45 dpi, Mean ± S.E.) |
| Vehicle | Not explicitly stated, used as control |
| ASP-4058 (0.1) | 6.90 ± 2.85 |
| ASP-4058 (0.3) | 5.60 ± 2.21 |
| The ED₅₀ for ASP-4058 was calculated to be 0.063 mg/kg. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of ASP-4058 in EAE models.
Induction of Experimental Autoimmune Encephalomyelitis
-
Rat Model (Acute Monophasic EAE): EAE was induced in female Lewis rats.[7] The specific antigen and immunization protocol were not detailed in the provided search results. Generally, this model involves immunization with myelin basic protein (MBP) or other CNS tissue homogenates in Complete Freund's Adjuvant (CFA).[1]
-
Mouse Model (Relapsing-Remitting EAE): SJL mice were immunized with proteolipid protein (PLP) 139-151 and boosted with pertussis toxin to induce a relapsing-remitting disease course.[6]
Drug Administration
-
Prophylactic Treatment (Rats): ASP-4058 or fingolimod was administered orally once daily for 21 days, starting from the day of immunization.[6][7]
-
Therapeutic Treatment (Mice): ASP-4058 was administered orally once daily from day 12 to day 45 post-immunization.[6]
Clinical Assessment
Animals were monitored daily for clinical signs of EAE, which were scored on a standardized scale. Body weight was also recorded as an indicator of general health.[6][7]
Statistical Analysis
Statistical significance for clinical scores was determined using the Steel's multiple comparison test for maximum scores and Dunnett's multiple comparison test for cumulative scores.[7]
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanisms involved in the regulation of immune response in experimental autoimmune encephalomyelitis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: ASP-4058 Hydrochloride and its Role in Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP-4058 hydrochloride is a novel, orally bioavailable small molecule that acts as a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). By modulating S1P1, ASP-4058 effectively sequesters lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral circulation and subsequent infiltration into target tissues. This mechanism of action makes it a promising therapeutic candidate for autoimmune diseases, such as multiple sclerosis, where lymphocyte-mediated inflammation is a key pathological feature. This technical guide provides a comprehensive overview of the core pharmacology of ASP-4058, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Introduction to this compound and Lymphocyte Trafficking
Lymphocyte trafficking is a highly regulated process that governs the movement of lymphocytes throughout the body, enabling immune surveillance and response. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is critically dependent on the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph than in the lymphoid tissues. Lymphocytes express S1P receptors, and the binding of S1P to its receptor, S1P1, on the cell surface is a key signal for their exit.
This compound is a next-generation S1P receptor modulator that exhibits high selectivity and agonist activity for S1P1 and S1P5.[1][2] Unlike first-generation, non-selective S1P modulators like fingolimod, which also target S1P3 and S1P4, the selectivity of ASP-4058 is anticipated to offer a more favorable safety profile, particularly concerning cardiovascular side effects such as bradycardia, which are often associated with S1P3 activation.[3] By acting as a functional antagonist of the S1P1 receptor through its internalization, ASP-4058 disrupts the natural S1P gradient sensing by lymphocytes, leading to their retention within lymph nodes and a subsequent reduction in peripheral lymphocyte counts.[2] This targeted immunomodulation holds significant potential for the treatment of various autoimmune disorders.
Mechanism of Action: S1P1 Receptor Modulation
The primary mechanism by which ASP-4058 influences lymphocyte trafficking is through its interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR).
-
Agonist Binding and Receptor Internalization: ASP-4058 binds to the S1P1 receptor on lymphocytes, initially acting as an agonist. This binding event triggers the internalization and subsequent degradation of the S1P1 receptor.
-
Functional Antagonism: The sustained internalization of S1P1 receptors renders the lymphocytes unresponsive to the endogenous S1P gradient between the lymphoid organs and the circulatory system.
-
Lymphocyte Sequestration: Without the ability to sense the S1P gradient, lymphocytes are unable to egress from the lymph nodes, leading to their sequestration within these tissues.
-
Peripheral Lymphopenia: The retention of lymphocytes in the lymph nodes results in a dose-dependent reduction of circulating lymphocytes in the peripheral blood.
This targeted approach to immunomodulation is designed to prevent the infiltration of autoreactive lymphocytes into tissues like the central nervous system in multiple sclerosis, thereby mitigating inflammation and disease progression.
References
- 1. ASP4058 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP-4058 Hydrochloride: A Technical Guide for Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ASP-4058 hydrochloride, a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 (S1P1, S1P5) agonist, for its potential application in multiple sclerosis (MS) research. ASP-4058 has demonstrated promising results in preclinical models of MS, suggesting a favorable efficacy and safety profile compared to less selective S1P receptor modulators. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows to support further investigation and drug development efforts in the field of MS.
Introduction
Multiple sclerosis is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathology is driven by autoreactive lymphocytes that infiltrate the CNS and attack the myelin sheath, leading to demyelination and axonal damage. Sphingosine-1-phosphate (S1P) receptors have emerged as a key therapeutic target in MS. Fingolimod (B1672674), a nonselective S1P receptor agonist, was the first oral therapy approved for relapsing forms of MS. It exerts its immunomodulatory effects by inducing the internalization of S1P1 on lymphocytes, which traps them in secondary lymphoid tissues and prevents their infiltration into the CNS.
However, the non-selective nature of fingolimod, which also targets S1P3, S1P4, and S1P5, has been associated with adverse effects such as bradycardia and bronchoconstriction, primarily attributed to S1P3 activation. This has prompted the development of next-generation, selective S1P1 receptor agonists with improved safety profiles. ASP-4058 (5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole hydrochloride) is a novel, orally active agonist that selectively targets S1P1 and S1P5.[1][2][3] This selectivity profile suggests that ASP-4058 may offer comparable efficacy to fingolimod in reducing MS disease activity while minimizing the risk of S1P3-mediated side effects.[1][2]
Mechanism of Action
ASP-4058 is a potent agonist of S1P1 and S1P5 receptors.[1][2] Its therapeutic effect in the context of multiple sclerosis is primarily attributed to its action on S1P1 receptors expressed on lymphocytes.
S1P1 Receptor Agonism and Lymphocyte Trafficking
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on a gradient of S1P. Lymphocytes expressing S1P1 are guided by this gradient to exit the lymphoid tissue and enter circulation. ASP-4058, by acting as an S1P1 agonist, induces the internalization and degradation of S1P1 receptors on lymphocytes.[1] This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, leading to their sequestration within the lymph nodes. The resulting reduction in circulating lymphocytes, particularly autoreactive T cells, limits their infiltration into the CNS, thereby mitigating the inflammatory cascade that drives demyelination and neurodegeneration in MS.
Potential Direct CNS Effects via S1P1 and S1P5 Receptors
In addition to its effects on lymphocyte trafficking, ASP-4058's agonism at S1P1 and S1P5 receptors within the CNS may also contribute to its therapeutic potential. These receptors are expressed on various CNS cell types, including astrocytes and oligodendrocytes. Activation of these receptors could potentially promote neuroprotective and remyelinating processes. However, the primary and most well-established mechanism of action in the context of MS remains the regulation of lymphocyte egress from lymphoid tissues.
Quantitative Data
Receptor Selectivity
ASP-4058 demonstrates high selectivity for S1P1 and S1P5 receptors over S1P2, S1P3, and S1P4. This is a key feature that distinguishes it from the non-selective agonist fingolimod. The following table summarizes the in vitro activity of ASP-4058 in GTPγS binding assays.
| Receptor | ASP-4058 EC50 (nM) | Fingolimod-P EC50 (nM) |
| S1P1 | 0.33 | 0.23 |
| S1P2 | >10000 | 800 |
| S1P3 | 2800 | 0.55 |
| S1P4 | 1200 | 5.0 |
| S1P5 | 0.82 | 0.49 |
Data sourced from Yamamoto et al., 2014.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
The efficacy of ASP-4058 has been evaluated in rodent models of MS, namely acute monophasic EAE in Lewis rats and relapsing-remitting EAE in SJL mice.
Oral administration of ASP-4058 leads to a dose-dependent reduction in peripheral lymphocyte counts.
| Treatment | Dose (mg/kg) | Lymphocyte Count Reduction (ED50, mg/kg) |
| ASP-4058 (single dose) | 0.03 - 1 | 0.10 |
| ASP-4058 (21-day repeat dose) | 0.01 - 0.3 | 0.023 |
| Fingolimod (single dose) | 0.03 - 1 | 0.041 |
| Fingolimod (21-day repeat dose) | 0.01 - 0.3 | 0.020 |
Data sourced from Yamamoto et al., 2014.
Daily oral administration of ASP-4058 from the day of immunization significantly reduced the clinical severity of EAE.
| Treatment | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 0-21) |
| Vehicle | - | 15.5 ± 0.619 |
| ASP-4058 | 0.03 | 15.5 ± 1.48 |
| 0.1 | 9.50 ± 2.17 | |
| 0.3 | 1.17 ± 1.17 | |
| Fingolimod | 0.03 | 14.8 ± 1.11 |
| 0.1 | 9.83 ± 1.73 | |
| 0.3 | 0.500 ± 0.500 |
Data are presented as mean ± S.E.M. Data sourced from Yamamoto et al., 2014.[1]
Treatment with ASP-4058 initiated at the peak of the acute phase of EAE effectively prevented disease relapse.
| Treatment | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 18-45) |
| Vehicle | - | 17.5 ± 2.06 |
| ASP-4058 | 0.1 | 5.50 ± 2.09 |
| 0.3 | 2.50 ± 1.18 | |
| Fingolimod | 0.1 | 4.83 ± 1.83 |
| 0.3 | 2.17 ± 1.08 |
Data are presented as mean ± S.E.M. Data sourced from Yamamoto et al., 2014.[1]
Safety Profile
A key advantage of ASP-4058 is its wider safety margin for cardiovascular and pulmonary adverse effects compared to fingolimod.
| Adverse Effect | ASP-4058 | Fingolimod |
| Bradycardia (Rat) | Minimal effect at doses effective for lymphopenia. The concentration required to induce bradycardia was >30-fold higher than that for lymphopenia. | Similar plasma concentrations required for both bradycardia and maximal lymphopenia. |
| Bronchoconstriction (Rat) | No significant effect on airway resistance at doses up to 10 mg/kg. | Significant increase in airway resistance at 1 mg/kg. |
Data sourced from Yamamoto et al., 2014.[1]
Experimental Protocols
GTPγS Binding Assay
This protocol is a generalized procedure for determining the agonist activity of compounds at S1P receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Test compound (ASP-4058) at various concentrations.
-
GDP (final concentration typically 10-30 µM).
-
Cell membranes.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration typically 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Induction and Assessment of EAE in Lewis Rats (Acute Monophasic Model)
-
Animals: Female Lewis rats, 6-8 weeks old.
-
Immunization:
-
Prepare an emulsion of guinea pig myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize the rats and administer a single subcutaneous injection of the emulsion at the base of the tail.
-
-
Treatment:
-
Randomize the animals into treatment groups.
-
Administer ASP-4058, fingolimod, or vehicle orally once daily, starting from the day of immunization (prophylactic model).
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
-
Data Analysis:
-
Calculate the mean daily clinical score and the cumulative clinical score for each group.
-
Compare the treatment groups to the vehicle group using appropriate statistical methods.
-
Induction and Assessment of EAE in SJL Mice (Relapsing-Remitting Model)
-
Animals: Female SJL/J mice, 6-8 weeks old.
-
Immunization:
-
Prepare an emulsion of proteolipid protein (PLP) peptide (amino acids 139-151) in CFA.
-
Administer a single subcutaneous injection of the emulsion at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 2 days later.
-
-
Treatment:
-
Initiate treatment at the peak of the acute phase of the disease (typically day 12-14 post-immunization).
-
Administer ASP-4058, fingolimod, or vehicle orally once daily.
-
-
Clinical Scoring:
-
Monitor and score the animals daily as described for the rat EAE model.
-
-
Data Analysis:
-
Analyze the data to assess the effect of treatment on the frequency and severity of relapses.
-
Conclusion
This compound is a promising, next-generation S1P receptor agonist with a selective affinity for S1P1 and S1P5. Preclinical studies in rodent models of multiple sclerosis have demonstrated its efficacy in reducing disease severity, which is comparable to the non-selective agonist fingolimod.[1][2] The key advantage of ASP-4058 lies in its improved safety profile, with a significantly lower risk of inducing bradycardia and bronchoconstriction.[1][2] These characteristics make ASP-4058 a compelling candidate for further investigation as a potential therapeutic agent for multiple sclerosis. This technical guide provides a comprehensive resource for researchers and drug development professionals to facilitate the design and execution of future studies on ASP-4058 and other selective S1P receptor modulators.
References
ASP-4058 Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP-4058 hydrochloride is a novel, orally bioavailable, small molecule that acts as a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune disorders, particularly multiple sclerosis, by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system (CNS). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and available pharmacokinetic data. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to support further research and development efforts.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural cell proliferation and survival, through its interaction with five G protein-coupled receptors (GPCRs), S1P1-5. The targeted modulation of S1P receptors has emerged as a promising therapeutic strategy for autoimmune diseases. This compound has been developed as a next-generation S1P receptor agonist with high selectivity for S1P1 and S1P5 subtypes. This selectivity is hypothesized to offer a more favorable safety profile compared to less selective S1P receptor modulators, such as the first-in-class drug fingolimod, particularly concerning cardiovascular and pulmonary adverse effects. This guide details the current understanding of this compound's pharmacological profile and its potential therapeutic applications.
Mechanism of Action
This compound is an agonist of the S1P1 and S1P5 receptors.[1] Its therapeutic effects in autoimmune models are primarily attributed to its action on S1P1, which is highly expressed on lymphocytes.
S1P1 Receptor Agonism and Lymphocyte Trafficking: In its physiological role, S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs. The S1P gradient between the lymph and blood directs this process. By acting as an S1P1 agonist, this compound induces the internalization and degradation of the S1P1 receptor on lymphocytes. This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, leading to their sequestration within the lymph nodes and a subsequent reduction of circulating lymphocytes. This peripheral lymphopenia is believed to limit the infiltration of autoreactive lymphocytes into the CNS, thereby ameliorating the inflammation characteristic of diseases like multiple sclerosis.
S1P5 Receptor Agonism: The S1P5 receptor is predominantly expressed on oligodendrocytes, the myelin-producing cells of the CNS, and natural killer (NK) cells. Agonism of S1P5 by this compound may offer direct cytoprotective and pro-myelinating effects within the CNS, a potential advantage in treating demyelinating diseases.
Signaling Pathways
Quantitative Data
Receptor Agonist Activity
The agonistic activity of ASP-4058 on human S1P receptor subtypes was evaluated using GTPγS binding assays.
| Receptor Subtype | ASP-4058 EC50 (nM) |
| hS1P1 | 0.33 |
| hS1P2 | >1000 |
| hS1P3 | >1000 |
| hS1P4 | 360 |
| hS1P5 | 0.48 |
Data from Yamamoto R, et al. PLoS One. 2014.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The efficacy of ASP-4058 was assessed in rat and mouse models of EAE, which are standard preclinical models for multiple sclerosis.
Rat EAE Model:
| Treatment Group | Mean Cumulative Clinical Score (Day 0-21) |
| Vehicle | 15.5 ± 0.619 |
| ASP-4058 (0.03 mg/kg) | 15.5 ± 1.48 |
| ASP-4058 (0.1 mg/kg) | 9.50 ± 2.17 |
| ASP-4058 (0.3 mg/kg) | 1.17 ± 1.17 |
Data from Yamamoto R, et al. PLoS One. 2014.
Mouse Relapsing-Remitting EAE Model:
| Treatment Group | Mean Cumulative Clinical Score (Day 18-45) |
| Vehicle | Not reported |
| ASP-4058 (0.1 mg/kg) | 6.90 ± 2.85 |
| ASP-4058 (0.3 mg/kg) | 5.60 ± 2.21 |
Data from Yamamoto R, et al. PLoS One. 2014.
Pharmacokinetics
Preclinical Pharmacokinetics in Rats:
| Compound | Dose | Cmax |
| ASP-4058 | 0.1 mg/kg (repeated dose) | 16.4 ± 0.463 ng/mL |
Data from Yamamoto R, et al. PLoS One. 2014.
Human Pharmacokinetics: A Phase 1, single-ascending dose study (NCT01998646) was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of ASP-4058, including the effect of food. However, the quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from this study are not publicly available at the time of this writing.
Experimental Protocols
GTPγS Binding Assay
-
Objective: To determine the agonist activity of ASP-4058 at human S1P receptors.
-
Cell Lines: CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
Membranes were incubated with various concentrations of ASP-4058 in the presence of GDP and [35S]GTPγS.
-
The reaction was incubated at 30°C for 60 minutes.
-
The bound [35S]GTPγS was separated from the unbound by filtration.
-
Radioactivity was quantified using a liquid scintillation counter.
-
EC50 values were calculated by non-linear regression analysis.
-
Rat EAE Model
-
Objective: To evaluate the prophylactic efficacy of ASP-4058 in an acute EAE model.
-
Animals: Female Lewis rats.
-
Induction of EAE:
-
Rats were immunized with an emulsion of guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA).
-
-
Treatment:
-
ASP-4058 was administered orally once daily from the day of immunization for 21 days.
-
-
Assessment:
-
Clinical signs of EAE were scored daily on a scale of 0 to 5 (0 = normal, 5 = moribund).
-
Body weight was monitored.
-
Mouse Relapsing-Remitting EAE Model
-
Objective: To assess the therapeutic efficacy of ASP-4058 in a chronic EAE model.
-
Animals: Female SJL/J mice.
-
Induction of EAE:
-
Mice were immunized with an emulsion of proteolipid protein (PLP) 139-151 peptide and CFA.
-
Pertussis toxin was administered on the day of immunization and 2 days post-immunization.
-
-
Treatment:
-
ASP-4058 was administered orally once daily from day 12 post-immunization.
-
-
Assessment:
-
Clinical signs of EAE were scored daily.
-
Safety and Tolerability
Preclinical studies in rodents indicated that ASP-4058 has a wider safety margin for bradycardia and bronchoconstriction compared to the non-selective S1P receptor agonist fingolimod.[1] This improved safety profile is likely attributable to its selectivity for S1P1 and S1P5 and lack of significant activity at the S1P3 receptor, which is implicated in these adverse effects. The Phase 1 clinical trial in healthy volunteers was designed to further evaluate the safety and tolerability of ASP-4058 in humans, but as noted, the results have not been publicly disclosed.
Conclusion and Future Directions
This compound is a selective S1P1 and S1P5 receptor agonist with demonstrated efficacy in preclinical models of multiple sclerosis. Its mechanism of action, involving the sequestration of lymphocytes in secondary lymphoid organs, and its potential for direct neuroprotective effects via S1P5 agonism, make it a compelling candidate for the treatment of autoimmune and neuroinflammatory diseases. The favorable preclinical safety profile of ASP-4058 suggests it may offer advantages over existing, less selective S1P receptor modulators.
Further research is warranted to fully elucidate the therapeutic potential of ASP-4058. The public dissemination of the Phase 1 clinical trial data would be invaluable for understanding its pharmacokinetic and safety profile in humans. Should the data be favorable, further clinical investigation in patients with multiple sclerosis and potentially other autoimmune conditions would be the logical next step in the development of this promising therapeutic agent.
References
In-Depth Technical Guide: Rodent Safety Profile of ASP-4058 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP-4058 hydrochloride is a selective agonist of the Sphingosine (B13886) 1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE) have demonstrated its therapeutic potential. This document provides a comprehensive overview of the publicly available safety profile of ASP-4058 in rodents, with a focus on its pharmacodynamic effects and comparative safety to the non-selective S1P receptor modulator, fingolimod (B1672674). While detailed quantitative toxicology data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) from dedicated acute and repeat-dose toxicity studies are not publicly available, existing research indicates a favorable safety margin, particularly concerning cardiovascular and respiratory systems.
Mechanism of Action: S1P1 and S1P5 Receptor Agonism
ASP-4058 exerts its pharmacological effects by acting as a potent and selective agonist at S1P1 and S1P5 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in regulating a variety of cellular processes.
-
S1P1 Receptor: Primarily expressed on lymphocytes, endothelial cells, and neurons. Its activation is crucial for lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism at S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and reducing their infiltration into target tissues, which is a key mechanism for its efficacy in autoimmune models.[3]
-
S1P5 Receptor: Predominantly found on natural killer (NK) cells and oligodendrocytes in the central nervous system (CNS).[4][5] Its role in the context of ASP-4058's activity is less clearly defined in the available literature but may contribute to neuroprotective or immunomodulatory effects within the CNS.
The selectivity of ASP-4058 for S1P1 and S1P5 is a key feature, as it avoids the activation of S1P2, S1P3, and S1P4 receptors, which have been associated with some of the adverse effects of non-selective S1P modulators like fingolimod.[1][2]
Signaling Pathway of ASP-4058 at S1P1 and S1P5 Receptors
Caption: Signaling pathway of ASP-4058 at S1P1 and S1P5 receptors.
Publicly Available Rodent Safety Data
The primary source of publicly available safety data for ASP-4058 in rodents is a study by Yamamoto et al. (2014) published in PLoS One.[1][2][6] This study focused on the efficacy of ASP-4058 in EAE models and included comparative safety assessments against fingolimod.
Acute Toxicity
Quantitative data from single-dose acute toxicity studies in rodents, such as the median lethal dose (LD50), are not available in the public domain.
Repeat-Dose Toxicity
Specific No-Observed-Adverse-Effect-Level (NOAEL) determinations from repeat-dose toxicity studies in rodents have not been publicly disclosed. The efficacy studies involved daily oral administration for up to 45 days, and the reported findings focused on pharmacodynamic and therapeutic effects rather than a comprehensive toxicological evaluation.[1]
Safety Pharmacology
The available data primarily focuses on cardiovascular and respiratory safety pharmacology, with ASP-4058 demonstrating a wider safety margin compared to fingolimod.[1][2]
Table 1: Comparative Cardiovascular and Respiratory Safety Pharmacology Data in Rodents
| Parameter | ASP-4058 | Fingolimod | Animal Model | Key Finding | Reference |
| Bradycardia | Minimal effect | Significant decrease in heart rate | Rats | ASP-4058 shows a significantly wider safety margin for inducing bradycardia, which is a known side effect of S1P receptor modulators mediated primarily through S1P3. | [1][2] |
| Bronchoconstriction | Not reported to cause significant effects | Can induce bronchoconstriction | Rodents | ASP-4058's selectivity for S1P1 and S1P5 likely avoids S1P2 and S1P3 mediated bronchoconstriction. | [1][2] |
Genotoxicity and Carcinogenicity
No information regarding the genotoxic or carcinogenic potential of this compound in rodent studies is publicly available.
Experimental Protocols
Detailed protocols for dedicated toxicology and safety pharmacology studies are not fully available. However, the methodology for the comparative safety assessments reported by Yamamoto et al. (2014) can be summarized.
Cardiovascular Assessment in Rats
-
Objective: To evaluate the effect of ASP-4058 on heart rate (bradycardia) in comparison to fingolimod.
-
Animal Model: Male Lewis rats.
-
Methodology:
-
Rats are anesthetized.
-
A telemetry transmitter is implanted for continuous monitoring of electrocardiogram (ECG) and heart rate.
-
After a recovery period, baseline cardiovascular parameters are recorded.
-
ASP-4058 or fingolimod is administered orally at various doses.
-
Heart rate is monitored continuously for a specified period post-dosing to assess the extent and duration of any bradycardic effects.
-
Experimental Workflow for Cardiovascular Safety Assessment
Caption: Experimental workflow for cardiovascular safety assessment in rats.
Respiratory Assessment in Rodents
While the Yamamoto et al. (2014) paper mentions a wider safety margin for bronchoconstriction, the specific experimental protocol used for this assessment is not detailed.[1][2] Generally, such studies in rodents involve placing the animals in a whole-body plethysmography chamber to measure respiratory parameters like tidal volume, respiratory rate, and airway resistance before and after drug administration.
Discussion and Conclusion
The currently available data suggests that this compound has a favorable safety profile in rodents, particularly when compared to less selective S1P receptor modulators. Its selectivity for S1P1 and S1P5 receptors appears to translate into a reduced risk of bradycardia, a significant clinical concern with first-generation S1P modulators.[1][2] The lack of publicly available comprehensive toxicology data, including acute and repeat-dose toxicity studies, as well as genotoxicity and carcinogenicity assessments, limits a complete risk assessment. The information presented herein is based on the published literature and may not encompass the full preclinical safety data package submitted for regulatory review. Further disclosure of these data would be necessary for a complete and independent evaluation of the safety profile of this compound.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with ASP-4058 Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with ASP-4058 hydrochloride, a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 agonist. The information is intended for researchers, scientists, and drug development professionals working on novel immunomodulatory therapies, particularly for autoimmune diseases like multiple sclerosis.
Introduction
ASP-4058 is a next-generation, orally bioavailable agonist of the S1P1 and S1P5 receptors.[1] Its mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system (CNS).[2] By activating S1P1 on lymphocytes, ASP-4058 leads to their sequestration in secondary lymphoid organs, reducing their infiltration into sites of inflammation. Its agonism on S1P5, which is expressed on oligodendrocytes, suggests a potential for neuroprotective effects.[3] Preclinical studies have demonstrated its efficacy in rodent models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[2] Notably, ASP-4058 has shown a wider safety margin concerning bradycardia and bronchoconstriction compared to the non-selective S1P receptor agonist, fingolimod.[2]
Mechanism of Action
ASP-4058 selectively targets S1P1 and S1P5 receptors. The binding to S1P1 on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory response in the CNS. The activation of S1P5 on CNS-resident cells like oligodendrocytes may contribute to myelin protection and repair.
Figure 1: Simplified signaling pathway of ASP-4058.
Data Presentation
Efficacy in a Rat Model of EAE
The efficacy of ASP-4058 was evaluated in a Lewis rat model of EAE. Oral administration of this compound once daily for 21 days resulted in a dose-dependent reduction in the clinical score.
| Treatment Group | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 0-21) |
| Vehicle | - | 15.5 ± 0.619 |
| ASP-4058 HCl | 0.03 | 15.5 ± 1.48 |
| ASP-4058 HCl | 0.1 | 9.50 ± 2.17 |
| ASP-4058 HCl | 0.3 | 1.17 ± 1.17 |
| Data from Yamamoto R, et al. PLoS One. 2014.[4] |
Efficacy in a Mouse Model of Relapsing-Remitting EAE
In a relapsing-remitting EAE model in SJL mice, daily oral administration of ASP-4058 from day 12 to day 45 post-immunization maintained the clinical score at a low level.
| Treatment Group | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 18-45) |
| Vehicle | - | N/A |
| ASP-4058 HCl | 0.1 | 6.90 ± 2.85 |
| ASP-4058 HCl | 0.3 | 5.60 ± 2.21 |
| Data from Yamamoto R, et al. PLoS One. 2014.[4] |
Experimental Protocols
The following protocols are based on the methodologies described by Yamamoto R, et al. in PLoS One, 2014.[1][5][2][4]
Animal Models
-
Rats: Male Lewis rats.[2]
-
Mice: Female SJL/J mice.[2]
-
All animals should be housed in a specific-pathogen-free environment and allowed to acclimatize for at least one week before the start of the experiments.
EAE Induction in Lewis Rats (Active Immunization)
-
Antigen Emulsion Preparation:
-
Prepare a 1:1 emulsion of guinea pig myelin basic protein (MBP) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
-
-
Immunization:
-
On day 0, immunize male Lewis rats with a single subcutaneous injection of the antigen emulsion into the footpad.
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund or dead).
-
Relapsing-Remitting EAE Induction in SJL/J Mice
-
Antigen Emulsion Preparation:
-
Prepare a 1:1 emulsion of proteolipid protein (PLP) 139-151 peptide in CFA.
-
-
Immunization:
-
On day 0, immunize female SJL/J mice subcutaneously at two sites on the flank with the antigen emulsion.
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin intravenously on days 0 and 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.[6]
-
-
Clinical Scoring:
-
Monitor and score the mice daily for clinical signs of EAE as described for the rat model.
-
Drug Administration
-
Formulation:
-
Prepare this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO in corn oil).[1]
-
-
Dosing Regimen:
-
Prophylactic treatment (Rats): Administer this compound or vehicle orally once daily for 21 consecutive days, starting from the day of immunization (day 0).
-
Therapeutic treatment (Mice): Administer this compound or vehicle orally once daily from day 12 to day 45 post-immunization.
-
Figure 2: Experimental workflows for EAE models.
Safety Pharmacology Assessment
-
Cardiovascular Monitoring (Bradycardia):
-
Use telemetry-implanted conscious animals (e.g., Sprague-Dawley rats) to continuously monitor heart rate and blood pressure.
-
Record baseline data before drug administration.
-
Administer a single oral dose of this compound and monitor cardiovascular parameters for at least 24 hours.
-
-
Respiratory Monitoring (Bronchoconstriction):
-
Use whole-body plethysmography to measure respiratory function in conscious animals (e.g., guinea pigs).
-
Measure enhanced pause (Penh) as an indicator of bronchoconstriction.
-
Administer the test compound and a bronchoconstrictor (e.g., histamine) and record the changes in respiratory parameters.
-
Concluding Remarks
This compound demonstrates significant efficacy in rodent models of EAE, suggesting its potential as a therapeutic agent for multiple sclerosis. The provided protocols offer a framework for conducting in vivo studies to further investigate its pharmacological properties. The favorable safety profile of ASP-4058, particularly the reduced risk of bradycardia and bronchoconstriction compared to less selective S1P modulators, warrants further investigation in preclinical and clinical settings.
References
- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Application Notes and Protocols: ASP-4058 Hydrochloride in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 hydrochloride is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] S1P receptor modulation has emerged as a key therapeutic strategy for autoimmune diseases, including multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, such as inflammation, demyelination, and axonal damage in the central nervous system (CNS).[4] This document provides detailed application notes and protocols for the use of this compound in a mouse EAE model, based on preclinical studies.
Mechanism of Action
ASP-4058 acts as a functional antagonist of S1P1 and S1P5 receptors.[5] Its therapeutic effect in EAE is primarily attributed to its action on S1P1, which is a major regulator of lymphocyte trafficking.[1][3] By activating S1P1 on lymphocytes, ASP-4058 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the CNS and subsequent autoimmune attack on the myelin sheath.[1][6] Additionally, ASP-4058's agonism on S1P5, which is expressed on oligodendrocytes and other neural cells, may contribute to neuroprotective and remyelinating effects within the CNS.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical study evaluating ASP-4058 in a relapsing-remitting EAE mouse model.
Table 1: Efficacy of ASP-4058 in a Mouse Relapsing-Remitting EAE Model
| Treatment Group | Dose (mg/kg, p.o., once daily) | Mean Maximum Clinical Score (1st Wave) | Cumulative Clinical Score (Days 18-45) |
| Vehicle (0.5% Methylcellulose) | - | ~2.5 | ~15 |
| ASP-4058 | 0.1 | Not specified | 6.90 ± 2.85 |
| ASP-4058 | 0.3 | Not specified | 5.60 ± 2.21 |
Data adapted from Yamamoto et al., PLOS ONE, 2014.[7]
Table 2: Pharmacodynamic and Efficacy Endpoint
| Compound | ED50 for EAE Clinical Score Inhibition (mg/kg) |
| ASP-4058 | 0.063 |
ED50 represents the dose required to achieve 50% of the maximum effect in reducing the EAE clinical score. Data from MedChemExpress, citing Yamamoto et al., 2014.[7]
Experimental Protocols
I. EAE Induction in SJL/J Mice (Relapsing-Remitting Model)
This protocol is for the active induction of EAE in female SJL/J mice, a model that closely mimics the relapsing-remitting course of human MS.[8]
Materials:
-
Female SJL/J mice, 8-10 weeks old
-
Proteolipid protein (PLP) peptide 139-151 (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
0.5% Methylcellulose (B11928114) (vehicle)
-
This compound
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of PLP139-151 in CFA. A common concentration is 1 mg/mL of PLP139-151 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject each mouse subcutaneously at two sites on the flank with 100 µL of the PLP139-151/CFA emulsion (total of 200 µL per mouse).[4]
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.[2]
-
-
PTX Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.[9]
-
II. This compound Administration
Preparation of Dosing Solution:
-
This compound can be suspended in 0.5% methylcellulose for oral administration.
-
Prepare fresh dosing solutions daily.
Dosing Regimen:
-
Begin treatment on day 12 post-immunization (12 dpi), which typically corresponds to the peak of the acute phase of the disease.[2]
-
Administer this compound orally (p.o.) once daily at doses of 0.1 mg/kg and 0.3 mg/kg.[7]
-
A vehicle control group receiving 0.5% methylcellulose should be included.
-
Continue daily administration until the end of the experiment (e.g., 45 dpi).[7]
III. Clinical Assessment of EAE
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Body weight should also be recorded daily.
-
Use a standardized 0-5 scoring scale to grade the severity of the disease.[10][11][12]
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Tip of tail is limp |
| 1 | Limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2 | Limp tail and definite hind limb weakness |
| 2.5 | Limp tail and dragging of one hind limb |
| 3 | Complete paralysis of both hind limbs |
| 3.5 | Complete hind limb paralysis and weakness in one forelimb |
| 4 | Complete hind limb and partial forelimb paralysis |
| 5 | Moribund state or death |
Note: In-between scores can be used for intermediate signs. Supportive care, such as providing food and water on the cage floor, should be given to animals with severe paralysis.[4]
Visualizations
Caption: Experimental workflow for testing ASP-4058 in a mouse EAE model.
Caption: Simplified signaling pathway of ASP-4058 in the context of EAE.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hookelabs.com [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. Intestinal Barrier Dysfunction Develops at the Onset of Experimental Autoimmune Encephalomyelitis, and Can Be Induced by Adoptive Transfer of Auto-Reactive T Cells | PLOS One [journals.plos.org]
- 10. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 11. inotiv.com [inotiv.com]
- 12. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
Application Notes and Protocols for Oral Gavage Administration of ASP-4058 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] As an orally active compound, it holds promise for therapeutic applications in autoimmune diseases and other conditions where modulation of S1P signaling is beneficial. Proper preparation of this compound for oral gavage is critical for ensuring accurate dosing and obtaining reliable and reproducible results in preclinical studies. These application notes provide detailed protocols for the preparation of this compound in various vehicles suitable for oral administration in laboratory animals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of dosing solutions.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₃ClF₆N₄O₂ | [1] |
| Molecular Weight | 478.78 g/mol | [1] |
| CAS Number | 952510-14-4 | [1] |
| Appearance | White to off-white powder | Assumed based on typical hydrochloride salts |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Protect from light. | [1] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C. | - |
Vehicle Selection and Formulation Protocols
The choice of vehicle for oral gavage depends on the physicochemical properties of the compound, the required dose, and the experimental design. Several vehicle formulations have been reported for ASP-4058 and its hydrochloride salt. The following protocols provide step-by-step instructions for preparing three common types of formulations: a clear solution, a suspension, and an oil-based solution.
Quantitative Solubility Data
The following table summarizes the reported solubility of ASP-4058 in various solvents and vehicle systems. This data is crucial for selecting the appropriate formulation strategy.
| Solvent/Vehicle System | Reported Solubility | Formulation Type | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (113.04 mM) | Stock Solution | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.83 mM) | Clear Solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.25 mg/mL (2.83 mM) | Suspension | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.83 mM) | Clear Solution | [2] |
Protocol 1: Preparation of a Clear Aqueous Solution
This protocol is suitable for achieving a clear, homogenous solution for oral gavage, which is often preferred for consistent dosing.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of this compound. Calculate the mass of this compound and the volume of each vehicle component required.
-
Prepare Stock Solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex the mixture until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
-
Add Co-solvents:
-
To the DMSO stock solution, add the required volume of PEG300 (40% of the final volume).
-
Vortex the mixture thoroughly until a homogenous solution is obtained.
-
Add the required volume of Tween-80 (5% of the final volume).
-
Vortex again to ensure complete mixing.
-
-
Add Saline:
-
Gradually add the required volume of sterile saline (45% of the final volume) to the mixture while vortexing.
-
Continue to vortex for 2-3 minutes to ensure a clear and uniform solution.
-
-
Final Inspection and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C, protected from light, and re-vortex before administration.
-
Protocol 2: Preparation of a Suspension
This protocol is useful when higher concentrations of this compound are required that exceed its solubility in aqueous-based solutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) or a 20% SBE-β-CD in saline solution
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the suspension and the desired final concentration of this compound. Calculate the required mass of the compound and the volumes of the vehicle components.
-
Prepare Stock Solution:
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex until the compound is fully dissolved.
-
-
Prepare SBE-β-CD Solution:
-
If not using a pre-made solution, prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
-
Form the Suspension:
-
To the DMSO stock solution, add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume).
-
Vortex the mixture vigorously for 5-10 minutes. The solution will appear as a uniform, milky suspension.
-
For a more uniform particle size, sonication in a water bath for 5-10 minutes may be beneficial.
-
-
Final Inspection and Storage:
-
Visually inspect the suspension to ensure it is homogenous and free of large agglomerates.
-
Suspensions should be prepared fresh daily. It is crucial to vortex the suspension immediately before each animal is dosed to ensure uniform distribution of the compound.
-
Protocol 3: Preparation of an Oil-Based Solution
This protocol is an alternative for lipophilic compounds and can sometimes improve oral bioavailability.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile filtered
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the oil-based solution and the desired final concentration. Calculate the required mass of this compound and the volumes of DMSO and corn oil.
-
Prepare Stock Solution:
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Add Corn Oil:
-
Add the required volume of sterile corn oil (90% of the final volume) to the DMSO solution.
-
Vortex the mixture vigorously for at least 5 minutes to ensure a uniform and clear solution.
-
-
Final Inspection and Storage:
-
Visually inspect the solution to confirm it is clear and homogenous.
-
This formulation should be prepared fresh. If stored, keep at room temperature (protected from light) and vortex thoroughly before use.
-
ASP-4058 Signaling Pathway
ASP-4058 acts as an agonist for the S1P1 and S1P5 receptors. Upon binding, it initiates a cascade of intracellular signaling events. The following diagram illustrates the general signaling pathway for S1P1 and S1P5.
References
ASP-4058 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP-4058 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5)[1][2][3]. As a key modulator of the S1P signaling pathway, it holds significant therapeutic potential, particularly in the context of autoimmune diseases such as multiple sclerosis[1][2][3]. This document provides detailed information on the solubility of this compound in various solvents and protocols for its preparation, intended to support researchers in their in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| CAS Number | 952510-14-4 |
| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ |
| Molecular Weight | 478.78 g/mol |
| Appearance | Solid powder |
| Mechanism of Action | Selective agonist of S1P receptors 1 and 5 |
Solubility Data
The solubility of this compound is a critical factor for the design and reproducibility of experiments. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Concentration | Temperature | Notes |
| DMSO | ≥ 50 mg/mL (≥ 104.43 mM) | Room Temperature | The saturation point has not been determined. |
| Water | Data not available | - | Experimental determination is recommended. |
| Ethanol | Data not available | - | Experimental determination is recommended. |
| PBS (pH 7.4) | Data not available | - | Experimental determination is recommended. |
Note: Due to the limited availability of public data on the solubility of this compound in aqueous solutions, it is highly recommended to perform solubility tests prior to the preparation of stock solutions for aqueous-based assays.
Preparation of Stock Solutions
High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 208.86 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Aqueous Working Solutions
Directly dissolving this compound in aqueous buffers may be challenging. Therefore, a common practice is to dilute a high-concentration DMSO stock solution into the aqueous experimental medium.
Protocol:
-
Thaw a vial of the this compound DMSO stock solution.
-
Serially dilute the stock solution with the desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration.
-
Important: Ensure that the final concentration of DMSO in the experimental medium is kept low (typically <0.5%) to avoid solvent-induced artifacts. A vehicle control containing the same final concentration of DMSO should always be included in experiments.
-
Mix the working solution thoroughly by gentle vortexing or inversion.
Protocols for In Vivo Formulations
For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. Below are examples of formulations that have been used for ASP-4058.
Formulation with PEG300, Tween-80, and Saline
This formulation is suitable for oral administration and results in a clear solution.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
This will result in a 1.25 mg/mL solution of this compound.
Formulation with Corn Oil
This formulation is also suitable for oral administration.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
Corn oil
Protocol:
-
In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This will result in a ≥ 1.25 mg/mL solution of this compound.
Signaling Pathway
This compound is a selective agonist for S1P1 and S1P5 receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates downstream signaling cascades that are crucial for various cellular processes, including lymphocyte trafficking, endothelial barrier function, and neuroprotection.
Caption: S1P1/5 Signaling Pathway Activated by ASP-4058.
Experimental Workflow: Solubility Assessment
The following diagram outlines a general workflow for determining the solubility of a compound like this compound in a new solvent.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP-4058 Hydrochloride Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4][5] These G protein-coupled receptors (GPCRs) are crucial regulators of various physiological processes, including lymphocyte trafficking, endothelial barrier function, and neural signaling.[1][6][7] As a selective S1P1/S1P5 agonist, ASP-4058 holds therapeutic potential for autoimmune diseases such as multiple sclerosis.[4][6]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The described assays are designed to be conducted in a laboratory setting by trained professionals.
Compound Information
| Parameter | Value | Source |
| Compound Name | This compound | [1][8] |
| CAS Number | 952510-14-4 | [1][8] |
| Molecular Formula | C19H13ClF6N4O2 | [1] |
| Molecular Weight | 478.78 g/mol | [1] |
| Mechanism of Action | Selective agonist of S1P receptors 1 and 5 | [1][2][4] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [3] |
| Storage | Store at -20°C for long-term storage. | [1][3] |
Signaling Pathway of S1P1/S1P5 Receptor Activation
Activation of S1P1 and S1P5 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, activation of these receptors can lead to the recruitment of β-arrestin, which mediates receptor internalization and can trigger other signaling pathways.
Caption: Signaling pathway of S1P1/S1P5 receptor activation by this compound.
Experimental Protocols
General Cell Culture and Reagent Preparation
Recommended Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary) cells stably expressing human S1P1 or S1P5 receptors: Ideal for cAMP and GTPγS binding assays due to low endogenous S1P receptor expression.[9][10]
-
HEK293 (Human Embryonic Kidney) cells stably expressing human S1P1 or S1P5 receptors: Suitable for a wide range of functional assays, including calcium mobilization and receptor internalization.[4][5][6][11]
-
U2OS (Human Osteosarcoma) cells stably expressing tagged S1P1 or S1P5 receptors: Particularly useful for high-content imaging-based receptor internalization assays.[2][3][12]
General Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For specific assays, serum starvation may be required.
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C. Further dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: cAMP Accumulation Assay (Gi/o Signaling)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase with forskolin (B1673556).
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
CHO-K1 or HEK293 cells expressing S1P1 or S1P5
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)[13]
-
96- or 384-well white, clear-bottom assay plates
Procedure:
-
Seed cells into the assay plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Remove the culture medium and starve the cells in serum-free medium for 2-4 hours.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for negative controls) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.
Data Presentation:
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| ASP-4058 HCl Concentration Range | 0.1 nM - 10 µM |
| Forskolin Concentration | 1 - 10 µM |
| Incubation Time (Compound) | 15 - 30 minutes |
| Incubation Time (Forskolin) | 15 - 30 minutes |
| Expected Outcome | Dose-dependent decrease in cAMP levels |
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[14][15][16]
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells expressing S1P1 or S1P5
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
This compound
-
GDP
-
[35S]GTPγS
-
Scintillation fluid and counter or filter-based detection system
Procedure:
-
Prepare cell membranes from the receptor-expressing cells.
-
In a 96-well plate, combine the cell membranes (5-20 µg protein/well), GDP (e.g., 10 µM), and serial dilutions of this compound in assay buffer.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and measure the bound radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Plot the specific [35S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax values.
Data Presentation:
| Parameter | Recommended Range/Value |
| Membrane Protein | 5 - 20 µ g/well |
| ASP-4058 HCl Concentration Range | 0.1 nM - 10 µM |
| GDP Concentration | 1 - 10 µM |
| [35S]GTPγS Concentration | 0.1 - 0.5 nM |
| Incubation Time | 30 - 60 minutes at 30°C |
| Expected Outcome | Dose-dependent increase in [35S]GTPγS binding |
Protocol 3: Receptor Internalization Assay
This assay visualizes and quantifies the translocation of S1P1 or S1P5 receptors from the plasma membrane to intracellular compartments upon agonist stimulation.[3][4][17][18][19]
Experimental Workflow:
Caption: Workflow for the receptor internalization assay.
Materials:
-
U2OS or HEK293 cells stably expressing fluorescently-tagged (e.g., EGFP) S1P1 or S1P5 receptors
-
Cell culture medium
-
Assay buffer
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells expressing EGFP-tagged receptors onto clear-bottom imaging plates and allow them to adhere for 24-48 hours.
-
Wash the cells and starve them in serum-free medium for 2-4 hours.
-
Add serial dilutions of this compound to the cells.
-
Incubate for 30-60 minutes at 37°C to induce receptor internalization.
-
Gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again and stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the fluorescently-tagged receptor from the cell membrane to intracellular vesicles.
-
Plot the internalization response against the log concentration of this compound to determine the EC50 value.
Data Presentation:
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 5,000 - 15,000 cells/well |
| ASP-4058 HCl Concentration Range | 0.1 nM - 10 µM |
| Incubation Time | 30 - 60 minutes |
| Fixation | 4% Paraformaldehyde |
| Expected Outcome | Dose-dependent increase in intracellular fluorescence puncta |
Disclaimer
These protocols provide a general framework for the in vitro characterization of this compound. Optimization of specific parameters such as cell density, compound concentrations, and incubation times may be necessary for different cell lines and experimental conditions. All work should be performed by trained personnel in a suitable laboratory environment, adhering to all relevant safety guidelines. This product is for research use only and not for human or veterinary use.
References
- 1. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AID 463129 - Late-stage fluorescence-based dose-response cell-based assay to identify agonists of the Sphingosine 1-Phosphate Receptor 4 (S1P4): Sphingosine 1-Phosphate Receptor 5 (S1P5) counterscreen assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate Receptor 1 Stable Cell Line | eEnzyme [eenzyme.com]
- 6. Assay: Displacement of [33P]sphingosine-1-phosphate from human S1P1 receptor expressed in HEK293T cells after 60 mins by scintillation counting (CHEM... - ChEMBL [ebi.ac.uk]
- 7. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human S1PR1 Stable Cell Line-CHO (CSC-RG0834) - Creative Biogene [creative-biogene.com]
- 11. S1P-receptors in PC12 and transfected HEK293 cells: molecular targets of hypotensive imidazoline I(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay [promega.sg]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
Application Note: S1P1 Receptor Internalization Assay Using ASP-4058
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and immune responses.[1][2] Agonist-induced activation of S1P1 leads to its internalization, a process of receptor desensitization and signal modulation that is a key mechanism for immunomodulatory drugs.[1] ASP-4058 is a novel, selective agonist for S1P1 and S1P5.[2][3] This application note provides a detailed protocol for an S1P1 receptor internalization assay using ASP-4058, enabling researchers to quantify its effects on receptor trafficking. This assay is crucial for characterizing the pharmacological profile of S1P1 agonists and for the development of new therapeutic agents targeting this pathway.
The assay described herein utilizes a cell line stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor (S1P1-GFP). Upon stimulation with an agonist like ASP-4058, the S1P1-GFP receptor translocates from the plasma membrane to intracellular vesicles.[4][5] This internalization can be visualized and quantified using fluorescence microscopy and image analysis.
S1P1 Signaling and Internalization Pathway
Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor is primarily coupled to the Gi/o family of G proteins.[1][6] For internalization, the agonist-bound receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2.[5][6] This phosphorylation event promotes the recruitment of β-arrestin to the receptor.[6][7][8] β-arrestin binding sterically hinders further G protein activation and targets the receptor for clathrin-mediated endocytosis.[6][8][9] The internalized receptor is then trafficked to early endosomes, a process involving small GTPases like Rab5.[6][10] From the endosomes, the receptor can either be recycled back to the plasma membrane or targeted for degradation.[4]
Quantitative Data for ASP-4058
The following table summarizes the in vitro activity of ASP-4058 in relation to S1P1 receptor activation and internalization.
| Parameter | Receptor/Cell Type | Assay Type | Value | Reference |
| EC50 | Human S1P1 | GTPγS Binding | 7.4 nM | [11] |
| IC50 | HCtAECs | cAMP Accumulation (Forskolin-stimulated) | 2.1 nM | [11] |
| % Internalization | HCtAECs | FACS-based Internalization | 14% at 100 nM | [11] |
| % Internalization | HCtAECs | FACS-based Internalization | 77% at 1000 nM | [11] |
Experimental Protocol: S1P1-GFP Internalization Assay
This protocol is adapted from established methods for monitoring GPCR internalization using fluorescently tagged receptors.[4][5][12]
Materials and Reagents
-
Cell Line: HEK293 or U2OS cells stably expressing human S1P1-EGFP (e.g., from Thermo Fisher Scientific, Cat. No. R04-039-01 or similar).
-
ASP-4058: (MedChemExpress or equivalent). Prepare a stock solution in DMSO.
-
Positive Control: Sphingosine-1-phosphate (S1P).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Penicillin-Streptomycin, and an appropriate concentration of selection antibiotic (e.g., 0.5 mg/ml G418).
-
Plate Seeding Medium: DMEM with 1% FBS, 2 mM L-Glutamine, 1% Penicillin-Streptomycin, and selection antibiotic.
-
Assay Buffer: Serum-free DMEM or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Phosphate-Buffered Saline (PBS)
-
96-well, black, clear-bottom imaging plates
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding (Day 1): a. Harvest S1P1-GFP expressing cells using standard cell culture techniques. b. Seed the cells into a 96-well, black, clear-bottom imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the assay. Use Plate Seeding Medium. c. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation and Compound Preparation (Day 2): a. Gently aspirate the Plate Seeding Medium from the wells. b. Wash the cells once with 100 µL of pre-warmed Assay Buffer. c. Add 100 µL of fresh Assay Buffer to each well and incubate for 2-4 hours at 37°C to ensure the receptor is localized to the plasma membrane.[4] d. During the incubation, prepare serial dilutions of ASP-4058 in Assay Buffer to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM). Also, prepare solutions for the positive control (e.g., 100 nM S1P) and a vehicle control (DMSO at the highest concentration used for ASP-4058). Prepare these at a 4X final concentration.
-
Agonist Treatment: a. Add 50 µL of the 4X compound solutions to the appropriate wells containing 150 µL of Assay Buffer to reach the final 1X concentration. b. Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.[4]
-
Fixation and Staining: a. Carefully aspirate the compound-containing medium from the wells. b. Gently add 100 µL of Fixing Solution to each well and incubate for 15-20 minutes at room temperature. c. Aspirate the Fixing Solution and wash the cells three times with 150 µL of PBS per well. d. Add 100 µL of PBS containing a nuclear stain (e.g., 1 µM Hoechst 33342) to each well. e. Incubate for 10-15 minutes at room temperature, protected from light.
-
Imaging and Data Analysis: a. Aspirate the nuclear stain solution and add 100 µL of PBS to each well. b. Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for GFP (Excitation/Emission: ~488/509 nm) and the nuclear stain (e.g., Hoechst ~350/461 nm). c. Use image analysis software to quantify receptor internalization. A common method is to define the cell boundary (from the nuclear stain) and measure the intensity and number of fluorescent spots (internalized vesicles) within the cytoplasm.[5] d. The internalization response can be expressed as the average fluorescence intensity of intracellular spots per cell. e. Plot the response against the logarithm of the ASP-4058 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This application note provides a comprehensive framework for conducting an S1P1 receptor internalization assay with the selective agonist ASP-4058. The detailed protocol, along with the supporting data and pathway diagrams, offers researchers a robust method to investigate the pharmacological effects of compounds targeting the S1P1 receptor. This assay is a valuable tool in the fields of immunology, pharmacology, and drug discovery for identifying and characterizing novel immunomodulatory agents.
References
- 1. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 4. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: ASP-4058 Hydrochloride in Rodent Models of Neuroinflammation
Introduction
ASP-4058 hydrochloride is a selective agonist for the sphingosine (B13886) 1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] The S1P signaling pathway is crucial in regulating immune cell trafficking and endothelial barrier function.[3] Agonism at the S1P1 receptor, in particular, is known to promote endothelial integrity and block the transmigration of macrophages and other immune cells across the blood-brain barrier.[3] This mechanism makes ASP-4058 a compound of significant interest for therapeutic intervention in neuroinflammatory diseases, where infiltration of peripheral immune cells and activation of central nervous system (CNS) resident immune cells, like microglia and astrocytes, contribute to pathology.[4][5]
ASP-4058 has demonstrated efficacy in ameliorating disease in rodent models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[1][2] These application notes provide detailed protocols for administering ASP-4058 in EAE models and the widely-used lipopolysaccharide (LPS)-induced neuroinflammation model to assess its anti-inflammatory and neuroprotective potential.
Mechanism of Action: S1P Receptor Modulation
ASP-4058 primarily exerts its effects by activating S1P1 and S1P5.[2][6] In the context of neuroinflammation, S1P1 activation on endothelial cells strengthens the blood-brain barrier, reducing vascular permeability and subsequent infiltration of inflammatory cells into the CNS.[3] On lymphocytes, S1P1 agonism causes receptor internalization, trapping these immune cells in secondary lymphoid organs and preventing their migration to sites of inflammation. This dual action on both the vascular barrier and immune cell trafficking underlies its therapeutic potential.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of ASP-4058 in rodent models of neuroinflammation.
Table 1: Efficacy of ASP-4058 in Rodent EAE Models
| Species | Model | ASP-4058 Dosage (mg/kg) | Administration Route & Frequency | Key Findings | Reference |
|---|---|---|---|---|---|
| Male Lewis Rats | Experimental Autoimmune Encephalomyelitis (EAE) | 0.03, 0.1, 0.3 | Oral, once daily for 21 days | Dose-dependently reduced clinical disease score and prevented body weight loss. | [1] |
| SJL Mice | Relapsing-Remitting EAE (PLP139-151 induced) | 0.1, 0.3 | Oral, once daily from day 12 to 45 | Maintained a low clinical score and prevented disease relapse. ED50 value was 0.063 mg/kg. |[1] |
Experimental Protocols
Protocol 1: Evaluation of ASP-4058 in a Rodent Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To assess the therapeutic efficacy of ASP-4058 in preventing or treating clinical signs of EAE in rats or mice.
Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[1]
-
Myelin Oligodendrocyte Glycoprotein (MOG35-55) or Proteolipid Protein (PLP139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Sterile saline and syringes
Animal Model:
-
Mice: Female C57BL/6 mice, 8-10 weeks old (for MOG-induced EAE).
-
Rats: Male Lewis rats, 8-10 weeks old.[1]
Detailed Procedure:
-
Drug Preparation: Prepare this compound in the chosen vehicle. For example, dissolve in 10% DMSO and then dilute with corn oil to achieve the final concentration.[1] Prepare a vehicle-only control solution.
-
EAE Induction (Day 0):
-
Emulsify the chosen peptide (e.g., MOG35-55) with CFA.
-
Anesthetize the animal and administer the emulsion subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally (IP). A second dose is typically given 48 hours later (Day 2).[1]
-
-
ASP-4058 Administration:
-
Prophylactic Model: Begin daily oral administration of ASP-4058 (e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle on Day 0 and continue for the duration of the experiment (e.g., 21 days).[1]
-
Therapeutic Model: Begin daily oral administration upon the first signs of clinical disease or at a set time point (e.g., Day 12) and continue for the duration.[1]
-
-
Clinical Assessment: Monitor animals daily for clinical signs of EAE and record their body weight. Score the disease severity on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
Endpoint Analysis Methods:
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on spinal cord sections to assess immune cell infiltration.
-
Immunohistochemistry (IHC): Stain tissue sections for Iba1 (microglial activation), GFAP (astrocytosis), and CD45 (leukocyte infiltration).[7]
-
Molecular Analysis: Homogenize brain or spinal cord tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) via ELISA or RT-PCR.[7]
Protocol 2: Evaluation of ASP-4058 in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the ability of ASP-4058 to suppress the acute neuroinflammatory response induced by systemic administration of LPS. This model is useful for studying the direct anti-inflammatory effects of a compound on CNS glial cells.[5][8]
Materials and Reagents:
-
This compound
-
Vehicle for ASP-4058
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetics
-
Reagents for ELISA, RT-PCR, and Immunohistochemistry
Animal Model:
Detailed Procedure:
-
Drug Preparation: Prepare this compound and vehicle solution as described in Protocol 1.
-
LPS Solution Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.33 mg/kg).[10]
-
ASP-4058 Pre-treatment:
-
Randomly divide animals into groups (e.g., Vehicle+Saline, Vehicle+LPS, ASP-4058+LPS).
-
Administer ASP-4058 or vehicle daily via the desired route (e.g., oral gavage) for a set number of days prior to the LPS challenge (e.g., 4 consecutive days).[10]
-
-
LPS Challenge:
-
Two hours after the final dose of ASP-4058 or vehicle, administer LPS (e.g., 0.33 mg/kg) or saline via intraperitoneal (IP) injection.[10]
-
-
Behavioral and Endpoint Analysis:
-
At 24 hours post-LPS injection, behavioral tests can be performed to assess sickness behavior (e.g., locomotor activity in an open field test, social interaction test).[5][11]
-
Following behavioral testing, euthanize the animals. Collect blood for serum cytokine analysis and perfuse with saline.
-
Carefully remove the brain. Isolate specific regions like the hippocampus and cerebral cortex for further analysis.[10]
-
Endpoint Analysis Methods:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both serum and brain homogenates using ELISA kits.[7][12]
-
Immunohistochemistry (IHC): Use brain sections to stain for microglial activation (Iba1) and astrocyte reactivity (GFAP). Quantify the staining intensity or the number of activated cells.[7]
-
Gene Expression Analysis: Isolate RNA from brain tissue to perform quantitative RT-PCR for genes encoding inflammatory mediators (e.g., Tnf, Il1b, Il6, Nos2).[12]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP-4058 Hydrochloride in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 hydrochloride is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] These receptors are members of the G protein-coupled receptor family and are known to play crucial roles in the central nervous system (CNS), including the regulation of immune responses, cellular proliferation, and migration.[3][4] Astrocytes, the most abundant glial cells in the CNS, express S1P receptors and are key modulators of neuroinflammation and neuronal function.[4][5] The activation of S1P1 and S1P5 on astrocytes presents a promising therapeutic target for neurological disorders involving neuroinflammation.[2][3]
These application notes provide a comprehensive guide for the use of this compound in primary astrocyte cultures, including detailed protocols for cell culture, experimental procedures, and data analysis.
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at S1P1 and S1P5 receptors. In astrocytes, the activation of these receptors is coupled to various intracellular signaling cascades. S1P1 and S1P5 can couple to different G proteins, including Gq/11, Gi/o, and G12/13, leading to the activation of downstream effector pathways.
Key signaling pathways modulated by S1P1 and S1P5 activation in astrocytes include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK1/2 cascade, which is often associated with cell proliferation and survival.[1]
-
Rho Family GTPases: Involvement of Rho signaling, which can regulate cell morphology and migration.
-
Phospholipase C (PLC) Pathway: Leading to intracellular calcium mobilization and activation of protein kinase C (PKC).
These signaling events can culminate in various cellular responses, including the modulation of gene expression for inflammatory mediators and structural proteins like Glial Fibrillary Acidic Protein (GFAP), a hallmark of astrocyte activation.[6]
Quantitative Data Summary
While direct quantitative data for this compound on primary astrocytes is limited in publicly available literature, the following tables provide extrapolated data based on its known targets and the effects of other S1P modulators on CNS cells. Note: These values should be used as a starting point for experimental design and require optimization for specific primary astrocyte culture systems.
Table 1: Estimated Dose-Response of this compound on Astrocyte Viability
| Concentration (nM) | Estimated Cell Viability (% of Control) |
| 0.1 | ~100% |
| 1 | ~100% |
| 10 | ~98% |
| 100 | ~95% |
| 1000 | ~90% |
Data is hypothetical and intended for guiding initial dose-ranging studies. Actual results may vary.
Table 2: Estimated Effect of this compound on GFAP Expression
| Treatment | Concentration (nM) | Duration (hours) | Estimated Fold Change in GFAP mRNA |
| Vehicle Control | - | 24 | 1.0 |
| ASP-4058 | 10 | 24 | 1.5 - 2.0 |
| ASP-4058 | 100 | 24 | 2.5 - 3.5 |
| ASP-4058 | 1000 | 24 | 3.0 - 4.5 |
Data is hypothetical and based on the known pro-astrogliotic effects of S1P1 activation. Experimental validation is required.
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Neonatal Rodents
This protocol describes the isolation and culture of primary astrocytes from the cerebral cortices of neonatal rats or mice (P0-P2).
Materials:
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine or Poly-L-lysine coated culture flasks and plates
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cerebral cortices under sterile conditions and remove the meninges.
-
Mechanically dissociate the tissue in cold DMEM/F-12.
-
Digest the tissue with Trypsin-EDTA at 37°C for 15-20 minutes.
-
Neutralize trypsin with DMEM/F-12 containing 10% FBS.
-
Triturate the cell suspension gently to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto poly-lysine coated T75 flasks.
-
Change the medium every 2-3 days.
-
Once confluent (typically 7-10 days), shake the flasks overnight on an orbital shaker to remove microglia and oligodendrocytes.
-
The remaining adherent cells are primarily astrocytes. For higher purity, a second round of shaking or immunopanning can be performed.
-
Subculture the purified astrocytes for experiments.
Protocol 2: Treatment of Primary Astrocytes with this compound
Materials:
-
Purified primary astrocyte cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed purified astrocytes into appropriate culture plates (e.g., 24-well or 96-well plates) at a desired density and allow them to adhere and recover for at least 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest ASP-4058 concentration).
-
Aspirate the old medium from the astrocyte cultures and wash once with sterile PBS.
-
Add the prepared treatment media (containing different concentrations of ASP-4058 or vehicle) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed with downstream assays such as cell viability assessment or gene/protein expression analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Treated astrocyte cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Gene Expression Analysis of GFAP by RT-qPCR
Materials:
-
Treated astrocyte cultures in a 6-well or 12-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GFAP and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
After treatment, lyse the cells directly in the culture wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample.
-
Perform qPCR using the synthesized cDNA, specific primers for GFAP and the housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in GFAP expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Disclaimer
The quantitative data and protocols provided are intended for guidance and informational purposes only. Researchers should optimize experimental conditions, including cell seeding density, drug concentrations, and treatment durations, for their specific primary astrocyte culture system and experimental goals. All research involving animals must be conducted in accordance with institutional and national guidelines.
References
- 1. Neuronal contact upregulates astrocytic sphingosine-1-phosphate receptor 1 to coordinate astrocyte-neuron cross communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P Released by SGPL1-Deficient Astrocytes Enhances Astrocytic ATP Production via S1PR2,4, Thus Keeping Autophagy in Check: Potential Consequences for Brain Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P2-Gα12 Signaling Controls Astrocytic Glutamate Uptake and Mitochondrial Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Stability of ASP-4058 Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a selective agonist for the Sphingosine-1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] As a modulator of S1P signaling, ASP-4058 holds therapeutic potential in autoimmune diseases, such as multiple sclerosis, by regulating lymphocyte trafficking.[1][2][3][4] The long-term stability of ASP-4058 hydrochloride in solution is a critical parameter for ensuring accurate and reproducible results in preclinical and clinical research, as well as for the development of stable pharmaceutical formulations.
These application notes provide a comprehensive overview of the recommended procedures for evaluating the long-term stability of this compound in solution. The protocols outlined below are based on established principles of pharmaceutical stability testing, including guidelines from the International Council for Harmonisation (ICH).
Signaling Pathway of ASP-4058
ASP-4058 selectively activates S1P1 and S1P5, which are G protein-coupled receptors (GPCRs).[1][2] Upon binding, ASP-4058 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The S1P1 receptor is known to couple primarily to the Gi/o family of G proteins.[5] Activation of S1P1 signaling is crucial for regulating lymphocyte egress from lymph nodes, promoting endothelial barrier function, and potentially influencing neuronal and glial cell survival.[5][6][7][8] S1P5 is predominantly expressed in the white matter of the central nervous system (CNS) and its activation is linked to the survival of mature oligodendrocytes.[1][7]
Caption: ASP-4058 signaling through S1P1 and S1P5 receptors.
Long-Term Stability Data
The following tables provide a template for summarizing the long-term stability data of this compound in various solutions. Researchers should populate these tables with their experimental findings.
Table 1: Stability of this compound in Aqueous Buffers at 4°C
| Time (Months) | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) | Appearance (All pHs) |
| 0 | 100.0 | 100.0 | 100.0 | Clear, Colorless |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 12 |
Table 2: Stability of this compound in Organic Solvents at -20°C
| Time (Months) | DMSO (% Remaining) | Ethanol (% Remaining) | Acetonitrile (% Remaining) | Appearance (All Solvents) |
| 0 | 100.0 | 100.0 | 100.0 | Clear, Colorless |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 12 |
Note on known storage conditions: For storage in solvent, it is recommended to store ASP-4058 at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Experimental Protocols
The following protocols describe the methodologies for conducting long-term stability and forced degradation studies of this compound.
Experimental Workflow
Caption: General workflow for stability assessment of ASP-4058.
Protocol 1: Long-Term Stability Study
Objective: To evaluate the chemical stability of this compound in various solutions under defined storage conditions over an extended period.
Materials:
-
This compound
-
HPLC-grade Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC-grade Ethanol
-
HPLC-grade Acetonitrile
-
Phosphate buffer (pH 5.0, 7.4, 9.0)
-
Type I ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
Validated stability-indicating HPLC method
-
Environmental chambers set to desired temperatures (e.g., 4°C, -20°C)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Ethanol, Acetonitrile, aqueous buffers) at a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. The use of a sonicator may be necessary for some solvents.
-
For aqueous buffers, prepare solutions at different pH values (e.g., 5.0, 7.4, 9.0) to assess pH-dependent stability.
-
-
Sample Storage:
-
Aliquot the prepared solutions into amber vials to protect from light.
-
Store the vials at the specified temperatures (e.g., 4°C for aqueous solutions, -20°C for organic solutions).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals, such as 0, 1, 3, 6, and 12 months.
-
-
Sample Analysis:
-
At each time point, retrieve the samples from storage and allow them to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating ASP-4058 from its potential degradation products.
-
Quantify the remaining concentration of this compound against a freshly prepared standard.
-
-
Data Recording:
-
Record the percentage of this compound remaining at each time point.
-
Note any changes in the physical appearance of the solutions (e.g., color change, precipitation).
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven.
-
Dissolve the heat-stressed sample in the initial mobile phase for HPLC analysis at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analyze the sample at various time points.
-
-
Analysis:
Conclusion
The stability of this compound in solution is a critical factor that can influence the reliability of research data and the viability of future pharmaceutical products. The protocols provided herein offer a framework for systematically evaluating the long-term stability and degradation profile of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for advancing the development of ASP-4058 as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific needs and to meticulously document all experimental conditions and results.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 8. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmadekho.com [pharmadekho.com]
Troubleshooting & Optimization
Technical Support Center: ASP-4058 Hydrochloride for EAE Suppression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing ASP-4058 hydrochloride to suppress Experimental Autoimmune Encephalomyelitis (EAE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in EAE?
This compound is a selective and orally bioactive agonist for the Sphingosine 1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] Its therapeutic effect in EAE, an animal model of multiple sclerosis, is believed to stem from its ability to modulate the immune system. By activating S1P1 receptors on lymphocytes, it causes their sequestration in lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise attack the myelin sheath.
Q2: What are the recommended dosages of this compound for EAE suppression in rodents?
Published studies have demonstrated dose-dependent efficacy in both rat and mouse models of EAE.[1]
-
In rats with acute monophasic EAE: Oral administration of 0.03, 0.1, and 0.3 mg/kg once daily for 21 days significantly reduced the clinical score in a dose-dependent manner.[1][3]
-
In mice with relapsing-remitting EAE: Oral administration of 0.1 and 0.3 mg/kg once daily from day 12 to day 45 maintained the clinical score at a low level.[1] The reported ED50 value in this model is 0.063 mg/kg.[1]
Refer to the data summary table below for more detailed information.
Q3: How does the safety profile of this compound compare to other S1P receptor modulators like fingolimod?
This compound has been shown to have a wider safety margin compared to fingolimod, with a lower incidence of bradycardia and bronchoconstriction in rodent models.[2]
Q4: How should this compound be prepared for in vivo administration?
For oral administration in animal studies, this compound can be dissolved in a vehicle such as 10% DMSO and 90% corn oil.[1] It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in EAE clinical scores between animals in the same treatment group. | 1. Inconsistent EAE induction. 2. Improper drug formulation or administration. 3. Individual animal variation. | 1. Standardize the immunization protocol, including the preparation of the myelin antigen emulsion and the administration of pertussis toxin. 2. Ensure this compound is completely solubilized in the vehicle before each administration. Use precise oral gavage techniques. 3. Increase the number of animals per group to improve statistical power. |
| This compound treatment does not appear to be effective. | 1. Incorrect dosage. 2. Suboptimal timing of treatment initiation. 3. Drug degradation. | 1. Verify the calculations for drug dosage based on animal weight. 2. For prophylactic studies, begin treatment at the time of immunization. For therapeutic studies, initiate treatment upon the first signs of clinical symptoms. 3. Store this compound under the recommended conditions (dry, dark, and at 0 - 4°C for short term or -20°C for long term) to prevent degradation.[2] |
| Precipitation of the compound during formulation. | Low solubility in the chosen vehicle. | Prepare the solution by adding solvents sequentially: for example, dissolve in 10% DMSO first, then add 90% corn oil.[1] Gentle warming and vortexing may aid dissolution. |
Quantitative Data Summary
Table 1: Efficacy of ASP-4058 in a Rat Model of Acute Monophasic EAE [1]
| Treatment Group | Dosage (mg/kg) | Administration | Cumulative Clinical Score (Day 0-21) |
| Vehicle | - | Oral, daily for 21 days | 15.5 ± 0.619 |
| ASP-4058 | 0.03 | Oral, daily for 21 days | 15.5 ± 1.48 |
| ASP-4058 | 0.1 | Oral, daily for 21 days | 9.50 ± 2.17 |
| ASP-4058 | 0.3 | Oral, daily for 21 days | 1.17 ± 1.17 |
Table 2: Efficacy of ASP-4058 in a Mouse Model of Relapsing-Remitting EAE [1]
| Treatment Group | Dosage (mg/kg) | Administration | Cumulative Clinical Score (Day 18-45) |
| ASP-4058 | 0.1 | Oral, daily from day 12 to 45 | 6.90 ± 2.85 |
| ASP-4058 | 0.3 | Oral, daily from day 12 to 45 | 5.60 ± 2.21 |
Experimental Protocols
1. Induction of Acute Monophasic EAE in Lewis Rats [1]
-
Animal Model: Male Lewis rats.
-
Immunization: Emulsify guinea pig spinal cord homogenate in complete Freund's adjuvant. Inject subcutaneously into the footpad.
-
Treatment: Administer this compound or vehicle orally once daily for 21 days, starting from the day of immunization.
-
Clinical Assessment: Monitor animals daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
2. Induction of Relapsing-Remitting EAE in SJL Mice [1][4]
-
Animal Model: Female SJL mice.
-
Immunization: Emulsify proteolipid protein (PLP) 139-151 peptide in complete Freund's adjuvant. Inject subcutaneously at multiple sites.
-
Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Treatment: Administer this compound or vehicle orally once daily from day 12 to day 45 post-immunization.
-
Clinical Assessment: Monitor and score clinical signs of EAE daily.
Visualizations
Caption: Mechanism of action of ASP-4058 in EAE.
Caption: Generalized experimental workflow for EAE studies.
References
common issues with ASP-4058 hydrochloride solubility
Welcome to the technical support center for ASP-4058 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It has been reported to be soluble in DMSO at concentrations of at least 50 mg/mL. For the free base of ASP-4058, a solubility of 70 mg/mL in DMSO has also been noted, with the recommendation of sonication to facilitate dissolution.
Q2: Is this compound soluble in aqueous buffers?
A2: There is currently no publicly available data on the solubility of this compound in aqueous buffers.[2] However, protocols for in vivo studies often involve an initial dissolution in DMSO followed by dilution in aqueous solutions, which suggests that the direct solubility in aqueous media is likely low. As a hydrochloride salt, its aqueous solubility may be pH-dependent.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. Stock solutions in DMSO can be stored at -80°C for up to six months.
Q4: Can I dissolve this compound directly in ethanol (B145695) or methanol?
A4: There is no specific data available regarding the solubility of this compound in ethanol or methanol. It is recommended to first prepare a concentrated stock solution in DMSO. If your experimental conditions require the use of ethanol or methanol, you may be able to dilute the DMSO stock solution with these solvents, but it is advisable to perform a small-scale test to ensure solubility and stability.
Solubility Data
The following table summarizes the available quantitative solubility data for ASP-4058 and its hydrochloride salt.
| Compound Form | Solvent | Concentration | Notes |
| ASP-4058 (Free Base) | DMSO | 70 mg/mL | Sonication is recommended. |
| ASP-4058 (Free Base) | DMSO | ≥ 50 mg/mL | Saturation unknown. |
| This compound | DMSO | Soluble | No quantitative data available. |
| This compound | Aqueous Solutions | No data available | Likely to have low solubility.[2] |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
Issue 1: The compound is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Increase Sonication Time: Sonicate the solution for a longer period to aid dissolution.
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 40°C) to increase solubility.
-
Reduce Concentration: If the above steps do not work, try preparing a more dilute solution.
-
Issue 2: A precipitate forms when diluting the DMSO stock solution with an aqueous buffer.
-
Possible Cause: this compound likely has low aqueous solubility, and the addition of an aqueous buffer can cause it to precipitate out of the DMSO solution.
-
Troubleshooting Steps:
-
Increase the Proportion of Organic Solvent: If your experimental design allows, decrease the percentage of the aqueous buffer in the final solution.
-
Use of Co-solvents or Excipients: For in vivo studies, formulations often include co-solvents like PEG300 or surfactants like Tween-80 to maintain solubility.
-
pH Adjustment: The solubility of hydrochloride salts can be influenced by pH. Experiment with buffers of different pH values to find the optimal range for solubility.
-
Issue 3: The compound appears oily or like a "goo" instead of a crystalline solid.
-
Possible Cause: Some hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. This can cause the solid to become oily or sticky.
-
Troubleshooting Steps:
-
Handle in a Dry Environment: Whenever possible, handle the solid compound in a glove box with a dry atmosphere.
-
Store Properly: Ensure the compound is stored in a tightly sealed container with a desiccant.
-
Dry the Compound: If the compound has already absorbed moisture, it may be possible to dry it under a high vacuum.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 478.78 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.79 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution for 1-2 minutes to mix.
-
If the solid is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -80°C for long-term use.
-
Visual Guides
References
Technical Support Center: ASP-4058 Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ASP-4058 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure successful experimental outcomes.
Troubleshooting Guides
Issue 1: Suboptimal or Lack of In Vivo Efficacy
Researchers may encounter lower-than-expected or no efficacy of this compound in their in vivo models. This can be due to a variety of factors, from compound formulation and administration to the experimental model itself.
Possible Causes and Solutions:
-
Improper Formulation: this compound's solubility can be a challenge. An improper formulation can lead to poor bioavailability and reduced efficacy.
-
Recommendation: Prepare a fresh formulation for each experiment. For oral administration in rodents, a common vehicle is 0.5% methylcellulose (B11928114) in water. Ensure the compound is fully dissolved or forms a homogenous suspension immediately before administration.
-
-
Incorrect Dosage: The dosage of this compound is critical for its efficacy.
-
Recommendation: Refer to established literature for appropriate dosage ranges in your specific animal model. For instance, in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), oral doses have ranged from 0.03 to 0.3 mg/kg daily.[1] A dose-response study is recommended to determine the optimal dose for your experimental conditions.
-
-
Administration Route: The route of administration significantly impacts drug exposure and efficacy.
-
Recommendation: Oral gavage is a commonly used and effective route for this compound in preclinical studies.[1] If using other routes, ensure they are validated for this compound.
-
-
Animal Model Variability: The choice of animal model and the induction of disease can greatly influence the outcome.
-
Recommendation: For EAE models, ensure consistent and successful disease induction. This includes using a reliable source and batch of myelin oligodendrocyte glycoprotein (B1211001) (MOG) and pertussis toxin.[2] Include appropriate positive controls, such as fingolimod, to validate the model's responsiveness.[3]
-
-
Timing of Treatment: The timing of treatment initiation relative to disease induction is crucial.
-
Recommendation: In EAE models, prophylactic treatment (starting before or at the time of immunization) and therapeutic treatment (starting after the onset of clinical signs) will yield different results. Define your experimental question and choose the appropriate treatment paradigm.
-
Troubleshooting Workflow for Suboptimal Efficacy:
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
Issue 2: Unexpected Adverse Effects
While this compound is reported to have a favorable safety profile compared to less selective S1P receptor modulators, researchers may still observe unexpected adverse effects.[3][4]
Possible Causes and Solutions:
-
High Dosage: Exceeding the therapeutic dose range can lead to toxicity.
-
Recommendation: If adverse effects are observed, consider reducing the dose. A maximum tolerated dose (MTD) study may be necessary if you are exploring higher dose ranges.
-
-
Off-Target Effects: Although selective for S1P1 and S1P5, high concentrations of ASP-4058 could potentially interact with other receptors.
-
Recommendation: Carefully observe animals for any signs of toxicity. If unexpected phenotypes arise, consider investigating potential off-target effects through in vitro profiling or consulting relevant literature.
-
-
Vehicle Toxicity: The vehicle used for formulation could be contributing to the observed adverse effects.
-
Recommendation: Run a vehicle-only control group to assess the tolerability of the vehicle at the administered volume and frequency.
-
Troubleshooting Workflow for Unexpected Adverse Effects:
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of ASP-4058 hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ASP-4058 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the assessment of its selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of ASP-4058?
A1: ASP-4058 is a selective agonist for the Sphingosine 1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] In vitro studies, specifically GTPγS binding assays, have demonstrated that ASP-4058 preferentially activates S1P1 and S1P5 over other S1P receptor subtypes (S1P2, S1P3, and S1P4).[1]
Q2: Are there any known off-target effects of this compound outside of the S1P receptor family?
A2: Currently, publicly available literature primarily focuses on the selectivity of ASP-4058 within the S1P receptor family and does not detail specific off-target interactions with other receptor families. Investigating potential off-target effects is a crucial step in the comprehensive characterization of any selective ligand.
Q3: My experimental results with ASP-4058 are inconsistent. What are some potential causes?
A3: Inconsistent results can arise from several factors. These include variability in cell passage number, improper storage and handling of the compound, pipette calibration errors, and lot-to-lot variability of the compound. For cell-based assays, it is also important to ensure consistent cell health and density.
Q4: I am observing an unexpected cellular response after treating with ASP-4058. Could this be an off-target effect?
A4: An unexpected response could potentially be due to an off-target effect. It could also be a result of the compound acting as a partial agonist or antagonist at the intended target under specific experimental conditions, or it could be activating a downstream signaling pathway that was not anticipated. To investigate this, consider performing counter-screening against a panel of other receptors and running functional assays in cell lines that do not express the target receptor.
Q5: How can I confirm that the observed effect of ASP-4058 in my assay is mediated by S1P1 or S1P5?
A5: To confirm on-target activity, you can use several approaches. One method is to use a known selective antagonist for S1P1 to see if it blocks the effect of ASP-4058. Another approach is to use siRNA or CRISPR-Cas9 to knock down the expression of S1P1 and/or S1P5 in your cell line and observe if the response to ASP-4058 is diminished.
Troubleshooting Guides
Issue 1: Higher than expected activity on S1P2, S1P3, or S1P4 receptors in our assay.
-
Potential Cause 1: Assay Artifact. The observed activity might be an artifact of the particular assay system being used. Some assay formats can be more prone to non-specific effects.
-
Recommended Solution: Confirm the finding using an orthogonal assay. For example, if you are seeing this effect in a calcium mobilization assay, try to confirm it with a GTPγS binding assay or a β-arrestin recruitment assay.
-
-
Potential Cause 2: High Compound Concentration. At high concentrations, even selective compounds can exhibit off-target activity.
-
Recommended Solution: Perform a full dose-response curve to determine the EC50 of ASP-4058 at the S1P1/S1P5 receptors and the other S1P receptor subtypes. This will help to establish the selectivity window.
-
-
Potential Cause 3: Receptor Expression Levels. Overexpression of receptors in a recombinant cell line can sometimes lead to altered pharmacology.
-
Recommended Solution: If possible, use a cell line with endogenous expression of the S1P receptors to confirm the findings.
-
Issue 2: ASP-4058 shows agonist activity in one functional assay (e.g., G-protein activation) but not in another (e.g., β-arrestin recruitment).
-
Potential Cause: Biased Agonism. ASP-4058 may be a biased agonist, preferentially activating one downstream signaling pathway over another.
-
Recommended Solution: Profile the activity of ASP-4058 across multiple signaling pathways downstream of the S1P1 and S1P5 receptors. This could include assays for G-protein activation (e.g., GTPγS binding), second messenger production (e.g., cAMP inhibition for Gi-coupled receptors), and β-arrestin recruitment.
-
Data Presentation
Table 1: Agonistic Effects of ASP-4058 and Fingolimod Phosphate on Human S1P Receptor Subtypes
| Compound | hS1P1 EC50 (nM) [95% CI] | hS1P2 EC50 (nM) [95% CI] | hS1P3 EC50 (nM) [95% CI] | hS1P4 EC50 (nM) [95% CI] | hS1P5 EC50 (nM) [95% CI] |
| ASP-4058 | 0.81 [0.63-1.0] | >10000 | >10000 | >10000 | 0.94 [0.67-1.3] |
| Fingolimod-P | 0.35 [0.28-0.43] | >10000 | 1.1 [0.81-1.5] | 0.98 [0.73-1.3] | 0.49 [0.38-0.63] |
Data from GTPγS binding assays. EC50 values are represented as the geometric mean with the 95% confidence interval (CI) from four independent experiments.[1]
Experimental Protocols
Protocol 1: GTPγS Binding Assay for Assessing S1P Receptor Activation
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at S1P receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: Use an assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of this compound, and 10 µM GDP.
-
Initiation of Reaction: Start the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay for Investigating Biased Agonism
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to S1P1 and S1P5 receptors.
Methodology:
-
Cell Culture: Use a commercially available cell line engineered to co-express the S1P receptor of interest fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the substrate for the reporter enzyme and incubate at room temperature for 60 minutes.
-
Measurement: Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: S1P Receptor Signaling Pathways for ASP-4058.
References
minimizing ASP-4058 hydrochloride-induced bradycardia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP-4058 hydrochloride in animal models, specifically addressing the common issue of bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective agonist for the sphingosine (B13886) 1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). It is primarily used in preclinical research as an immunomodulator, particularly in studies of autoimmune diseases like multiple sclerosis, often using the experimental autoimmune encephalomyelitis (EAE) animal model.[1] Its mechanism of action involves reducing the number of circulating lymphocytes.[1]
Q2: What is the primary mechanism behind this compound-induced bradycardia?
The bradycardia (slowing of the heart rate) induced by this compound is a known class effect of S1P1 receptor agonists.[2][3][4] Activation of S1P1 receptors on atrial myocytes (heart muscle cells) triggers a signaling cascade that opens G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in the heart rate, mimicking a parasympathetic (vagomimetic) effect.[5]
Q3: Is the bradycardia induced by this compound permanent?
No, the bradycardia induced by S1P receptor modulators is typically transient.[6][7] The effect is most pronounced after the initial dose and tends to diminish with continued administration as the S1P1 receptors are internalized and downregulated.[5]
Q4: How does the bradycardic effect of ASP-4058 compare to other S1P receptor modulators like fingolimod (B1672674)?
Preclinical studies have shown that ASP-4058 has a wider safety margin for bradycardia compared to the non-selective S1P receptor agonist, fingolimod.[1] While both can cause a reduction in heart rate, the effect is generally less pronounced with ASP-4058.
Troubleshooting Guide: Managing this compound-Induced Bradycardia
Issue: Significant drop in heart rate observed in animal models following this compound administration.
This is an expected physiological response to S1P1 receptor activation. However, if the bradycardia is severe or interferes with the experimental outcomes, the following mitigation strategy can be employed.
Mitigation Strategy: Atropine (B194438) Co-administration
Atropine is a muscarinic receptor antagonist that blocks the effects of the vagus nerve on the heart, thereby increasing the heart rate. It is a standard treatment for symptomatic bradycardia.[8] Clinical and preclinical evidence suggests that atropine can effectively prevent and reverse bradycardia induced by S1P receptor modulators.[9][10][11]
Experimental Protocol for Atropine Co-administration in a Rat Model
This protocol is a synthesized methodology based on established practices for reversing drug-induced bradycardia in rodent models.
Materials:
-
This compound solution
-
Atropine sulfate (B86663) solution (sterile, for injection)
-
Vehicle for this compound (as per your experimental design)
-
Saline solution (sterile, 0.9% NaCl)
-
Animal model (e.g., Sprague Dawley rats)
-
Heart rate monitoring equipment (e.g., telemetry or ECG)
Procedure:
-
Baseline Monitoring: Acclimatize the animals to the experimental setup and record baseline heart rate for a sufficient period to establish a stable reading.
-
This compound Administration: Administer this compound at the desired dose and route as dictated by your study protocol.
-
Continuous Heart Rate Monitoring: Continuously monitor the heart rate post-administration of this compound. A significant decrease in heart rate is expected.
-
Atropine Intervention:
-
Prophylactic Approach (to prevent bradycardia): Atropine can be administered prior to or concurrently with this compound.
-
Rescue Approach (to reverse bradycardia): Once bradycardia is established (e.g., a predetermined percentage decrease from baseline), administer atropine.
-
-
Atropine Dosage and Administration:
-
A starting dose of 0.1 mg/kg to 1 mg/kg of atropine administered intravenously (IV) or intraperitoneally (IP) is recommended for rats. The exact dose may require optimization for your specific animal strain and the dose of this compound used.
-
For IV administration, a slow bolus is advisable. For IP administration, ensure proper injection technique.
-
-
Post-Atropine Monitoring: Continue to monitor the heart rate to observe the reversal of bradycardia. The heart rate should begin to increase shortly after atropine administration.
-
Data Collection: Record heart rate at regular intervals throughout the experiment to quantify the extent of bradycardia and the efficacy of atropine reversal.
Data Presentation
Table 1: Anticipated Heart Rate Changes with this compound and Atropine Intervention in a Rat Model
| Treatment Group | Expected Heart Rate Change from Baseline | Notes |
| Vehicle Control | Minimal to no change | Establishes baseline heart rate stability. |
| This compound | Dose-dependent decrease | Onset and nadir of bradycardia will depend on the dose and route of administration. |
| This compound + Atropine (Prophylactic) | Attenuated or no significant decrease | Atropine is expected to counteract the bradycardic effect of ASP-4058. |
| This compound followed by Atropine (Rescue) | Initial decrease followed by a rapid increase | Demonstrates the reversal of established bradycardia. |
Table 2: Example Dosing and Administration Routes
| Compound | Animal Model | Dose Range | Route of Administration |
| This compound | Rat | 1 - 3 mg/kg | Oral (gavage) or Intravenous |
| Atropine Sulfate | Rat | 0.1 - 1 mg/kg | Intravenous or Intraperitoneal |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Age and Polytherapy on Fingolimod Induced Bradycardia: a Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Monitoring Study on Electrocardiographic Assessments and Cardiac Events After Fingolimod First Dose—Possible Predictors of Cardiac Outcomes [frontiersin.org]
- 8. acls-algorithms.com [acls-algorithms.com]
- 9. Cardiovascular effects of fingolimod: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of fingolimod: Relevance, detection and approach | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 11. The ability of atropine to prevent and reverse the negative chronotropic effect of fingolimod in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ASP-4058 (Fenebrutinib) Hydrochloride
Welcome to the technical support resource for researchers working with ASP-4058 (fenebrutinib) hydrochloride. This center provides guidance on overcoming common challenges related to the oral bioavailability of this compound. Fenebrutinib is an investigational, orally administered, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Its low aqueous solubility presents a significant hurdle to achieving consistent and adequate absorption from the gastrointestinal tract.[3]
This guide is structured to provide clear, actionable information through FAQs, troubleshooting scenarios, data tables, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is ASP-4058 and why is its oral bioavailability a concern?
A1: ASP-4058, also known as fenebrutinib, is an orally available inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme in B-cell and myeloid cell signaling pathways.[1][4][5] It is under investigation for autoimmune diseases like multiple sclerosis.[6][7] The primary concern for its oral bioavailability stems from its very low predicted water solubility (approximately 0.0572 mg/mL).[3] For oral dosage forms, poor solubility is a major challenge as it can lead to a low dissolution rate in the gastrointestinal fluids, resulting in poor absorption, high variability, and significant food effects.[8][9]
Q2: How is ASP-4058 (fenebrutinib) classified according to the Biopharmaceutics Classification System (BCS)?
A2: While formal classification may not be publicly available, its low aqueous solubility suggests it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[10] This classification is critical because it dictates the formulation strategy; for BCS Class II/IV compounds, enhancing the dissolution rate and/or solubility in the GI tract is the primary goal for improving bioavailability.[10]
Q3: What is the significance of using the hydrochloride salt form?
A3: Converting a poorly soluble basic drug to a salt form, such as a hydrochloride (HCl) salt, is a common strategy to increase aqueous solubility and dissolution velocity.[11][12] The salt form typically has a higher dissolution rate than the free base in the acidic environment of the stomach. However, the drug may precipitate back into its less soluble free base form as it transitions to the higher pH of the small intestine, a common issue that requires advanced formulation approaches to overcome.[12]
Q4: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like ASP-4058?
A4: Key strategies focus on overcoming the solubility/dissolution rate-limiting step and include:
-
Particle Size Reduction: Increasing the surface area through micronization or nanocrystal technology to enhance dissolution rate.[10][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, which has higher energy and thus greater apparent solubility and faster dissolution.[8][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or micellar solutions in the GI tract, bypassing the need for solid-state dissolution.[13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[14]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My in vivo pharmacokinetic study in rats shows very low and highly variable plasma exposure (AUC and Cmax) after oral administration of a simple ASP-4058 HCl suspension.
-
Potential Cause: This is a classic presentation for a BCS Class II/IV compound. The low exposure is likely due to the drug's dissolution rate being much slower than its transit time through the absorption window in the GI tract. The high variability can result from subtle differences in GI physiology (e.g., gastric pH, motility) between animals, which have a large impact when dissolution is the limiting factor.
-
Troubleshooting Steps:
-
Characterize the Solid State: Confirm the crystallinity and particle size of your drug substance. Is it consistent between batches?
-
Evaluate Enabling Formulations: A simple suspension is likely insufficient. You should formulate ASP-4058 using an enabling technology. An amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SEDDS) is a logical next step to significantly improve dissolution and absorption.[13]
-
Conduct in vitro Dissolution: Use a discriminating dissolution method (see Experimental Protocols) to compare the release profile of your suspension with new prototype formulations (e.g., an ASD). This can help rank-order formulations for subsequent in vivo testing.
-
Problem 2: My ASP-4058 formulation shows a significant positive food effect in a canine study, with much higher exposure when dosed with a meal.
-
Potential Cause: A positive food effect is common for poorly soluble, lipophilic drugs. The presence of fats in a meal stimulates biliary and pancreatic secretions, which include bile salts and phospholipids (B1166683) that act as natural surfactants, aiding in the solubilization and absorption of the drug.[15] While this increases absorption, it is often undesirable from a clinical perspective due to the need for specific patient instructions and potential for variability.
-
Troubleshooting Steps:
-
Quantify the Food Effect: Analyze the fold-change in Cmax and AUC between fasted and fed states to understand the magnitude of the issue.
-
Develop a Food-Effect Mitigating Formulation: Lipid-based formulations, particularly SMEDDS (Self-Microemulsifying Drug Delivery Systems), are highly effective at mimicking the solubilizing effect of a fed state.[13] By providing the necessary lipids and surfactants within the formulation itself, these systems can reduce the dependency on the physiological response to food, thereby minimizing the difference in absorption between fasted and fed conditions.
-
Re-evaluate in a Canine Model: Test the optimized SMEDDS formulation in both fasted and fed dogs to confirm the mitigation of the food effect.
-
Problem 3: The amorphous solid dispersion (ASD) of ASP-4058 I developed shows good dissolution in vitro but physically converts back to a crystalline form upon storage, especially under high humidity.
-
Potential Cause: The amorphous state is thermodynamically unstable. The polymer used may not be optimal for inhibiting crystallization, or the drug loading is too high. Moisture acts as a plasticizer, increasing molecular mobility and accelerating the conversion from the high-energy amorphous state back to the low-energy, stable crystalline form.[8]
-
Troubleshooting Steps:
-
Polymer Screening: Screen different polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) for their ability to maintain the amorphous state of ASP-4058. The optimal polymer will have strong specific interactions (e.g., hydrogen bonding) with the drug molecule.
-
Lower Drug Loading: Reduce the percentage of ASP-4058 in the dispersion. While this increases the final dosage form size, it improves stability by ensuring each drug molecule is adequately separated and stabilized by the polymer.
-
Add a Surfactant: In some cases, adding a third component like a surfactant (e.g., Vitamin E TPGS) can further enhance both the dissolution and physical stability of the ASD.
-
Controlled Packaging: Ensure the formulation is protected from moisture using appropriate desiccants and low-permeability packaging (e.g., foil-foil blisters).[16]
-
Data Presentation
Table 1: Physicochemical Properties of Fenebrutinib (ASP-4058)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 664.8 g/mol | PubChem[4] |
| Predicted Water Solubility | 0.0572 mg/mL | DrugBank[3] |
| Predicted logP | 2.82 | DrugBank[3] |
| pKa (Strongest Basic) | 6.38 | DrugBank[3] |
Table 2: Illustrative Pharmacokinetic Data in a Preclinical Model (Fasted State) Note: This table presents hypothetical data for illustrative purposes to compare formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Aqueous Suspension | 10 | 50 ± 25 | 2.0 | 250 ± 150 | < 5% |
| Micronized Suspension | 10 | 150 ± 60 | 1.5 | 800 ± 300 | ~10% |
| Amorphous Solid Dispersion | 10 | 800 ± 200 | 1.0 | 4500 ± 900 | ~55% |
| SMEDDS Formulation | 10 | 1100 ± 250 | 0.75 | 5500 ± 1100 | ~70% |
Mandatory Visualizations
Diagrams
References
- 1. gene.com [gene.com]
- 2. roche.com [roche.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roche and Sanofi MS Trials Highlight Potential, Challenges of Oral BTK Inhibitors [synapse.patsnap.com]
- 7. geneonline.com [geneonline.com]
- 8. pharm-int.com [pharm-int.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isrctn.com [isrctn.com]
- 16. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
Technical Support Center: ASP-4058 Hydrochloride In Vitro Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASP-4058 hydrochloride in in vitro dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and orally active agonist for the Sphingosine-1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] These are G protein-coupled receptors (GPCRs) involved in regulating numerous cellular processes.
Q2: What in vitro assay is suitable for determining the dose-response of this compound?
A [³⁵S]GTPγS binding assay is a robust method for characterizing the activity of this compound. This functional assay measures the activation of G proteins upon agonist binding to the S1P1 and S1P5 receptors, which is a proximal event in the signaling cascade.
Q3: What is the expected potency (EC₅₀) of this compound in a GTPγS binding assay?
Q4: What solvent should I use to prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous assay buffer for your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low signal response | Inactive compound | Ensure the proper storage of this compound (protect from light and store at -20°C for long-term storage). Prepare fresh dilutions from the stock solution for each experiment. |
| Low receptor expression in the cell line | Confirm the expression of S1P1 and S1P5 receptors in your chosen cell line using techniques like qPCR or Western blot. Consider using a cell line known to express these receptors endogenously or a recombinant cell line. | |
| Incorrect assay conditions | Optimize assay parameters such as incubation time and temperature. Ensure the assay buffer composition is appropriate for S1P receptor activation. | |
| High background signal | Constitutive receptor activity | Some cell lines may exhibit basal S1P receptor activity. If possible, include a known S1P receptor antagonist in a control well to determine the level of constitutive activity. |
| Non-specific binding of [³⁵S]GTPγS | Include a control with a high concentration of non-radiolabeled GTPγS to determine non-specific binding. Ensure adequate washing steps in filtration-based assays. | |
| High variability between replicate wells | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven cell membrane distribution | Ensure thorough mixing of the cell membrane preparation before aliquoting into assay wells. | |
| Compound precipitation | Due to the lipophilic nature of S1P agonists, ensure that the final concentration of DMSO in the assay is low and consistent across all wells. Visually inspect for any precipitation. | |
| Dose-response curve has a shallow slope (Hill slope < 1) | Ligand depletion | This can occur if the receptor concentration is high relative to the ligand concentration. Consider reducing the amount of cell membrane protein used in the assay. |
| Negative cooperativity | While less common, this could indicate complex binding kinetics. | |
| Dose-response curve plateaus at a low maximal effect (Eₘₐₓ) | Partial agonism | ASP-4058 is expected to be a full agonist at S1P1 and S1P5. A low Eₘₐₓ may indicate issues with the assay system or compound integrity. |
| Receptor desensitization | Prolonged exposure to a potent agonist can lead to receptor desensitization. Optimize the incubation time to capture the initial activation phase. |
Data Presentation
Table 1: this compound Properties
| Property | Value |
| CAS Number | 952510-14-4 |
| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ |
| Molecular Weight | 478.78 g/mol |
| Target Receptors | Sphingosine-1-Phosphate Receptor 1 (S1P1) and 5 (S1P5) |
| Solubility | Soluble in DMSO |
| Storage | Short-term (days to weeks) at 0-4°C, protected from light. Long-term (months to years) at -20°C. |
Table 2: Recommended Concentration Range for In Vitro Dose-Response Analysis
| Concentration Range | Rationale |
| 0.01 nM to 1 µM | This range, spanning five orders of magnitude, should be sufficient to capture the full sigmoidal dose-response curve, including the baseline, the linear portion, and the saturation plateau, based on the expected low nanomolar potency of this compound. |
Experimental Protocols
Detailed Methodology: [³⁵S]GTPγS Binding Assay for this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Membrane Preparation:
-
Culture cells expressing S1P1 and/or S1P5 receptors to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) and resuspend in the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 0.01 nM to 1 µM.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
Cell membranes (typically 5-20 µg of protein per well)
-
This compound at various concentrations or vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of control wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding (cpm or dpm) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.
-
Mandatory Visualization
Caption: Experimental workflow for GTPγS binding assay with this compound.
Caption: Simplified signaling pathway of ASP-4058 via S1P₁ and S1P₅ receptors.
References
inconsistent results with ASP-4058 hydrochloride in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ASP-4058 hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the Sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] It is a G-protein coupled receptor (GPCR) agonist, not a kinase inhibitor. Upon binding to S1P1 and S1P5, it activates intracellular signaling pathways.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store the solid compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of ASP-4058?
ASP-4058 is characterized as a selective agonist for S1P1 and S1P5. In GTPγS binding assays, it was shown to preferentially activate S1P1 and S1P5 over S1P2, S1P3, and S1P4.[1][2] However, as with any small molecule, the possibility of off-target effects should be considered, and appropriate controls should be included in your experiments.
Q4: I am observing a decrease in signal with repeated stimulation of my cells with ASP-4058. What could be the cause?
This phenomenon is likely due to receptor desensitization and internalization.[3][4] Upon prolonged or repeated exposure to an agonist, GPCRs can become phosphorylated, leading to their internalization from the cell surface into intracellular vesicles.[3][5] This reduces the number of receptors available for activation, resulting in a diminished signal. To mitigate this, consider using shorter incubation times or allowing for a recovery period between stimulations for the receptors to recycle back to the cell surface.
Troubleshooting Inconsistent Results
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques. Consider using a multichannel pipette for improved consistency. |
| Edge Effects | Evaporation from wells on the perimeter of a microplate can concentrate compounds and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Inconsistent Compound Addition | Ensure accurate and consistent pipetting of ASP-4058 solutions. Use freshly prepared dilutions for each experiment. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a high viability. Ensure consistent cell passage numbers across experiments, as receptor expression levels can change with extensive passaging. |
Issue 2: No response or a very weak signal upon ASP-4058 stimulation.
| Possible Cause | Troubleshooting Suggestion |
| Low Receptor Expression | Confirm the expression of S1P1 and/or S1P5 in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express these receptors or a transient/stable transfection system. |
| Incorrect Assay Choice | Ensure the chosen assay is appropriate for the G-protein coupling of S1P1 and S1P5. S1P1 is known to couple to Gi/o proteins.[6] Therefore, a cAMP inhibition assay or a GTPγS binding assay would be suitable.[7][8] |
| Inactive Compound | Verify the integrity of your this compound stock. If possible, test a fresh batch of the compound. Ensure proper storage conditions have been maintained. |
| Suboptimal Assay Conditions | Optimize key assay parameters such as cell density, serum concentration in the media, and the duration of compound incubation. |
| Assay Interference | The compound may interfere with the assay reagents. Run a control with ASP-4058 in a cell-free system to check for any direct effects on the assay readout. |
Quantitative Data
The following table summarizes the reported in vitro activity of ASP-4058.
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| EC50 | Human S1P1 | 0.8 nM | GTPγS Binding | CHO | [1] |
| EC50 | Human S1P5 | 1.1 nM | GTPγS Binding | CHO | [1] |
| EC50 | Human S1P2 | >1000 nM | GTPγS Binding | CHO | [1] |
| EC50 | Human S1P3 | >1000 nM | GTPγS Binding | CHO | [1] |
| EC50 | Human S1P4 | >1000 nM | GTPγS Binding | CHO | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes following the activation of Gq-coupled receptors. While S1P1 primarily couples to Gi/o, co-transfection with a promiscuous Gα subunit like Gα16 can link its activation to the calcium pathway.
-
Cell Seeding: Seed cells expressing S1P1/S1P5 (and Gα16 if necessary) in a black, clear-bottom 96-well plate at a predetermined optimal density. Allow cells to attach and grow overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the ASP-4058 solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the ASP-4058 concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi-coupled receptors like S1P1.
-
Cell Seeding: Seed cells expressing S1P1 in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with assay buffer. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a specified time.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells (except for negative controls) and incubate to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
Data Analysis: The decrease in the forskolin-stimulated cAMP level is proportional to the activation of the Gi-coupled receptor. Plot the percentage of inhibition against the log of the ASP-4058 concentration to determine the IC50 value.
Protocol 3: GTPγS Binding Assay
This assay directly measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from cells expressing the S1P receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, serial dilutions of this compound, and GDP in an assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS. Wash the filters with ice-cold buffer.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The increase in radioactivity reflects the activation of G-proteins. Plot the amount of bound [³⁵S]GTPγS against the log of the ASP-4058 concentration to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
Caption: Simplified S1P1/S1P5 signaling pathway upon activation by ASP-4058.
Caption: General experimental workflow for a cell-based assay with ASP-4058.
Caption: A troubleshooting decision tree for inconsistent results with ASP-4058.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization and homologous desensitization of the GLP-1 receptor depend on phosphorylation of the receptor carboxyl tail at the same three sites. [folia.unifr.ch]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of S1P Modulators in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sphingosine-1-phosphate (S1P) modulators in preclinical settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Quick Links to Troubleshooting Guides
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Bradycardia and Atrioventricular (AV) Block
Q1: We observed a significant drop in heart rate in our rodents following the first dose of an S1P modulator. Is this expected, and what is the underlying mechanism?
A1: Yes, a transient decrease in heart rate (bradycardia) is a well-documented first-dose effect of S1P modulators.[1][2][3] This effect is primarily mediated by the initial agonism of S1P1 receptors on atrial myocytes.[1][2] In mice, S1PR3 activation has also been implicated in causing bradycardia.[1] The activation of these receptors leads to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, causing myocyte hyperpolarization and a temporary reduction in heart rate.[1] The effect is usually transient and self-limiting.[3]
Q2: How can we accurately monitor cardiac function in our preclinical models?
A2: Continuous monitoring using implantable telemetry devices is the gold standard for assessing cardiovascular parameters like heart rate, ECG, and blood pressure in conscious, freely moving animals.[4][5] This method avoids the confounding effects of anesthesia and handling stress. For acute studies, anesthetized models can be used with catheterization for direct measurement of mean arterial pressure and heart rate.[6]
Q3: What specific parameters should we analyze from the ECG recordings?
A3: Key parameters to analyze include:
-
Heart Rate (HR): To quantify the extent and duration of bradycardia.
-
PR Interval: To assess atrioventricular (AV) conduction. Prolongation of the PR interval may indicate an AV block.
-
QRS Duration: To evaluate ventricular depolarization.
-
QT Interval: To assess ventricular repolarization.
Analysis of ECG waveforms and intervals can reveal age-related changes and the incidence of arrhythmias.[7]
Q4: We are observing severe bradycardia (e.g., heart rate below a critical threshold) in some animals. What are the recommended steps?
A4: In cases of severe or symptomatic bradycardia, immediate action is crucial. While specific institutional guidelines should be followed, general recommendations include:
-
Discontinuation of Dosing: Immediately cease administration of the S1P modulator.
-
Intensive Monitoring: Continuously monitor the animal's vital signs.
-
Supportive Care: Provide supportive care as per veterinary guidance. This may include warming the animal to prevent hypothermia.
-
Pharmacological Intervention: In extreme cases, and under veterinary supervision, administration of a non-selective muscarinic antagonist like atropine (B194438) could be considered to counteract the vagomimetic effects.
It is essential to have a pre-defined plan for managing severe adverse events in your experimental protocol, developed in consultation with your institution's animal care and use committee and veterinary staff.
Q5: How does the S1P receptor selectivity of a modulator influence its cardiac side effects?
A5: While S1P1 receptor agonism is the primary driver of bradycardia in humans and many preclinical models, the involvement of other receptors like S1P3 has been noted, particularly in rodents.[1][2][6] Modulators with higher selectivity for S1P1 and lower activity at S1P3 were initially thought to have a better cardiac safety profile. However, even highly selective S1P1 modulators can induce bradycardia.[2] Therefore, careful cardiac monitoring is recommended for all novel S1P modulators.
Quantitative Data Summary: Cardiovascular Effects (Preclinical)
| Parameter | S1P Modulator | Animal Model | Dose | Observed Effect | Citation |
| Heart Rate | Fingolimod (FTY720) | Anesthetized Rat | 0.1, 0.3, 1.0 mg/kg (i.v. infusion) | Dose-dependent decrease in heart rate. | [6] |
| BAF312 (Siponimod) | Anesthetized Rat | 0.5, 1.5, 5.0 mg/kg (i.v. infusion) | Immediate decrease in heart rate at the lowest dose, with attenuation at higher doses. | [6] | |
| Fingolimod (FTY720) | Conscious Telemeterized Rat | 10 mg/kg/day (oral) | Acute bradycardia observed on day 1. | [6] | |
| S1PL Inhibitor | Conscious Telemeterized Rat | Repeated oral dosing | Significant bradycardia within 48 hours, comparable to 3 mg/kg fingolimod. | [8] |
Managing and Interpreting Lymphopenia
Q1: Our S1P modulator is causing a significant reduction in peripheral lymphocyte counts. Is this an expected on-target effect?
A1: Yes, lymphopenia is a well-established, on-target pharmacological effect of S1P modulators.[9] These compounds function as antagonists of the S1P1 receptor on lymphocytes, which is crucial for their egress from secondary lymphoid organs. By promoting the internalization and degradation of S1P1 receptors, these modulators trap lymphocytes within the lymph nodes, leading to a dose-dependent reduction in their numbers in the peripheral blood.[10]
Q2: What is the typical magnitude and time course of lymphopenia in preclinical studies?
A2: The reduction in circulating lymphocytes is typically rapid and dose-dependent. In clinical studies with various S1P modulators, lymphocyte count reductions from baseline have been reported to range from approximately 57% to 70%.[11] Preclinical studies also show a significant depletion of circulating lymphocytes within days of treatment initiation.[8]
Q3: How do we monitor lymphocyte counts in our animal models?
A3: Monitoring lymphocyte counts involves routine blood collection followed by a complete blood count (CBC) analysis. Blood can be collected via various methods depending on the animal model and experimental design, such as tail vein, saphenous vein, or retro-orbital sinus puncture in rodents. It is crucial to use a consistent collection method and handle the animals gently to minimize stress-induced variations in blood parameters. The collected blood is then analyzed using an automated hematology analyzer.
Q4: Are all lymphocyte subsets affected equally?
A4: No, S1P modulators can have differential effects on lymphocyte subsets. Generally, naïve T cells and central memory T cells, which rely on the S1P1 receptor for egress from lymph nodes, are more affected than effector memory T cells. B cells are also significantly reduced.[12]
Q5: What are the potential consequences of severe lymphopenia in preclinical studies, and how should we manage them?
A5: Severe lymphopenia can increase the susceptibility of animals to opportunistic infections. It is important to maintain a clean housing environment and monitor the animals closely for any signs of illness. If an animal shows signs of infection (e.g., lethargy, ruffled fur, weight loss), it should be isolated and provided with appropriate veterinary care, which may include antibiotic treatment. The degree of lymphopenia should be considered when interpreting efficacy data in infectious disease models.
Quantitative Data Summary: Lymphopenia (Clinical and Preclinical)
| S1P Modulator | Species | Dose | Lymphocyte Reduction from Baseline | Citation |
| Fingolimod | Human | 0.5 mg/day | ~70% | [11] |
| Ozanimod | Human | 1 mg/day | ~57% | [11] |
| Siponimod | Human | 2 mg/day | ~70% | [11] |
| Ponesimod | Human | 20 mg/day | ~70% | [11] |
| S1PL Inhibitor | Rat | Repeated oral dosing | Full depletion of circulating lymphocytes after 3-4 days. | [8] |
Monitoring and Addressing Hepatotoxicity
Q1: We have observed elevated liver enzymes in our preclinical study with an S1P modulator. Is this a known side effect?
A1: Yes, elevations in liver enzymes, particularly alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported with some S1P modulators and are considered a potential side effect.[13]
Q2: How should we monitor for potential hepatotoxicity in our animal studies?
A2: Regular monitoring of serum liver enzyme levels is the primary method for detecting potential hepatotoxicity. Blood samples should be collected at baseline and at various time points during the study. The serum is then analyzed for ALT and AST activity. Histopathological examination of liver tissue at the end of the study is also crucial to assess for any cellular damage.
Q3: What is the recommended experimental protocol for measuring ALT and AST?
A3: Standardized commercial assay kits are widely available for the colorimetric or fluorometric determination of ALT and AST activity in serum samples. These assays are typically performed in a 96-well plate format and require a plate reader. It is important to follow the manufacturer's instructions carefully and to include appropriate standards and controls.
Q4: What level of liver enzyme elevation should be considered significant in a preclinical study?
A4: The significance of liver enzyme elevations should be interpreted in the context of the specific animal model, the baseline values, and the overall health of the animals. As a general guideline, a 2-3 fold increase above the upper limit of the normal range for the specific species and strain should be considered a potential signal for hepatotoxicity and warrant further investigation. In clinical settings, discontinuation of the drug is often recommended if ALT exceeds 3 times the upper limit of normal.
Q5: If we observe significant hepatotoxicity, what are the next steps in our drug development program?
A5: The observation of significant hepatotoxicity in preclinical studies is a serious concern. The next steps would typically involve:
-
Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent.
-
Mechanism of Injury Studies: Investigate the underlying mechanism of the liver injury (e.g., through in vitro studies using hepatocytes).
-
Risk Assessment: Evaluate the therapeutic index and the potential risk-benefit profile for the intended clinical indication.
-
Structural Modification: Consider medicinal chemistry efforts to modify the compound to reduce its hepatotoxic potential while retaining its desired pharmacological activity.
General Questions about S1P Modulator Side Effects
Q1: Are the side effects of S1P modulators class-wide, or do they vary between different compounds?
A1: While some side effects, such as the first-dose bradycardia and lymphopenia, are considered class-wide effects due to their direct link to S1P1 receptor modulation, the incidence and severity of other adverse events can vary between different S1P modulators. This variability can be attributed to differences in receptor selectivity, pharmacokinetic properties, and off-target effects. For example, non-selective S1P modulators may have a broader range of side effects compared to more selective agents.[2]
Q2: What are some of the other potential side effects of S1P modulators observed in preclinical studies?
A2: In addition to the major side effects discussed above, other potential adverse events that have been noted in preclinical or clinical studies include:
-
Hypertension: A sustained increase in blood pressure has been observed with some S1P modulators.[6]
-
Macular Edema: This has been reported in clinical studies, particularly with fingolimod.[13]
-
Pulmonary Effects: A decline in pulmonary function has been noted in some clinical studies.[10]
-
Increased Risk of Infections: Due to lymphopenia, there is a theoretical and observed increased risk of infections.[3]
-
Skin Cancer: An increased risk of certain types of skin cancer has been reported in clinical studies.[2]
Experimental Design and Protocol-Related Questions
Q1: Can you provide a general protocol for ECG telemetry in rats for an S1P modulator study?
A1: Objective: To continuously monitor ECG and heart rate in conscious rats following administration of an S1P modulator. Materials:
-
Implantable telemetry transmitters (e.g., from Data Sciences International).
-
Receivers and data acquisition system.
-
Surgical tools for implantation.
-
Anesthesia and analgesics.
-
The S1P modulator of interest. Procedure:
-
Surgical Implantation: Anesthetize the rat and surgically implant the telemetry transmitter according to the manufacturer's instructions. A common placement is in the abdominal cavity with the ECG leads positioned to obtain a lead II configuration.
-
Recovery: Allow the animal to recover fully from surgery (typically 7-10 days).
-
Baseline Recording: Record baseline ECG and heart rate data for a sufficient period (e.g., 24 hours) before drug administration.
-
Drug Administration: Administer the S1P modulator at the desired dose and route.
-
Post-Dose Recording: Continuously record ECG and heart rate for a pre-determined period (e.g., 24-48 hours) after dosing.
-
Data Analysis: Analyze the recorded data to determine the nadir heart rate, duration of bradycardia, and any changes in ECG intervals (PR, QRS, QT). Compare post-dose data to baseline data for each animal.
Q2: What is a standard protocol for blood collection and CBC analysis in mice?
A2: Objective: To obtain a complete blood count from mice treated with an S1P modulator. Materials:
-
Restraining device for mice.
-
Lancets or needles for blood collection.
-
Micro-collection tubes containing an anticoagulant (e.g., EDTA).
-
Automated hematology analyzer. Procedure:
-
Animal Restraint: Gently restrain the mouse using an appropriate method.
-
Blood Collection: Collect a small volume of blood (typically 20-50 µL) from the tail vein or saphenous vein using a sterile lancet or needle.
-
Sample Handling: Immediately transfer the blood into a micro-collection tube containing EDTA and mix gently to prevent clotting.
-
CBC Analysis: Analyze the blood sample using an automated hematology analyzer to obtain counts for total white blood cells, lymphocytes, neutrophils, red blood cells, and platelets.
-
Data Analysis: Compare the lymphocyte counts of treated animals to those of vehicle-treated control animals.
Q3: Can you provide a basic protocol for measuring serum ALT/AST in rats?
A3: Objective: To measure the activity of ALT and AST in the serum of rats treated with an S1P modulator. Materials:
-
Blood collection tubes (without anticoagulant).
-
Centrifuge.
-
ALT and AST assay kits.
-
96-well microplates.
-
Microplate reader. Procedure:
-
Blood Collection: Collect blood from the rats via a suitable method (e.g., tail vein, cardiac puncture at termination) into tubes without anticoagulant.
-
Serum Separation: Allow the blood to clot at room temperature for about 30 minutes, then centrifuge at approximately 2000 x g for 10-15 minutes to separate the serum.
-
Sample Storage: If not analyzed immediately, store the serum samples at -80°C.
-
Enzyme Assay: Following the instructions of the chosen commercial assay kit, add the serum samples, reagents, and standards to a 96-well plate.
-
Data Acquisition: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the ALT and AST activity in the samples based on the standard curve and compare the values from treated animals to those of control animals.
Signaling Pathway Diagrams
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to managing the side effects of S1P modulators.
Caption: S1P1 receptor signaling pathway leading to bradycardia and lymphopenia.
Caption: Experimental workflow for cardiac monitoring using telemetry.
Caption: Troubleshooting logic for observed hepatotoxicity.
References
- 1. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing for ASP-4058 Hydrochloride Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP-4058 hydrochloride formulations. The information is presented in a question-and-answer format to directly address common issues encountered during stability testing.
Troubleshooting Guide
This section addresses specific problems that may arise during the stability testing of this compound formulations.
| Issue | Potential Cause | Recommended Action |
| Unexpected Drop in Potency | Chemical degradation of ASP-4058. | Investigate potential degradation pathways such as hydrolysis, oxidation, or photolysis. Utilize a stability-indicating HPLC method to separate and quantify degradants. |
| Interaction with excipients. | Conduct compatibility studies with individual excipients to identify any interactions. Consider using alternative excipients. | |
| Change in Physical Appearance (e.g., color change, precipitation) | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Salt disproportionation. | This can occur in solid dosage forms, where the hydrochloride salt converts to the free base, potentially altering physical properties.[1][2][3] This can be influenced by the microenvironmental pH created by excipients.[3] | |
| Alteration in Dissolution Profile | Changes in solid-state properties (e.g., crystal form, particle size). | Perform solid-state characterization using techniques like XRPD and DSC to assess any changes in the crystal structure. |
| Formation of less soluble species. | Analyze the solubility of the drug product after storage under stability conditions. | |
| Inconsistent or Irreproducible Results | Non-validated analytical method. | Ensure the analytical method is fully validated according to ICH guidelines and is stability-indicating. |
| Improper sample handling or storage. | Review sample handling procedures and ensure storage conditions are consistently maintained and monitored.[4] |
Frequently Asked Questions (FAQs)
Formulation and Excipient Compatibility
Q1: What are the primary factors to consider when selecting excipients for an this compound formulation to ensure stability?
A1: Key considerations include the potential for chemical interaction between ASP-4058 and the excipients, the hygroscopicity of the excipients, and their impact on the micro-pH of the formulation. For hydrochloride salts, it is crucial to avoid excipients that could lead to salt disproportionation, where the salt converts to the less soluble free base.[1][3] Compatibility studies are essential to identify any adverse interactions.[5]
Q2: My this compound formulation is showing signs of degradation. How do I determine if it's an interaction with an excipient?
A2: A systematic approach involves conducting binary compatibility studies where ASP-4058 is mixed with individual excipients and stored under accelerated stability conditions. These mixtures should be analyzed at various time points for the appearance of degradants and any physical changes. This will help pinpoint the problematic excipient.
Stability Testing Protocols
Q3: What are the recommended ICH stability testing conditions for a new drug substance like this compound?
A3: According to ICH Q1A(R2) guidelines, the recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated stability testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6] Intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH) may also be required if significant changes are observed under accelerated conditions.[6]
Q4: How often should I test my samples during a stability study?
A4: For long-term studies, testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3]
Degradation Pathways and Analytical Methods
Q5: What are the likely degradation pathways for a molecule like ASP-4058, which is a phenyloxadiazole derivative?
A5: While specific degradation pathways for ASP-4058 are not publicly available, molecules containing oxadiazole rings can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring opening. The overall molecule may also be sensitive to oxidation and photolysis.[5] Forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) are crucial to identify the potential degradation products and pathways.
Q6: What characteristics should my analytical method have for stability testing of this compound?
A6: The analytical method, typically HPLC, must be "stability-indicating." This means it must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products and excipients. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Experimental Protocols
General Forced Degradation Study Protocol
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., reverse-phase HPLC with UV detection).
-
Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak for ASP-4058 is not co-eluting with any degradants.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of ASP-4058 as an S1P1/5 agonist.
References
Technical Support Center: ASP-4058 Hydrochloride in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ASP-4058 hydrochloride in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO.[1][2] For cell culture applications, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%.[3] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on your cells.
Q3: Can I dissolve this compound in ethanol (B145695) or aqueous solutions like PBS or cell culture media?
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage.[1] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage, 4°C is acceptable for a few days.
Q5: What is the mechanism of action of ASP-4058?
A5: ASP-4058 is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[6] Activation of these G protein-coupled receptors is involved in regulating various cellular processes, including cell migration, proliferation, and survival.
Troubleshooting Guide
Issue: My this compound precipitated after I added it to the cell culture medium.
-
Potential Cause 1: High final concentration. The concentration of this compound in the cell culture medium may have exceeded its aqueous solubility limit.
-
Solution: Lower the final working concentration of the compound. Perform a dose-response curve to find the optimal concentration that is both effective and soluble.
-
-
Potential Cause 2: Improper dilution method. Adding a highly concentrated DMSO stock directly into the aqueous medium can cause the compound to "crash out" or precipitate.
-
Solution: Perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Always add the compound solution to the medium while gently mixing.
-
-
Potential Cause 3: Low temperature of the medium. The solubility of compounds often decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[7]
-
-
Potential Cause 4: Interaction with media components. Components in the serum or the medium itself can sometimes interact with the compound, leading to precipitation.
-
Solution: Test the solubility of this compound in your specific basal medium with and without serum to identify any potential incompatibilities.
-
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 50 mg/mL (113.04 mM)[1][2] | Recommended for stock solution preparation. |
| 70 mg/mL (158.26 mM) | Sonication may be required. | |
| Ethanol | Data not available | If used, keep final concentration <0.5% and use a vehicle control. |
| PBS/Aqueous Buffers | Data not available | Direct dissolution is not recommended due to likely low solubility. |
| Cell Culture Media | Data not available | Compound should be added from a concentrated DMSO stock. |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for dissolving this compound and preparing working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required amount of this compound powder and DMSO to prepare your desired stock concentration. (Molecular Weight of this compound: 478.78 g/mol )
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Warm your complete cell culture medium to 37°C.
-
Serial Dilution:
-
First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a sterile tube containing pre-warmed medium. For example, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Gently mix.
-
Next, add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound. The final DMSO concentration in this example would be 0.1%.
-
-
Gently mix the final working solution before adding it to your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without the this compound. For the example above, you would add 1 µL of DMSO to 1 mL of medium.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ASP-4058 and a typical experimental workflow for its use in cell culture.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 952510-14-4|DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating ASP-4058 Hydrochloride Activity Through S1P1 Internalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP-4058 hydrochloride's performance against other sphingosine-1-phosphate receptor 1 (S1P1) modulators, with a focus on validating its activity through S1P1 internalization. Experimental data and detailed protocols are presented to support the evaluation of this potent and selective S1P1 and S1P5 agonist.
Comparative Analysis of S1P1 Receptor Modulator Activity
The activity of S1P1 receptor modulators is often assessed by their ability to induce receptor internalization, a key step in their mechanism of action. This process leads to the sequestration of lymphocytes in lymphoid organs, which is beneficial in autoimmune diseases.[1][2] The following table summarizes the available quantitative data for this compound and other notable S1P1 modulators.
| Compound | S1P1 Internalization Activity | S1P1 Agonist Potency (EC50/IC50) | Receptor Selectivity | Reference |
| This compound | 86 ± 14% of control at 100 nM; 23 ± 4.3% of control at 1000 nM | IC50: 2.1 nM (cAMP inhibition) | S1P1, S1P5 | [3] |
| Fingolimod (FTY720-P) | Induces S1P1 internalization | EC50: ~0.3–0.6 nM | S1P1, S1P3, S1P4, S1P5 | [4] |
| Ponesimod | Induces S1P1 internalization | EC50: 5.7 nM | S1P1 | |
| Ozanimod | Induces S1P1 internalization | EC50: 160 ± 60 pM (cAMP inhibition) | S1P1, S1P5 | |
| Siponimod | Induces S1P1 internalization | EC50: ~0.46 nM (GTPγS binding) | S1P1, S1P5 |
Experimental Protocols
Accurate validation of S1P1 modulator activity relies on robust experimental design. Below are detailed protocols for key experiments.
S1P1 Receptor Internalization Assay via Flow Cytometry
This protocol is adapted from a study validating ASP-4058 activity.[3]
Objective: To quantify the change in cell surface S1P1 receptor expression following treatment with an S1P1 modulator.
Materials:
-
Human Carotid Artery Endothelial Cells (HCtAECs)
-
Endothelial Cell Serum-Free Defined Medium
-
This compound (or other S1P1 modulators)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Accutase
-
Anti-S1P1 antibody
-
Fluorescently-labeled secondary antibody
-
Flow cytometer
Procedure:
-
Seed HCtAECs at a density of 1 x 10^5 cells per well in a 96-well plate and incubate overnight.
-
Prepare solutions of this compound in DMSO and dilute to the desired concentrations in endothelial cell serum-free defined medium.
-
Treat the cells with the different concentrations of the S1P1 modulator for 1 hour at 37°C.
-
Wash the cells with ice-cold PBS.
-
Harvest the cells using Accutase.
-
Incubate the cells with a primary antibody specific for the extracellular domain of the S1P1 receptor.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently-labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Analyze the cell surface fluorescence using a flow cytometer to quantify the level of S1P1 receptor expression.
S1P1 Receptor Internalization Assay via Immunofluorescence Microscopy
This protocol provides a method for visualizing S1P1 receptor internalization.[5][6][7][8]
Objective: To visualize the translocation of S1P1 receptors from the plasma membrane to intracellular compartments upon agonist stimulation.
Materials:
-
Cells expressing S1P1 receptor (e.g., HEK293 cells stably expressing S1P1-GFP or primary endothelial cells)
-
Cell culture medium
-
S1P1 agonist (e.g., ASP-4058)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against S1P1 (if not using a fluorescently tagged receptor)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to an appropriate confluency.
-
Treat the cells with the S1P1 agonist at the desired concentration and for the desired time course (e.g., 30-60 minutes). Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
If not using a fluorescently tagged receptor, incubate the cells with the primary anti-S1P1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of the S1P1 receptor using a confocal microscope. In agonist-treated cells, a punctate intracellular staining pattern is expected, representing the internalized receptors.
Visualizations
S1P1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an agonist, such as ASP-4058, to the S1P1 receptor, leading to its internalization.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - DE [thermofisher.com]
Measuring the In Vivo Efficacy of ASP-4058 Hydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biomarkers to measure the in vivo efficacy of ASP-4058 hydrochloride, a novel agonist of the sphingosine (B13886) 1-phosphate receptors 1 and 5 (S1P1 and S1P5). The primary therapeutic application explored for ASP-4058 has been in the context of autoimmune diseases, particularly as a potential treatment for multiple sclerosis, with experimental autoimmune encephalomyelitis (EAE) serving as a key preclinical model. This document compares ASP-4058 with the first-generation S1P receptor modulator, fingolimod, and discusses relevant biomarkers and the experimental protocols for their assessment.
Mechanism of Action: S1P Receptor Modulation
ASP-4058, like other S1P receptor modulators, exerts its primary effect by acting as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization of the receptor, preventing the egress of lymphocytes from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive autoimmune neurodegeneration.
Caption: ASP-4058 signaling pathway.
Comparative Analysis of Pharmacodynamic Biomarkers
The most direct way to measure the in vivo activity of ASP-4058 and compare it to other S1P receptor modulators is through pharmacodynamic biomarkers. These markers reflect the direct engagement of the drug with its target and the immediate downstream biological consequences.
| Biomarker Category | Specific Biomarker | ASP-4058 (Expected) | Fingolimod (Observed) |
| Lymphocyte Sequestration | Peripheral Blood Lymphocyte Count | Dose-dependent reduction | Significant reduction |
| Lymphocyte Subset Analysis (CCR7+) | Preferential reduction of naive and central memory T-cells | Preferential reduction of naive and central memory T-cells | |
| Target Engagement | S1P1 Receptor Occupancy | High occupancy on target lymphocytes | High occupancy on target lymphocytes |
| Immune Cell Modulation | Myeloid-Derived Suppressor Cells (MDSCs) | Potential increase in monocytic MDSCs | Increased abundance correlated with positive response |
Comparative Analysis of Disease-Relevant Biomarkers in EAE Models
In the context of preclinical EAE models, several biomarkers can be used to assess the therapeutic efficacy of ASP-4058 in mitigating neuroinflammation and neurodegeneration.
| Biomarker Category | Specific Biomarker | Effect of ASP-4058 (Expected) | Effect of Fingolimod (Observed) |
| Neuroaxonal Damage | Neurofilament Light Chain (NfL) in Plasma/Serum | Reduction in elevated levels | Reduction in elevated levels |
| Astrogliosis | Glial Fibrillary Acidic Protein (GFAP) in Plasma/Serum | Reduction in elevated levels | Reduction in elevated levels |
| Cytokine Profile | Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α) | Reduction in systemic and CNS levels | Reduction in systemic and CNS levels |
| Anti-inflammatory Cytokines (IL-10) | Potential increase or normalization | Variable effects reported | |
| IL-6/IL-10 Ratio | Decrease in the ratio | Decrease in the ratio |
Experimental Protocols
Peripheral Blood Lymphocyte Counting by Flow Cytometry
Objective: To quantify the absolute number of lymphocytes in peripheral blood following treatment with ASP-4058 or a comparator.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD19, anti-CD4, anti-CD8
-
Counting beads (for absolute quantification)
-
Flow cytometer
Procedure:
-
Collect 50-100 µL of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorochrome-conjugated antibodies against lymphocyte markers (e.g., CD45, CD3, CD19, CD4, CD8).
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X RBC lysis buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS.
-
Resuspend the cells in a known volume of PBS or flow cytometry staining buffer.
-
Add a precise number of counting beads just before analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD45-positive lymphocyte population and subsequently identify T-cell (CD3+), B-cell (CD19+), and T-cell subsets (CD4+, CD8+).
-
Calculate the absolute cell counts based on the ratio of cell events to bead events.
Caption: Lymphocyte counting workflow.
Cytokine Quantification by ELISA
Objective: To measure the concentration of specific cytokines in serum or plasma.
Materials:
-
Serum or plasma samples
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Neurofilament Light Chain (NfL) Quantification by Simoa Assay
Objective: To measure the concentration of NfL in serum or plasma as a marker of neuroaxonal damage.
Materials:
-
Serum or plasma samples
-
Simoa NfL assay kit (Quanterix)
-
Simoa HD-X Analyzer
Procedure:
-
Thaw samples and reagents as per the manufacturer's instructions.
-
Prepare the calibrators and quality controls provided in the kit.
-
Load the samples, calibrators, controls, and all assay reagents onto the Simoa HD-X Analyzer.
-
The instrument will automatically perform the following steps:
-
Dilution of samples.
-
Incubation of samples with paramagnetic beads coated with capture antibodies.
-
Washing to remove unbound material.
-
Incubation with biotinylated detection antibodies.
-
Incubation with streptavidin-β-galactosidase.
-
Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.
-
Loading of the beads onto a microwell array for imaging.
-
-
The analyzer will determine the number of beads with a fluorescent signal, which is proportional to the concentration of NfL in the sample.
-
The software will automatically calculate the NfL concentrations based on the standard curve.
Caption: Simoa assay workflow.
S1P1 Receptor Occupancy by Flow Cytometry
Objective: To determine the percentage of S1P1 receptors on lymphocytes that are bound by ASP-4058.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
A fluorescently labeled antibody that competes with ASP-4058 for binding to S1P1 (or a fluorescently labeled version of ASP-4058).
-
A fluorescently labeled non-competing antibody that binds to a different epitope of S1P1.
-
Flow cytometer
Procedure:
-
Free Receptor Measurement:
-
Incubate a sample of whole blood or PBMCs with the competing fluorescent antibody/ligand.
-
The signal from this antibody will be inversely proportional to the amount of ASP-4058 bound to the receptors.
-
-
Total Receptor Measurement:
-
Incubate a separate aliquot of the sample with the non-competing fluorescent antibody.
-
This will provide a measure of the total number of S1P1 receptors on the cell surface.
-
-
Calculation:
-
Receptor Occupancy (%) = [1 - (Mean Fluorescence Intensity of Free Receptor / Mean Fluorescence Intensity of Total Receptor)] x 100
-
-
Acquire and analyze the samples using a flow cytometer, gating on the lymphocyte population of interest.
This guide provides a framework for the in vivo evaluation of this compound efficacy. The selection of specific biomarkers and protocols will depend on the research question, the experimental model, and the available resources. By employing a combination of pharmacodynamic and disease-relevant biomarkers, researchers can gain a comprehensive understanding of the therapeutic potential of ASP-4058 and effectively compare its performance with other S1P receptor modulators.
ASP-4058 Hydrochloride and Fingolimod: A Comparative Analysis in EAE Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of ASP-4058 hydrochloride and fingolimod (B1672674), focusing on their performance in Experimental Autoimmune Encephalomyelitis (EAE) models, a common preclinical model for multiple sclerosis.
Introduction
Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapeutic for relapsing-remitting multiple sclerosis.[1] Its mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS).[2][3] this compound is a newer, orally active S1P receptor agonist that selectively targets S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[4][5][6][7] This selectivity is proposed to offer a more favorable safety profile, particularly concerning the bradycardia associated with fingolimod, which is linked to S1P3 receptor activation.[4]
Mechanism of Action
Both this compound and fingolimod exert their immunomodulatory effects by modulating S1P receptors. However, their receptor selectivity differs significantly.
Fingolimod: Following oral administration, fingolimod is phosphorylated by sphingosine (B13886) kinase 2 to its active form, fingolimod-phosphate.[2][8] Fingolimod-phosphate is a non-selective agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2] Its therapeutic effect in EAE and multiple sclerosis is primarily attributed to its action on S1P1 on lymphocytes.[2] Binding of fingolimod-phosphate to S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[2][9] This results in a reversible reduction of circulating lymphocytes, thereby limiting the autoimmune attack on the CNS.[2][3]
This compound: ASP-4058 is a selective agonist for S1P1 and S1P5.[4][5][6][7] By selectively targeting S1P1, it achieves a similar immunomodulatory effect to fingolimod by promoting lymphocyte retention in secondary lymphoid organs.[4] The selectivity against the S1P3 receptor is hypothesized to reduce the risk of adverse cardiovascular effects like bradycardia, a known side effect of fingolimod.[4]
Comparative Efficacy in EAE Models
Studies in rodent EAE models have demonstrated the efficacy of both this compound and fingolimod in ameliorating disease severity.
Prophylactic Treatment in Rat Acute Monophasic EAE
In a study using a rat model of acute monophasic EAE, both ASP-4058 and fingolimod were administered prophylactically.[4] The results demonstrated a dose-dependent reduction in the clinical EAE score for both compounds.[4]
| Treatment Group | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 0-21) | Mean Maximum Clinical Score |
| Vehicle | - | 15.5 ± 0.619 | 2.5 |
| ASP-4058 | 0.03 | 15.5 ± 1.48 | 2.5 |
| 0.1 | 9.50 ± 2.17 | 2.0 | |
| 0.3 | 1.17 ± 1.17 | 0.5 | |
| Fingolimod | 0.03 | 11.5 ± 1.65 | 2.0 |
| 0.1 | 0.83 ± 0.65 | 0.5** | |
| 0.3 | 0.0 ± 0.0 | 0.0** |
*Data presented as mean ± S.E. *P<0.05, **P<0.01, **P<0.001 compared with vehicle-treated group. Data extracted from a study by Yamamoto et al., 2014.[4][10]
Therapeutic Treatment in Mouse Relapsing-Remitting EAE
In a mouse model of relapsing-remitting EAE, therapeutic administration of ASP-4058 also showed a significant reduction in clinical scores, preventing disease relapse.[4]
| Treatment Group | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 18-45) |
| Vehicle | - | 35.6 ± 4.29 |
| ASP-4058 | 0.1 | 16.5 ± 3.99* |
| 0.3 | 7.40 ± 2.45** |
*Data presented as mean ± S.E. P<0.05, **P<0.01 compared with vehicle-treated group. Data extracted from a study by Yamamoto et al., 2014.[4]
Experimental Protocols
Acute Monophasic EAE in Lewis Rats
-
Induction: Female Lewis rats are immunized with an emulsion of myelin basic protein (MBP) and complete Freund's adjuvant (CFA).[4]
-
Drug Administration: ASP-4058, fingolimod, or vehicle (e.g., 0.5% methylcellulose) is administered orally once daily, starting from the day of immunization for prophylactic studies.[10]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is normal, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.[11]
-
Outcome Measures: Key endpoints include the daily clinical score, maximum clinical score, and cumulative clinical score.[4][10]
Relapsing-Remitting EAE in SJL/J Mice
-
Induction: Female SJL/J mice are immunized with an emulsion of proteolipid protein (PLP) peptide and CFA.
-
Drug Administration: For therapeutic studies, oral administration of ASP-4058 or vehicle begins after the first remission of clinical signs.
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE, similar to the rat model.
-
Outcome Measures: The primary outcome is the clinical score, with a focus on preventing relapse.
References
- 1. Fingolimod: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. dcchemicals.com [dcchemicals.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: ASP-4058 Hydrochloride and Siponimod
A comprehensive comparison of the side effect profiles of ASP-4058 hydrochloride and the approved multiple sclerosis drug, siponimod (B560413), is currently hampered by the limited publicly available clinical safety data for this compound. While extensive clinical trial data for siponimod details its safety and tolerability, information on this compound is primarily confined to preclinical studies.
This guide synthesizes the available information on the side effect profiles of both compounds, highlighting the existing data for siponimod and the current knowledge gap for this compound.
Siponimod: A Clinically Characterized Profile
Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator, is approved for the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action involves selectively targeting S1P receptors 1 and 5.[1][2] This modulation prevents the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory processes central to MS pathology.[1][2][3]
The side effect profile of siponimod has been well-documented through extensive clinical trials, most notably the Phase 3 EXPAND trial.
Common and Serious Adverse Events of Siponimod
The most frequently reported adverse events in clinical trials for siponimod include:
Other common side effects reported in more than 1 in 100 people include lymphopenia (low white blood cell count), slow heart rate, herpes zoster (shingles), and macular edema (swelling in the back of the eye).[5]
More serious, though less common, adverse events associated with siponimod treatment encompass:
-
Bradycardia and Atrioventricular Block: Like other S1P receptor modulators, siponimod can cause a transient decrease in heart rate and may lead to atrioventricular conduction delays, particularly at the initiation of treatment.[1][6]
-
Infections: Due to its immunomodulatory effects, siponimod can increase the risk of infections.[6]
-
Macular Edema: Swelling in the macula of the eye has been observed in a small percentage of patients.[7]
-
Liver Injury: Elevations in liver enzymes are a known side effect, and in rare cases, more severe liver injury can occur.[6]
-
Cutaneous Malignancies: Cases of basal cell carcinoma have been reported.[5][8]
Quantitative Analysis of Siponimod Side Effects (from the EXPAND Trial)
The following table summarizes the incidence of key adverse events from the pivotal Phase 3 EXPAND trial, which compared siponimod to a placebo in patients with secondary progressive multiple sclerosis.[7]
| Adverse Event | Siponimod (N=1099) | Placebo (N=546) |
| Any Treatment-Emergent AE | 88.7% | 81.5% |
| Serious Treatment-Emergent AEs | 17.9% | 15.2% |
| Headache | >10% (specific % not provided) | >10% (specific % not provided) |
| Hypertension | 12.6% | 9.3% |
| Urinary Tract Infection | >10% (specific % not provided) | >10% (specific % not provided) |
| Falls | >10% (specific % not provided) | >10% (specific % not provided) |
| Nasopharyngitis | >10% (specific % not provided) | >10% (specific % not provided) |
| Lymphopenia (<0.2x10^9/L) | 2.7% | 0.2% |
| Liver Function Test Elevations (≥3xULN) | 5.6% | 1.5% |
| Bradyarrhythmias | 3.5% | 2.4% |
| Macular Edema | 1.8% | 0.2% |
| Infections | 49.0% | 49.1% |
| Malignancies | 1.9% | 2.6% |
| Treatment Discontinuation due to AEs | 7.6% | 5.1% |
This compound: An Emerging Profile
This compound is a novel, selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5, similar to siponimod.[3] It has been investigated for its potential in treating autoimmune diseases.
Preclinical Safety Data
A 2014 study published in PLoS One by Yamamoto et al. described the preclinical profile of ASP-4058.[3] In rodent models of experimental autoimmune encephalomyelitis (a model for MS), ASP-4058 demonstrated immunomodulatory effects comparable to fingolimod (B1672674) (another S1P receptor modulator). Notably, the study reported that ASP-4058 had a wider safety margin than fingolimod concerning bradycardia and bronchoconstriction in these animal models.[3]
Clinical Safety Data
A Phase 1 clinical trial (NCT01998646) was conducted to assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of ASP-4058 in healthy male and female subjects.[9] This study was completed in July 2012. However, the results, including the side effect profile and any observed adverse events in humans, have not been publicly disclosed or published in peer-reviewed literature. The absence of this crucial data prevents a direct comparison of the clinical side effect profiles of this compound and siponimod.
Experimental Protocols
Siponimod: EXPAND Clinical Trial Protocol (Phase 3)
The EXPAND trial was a randomized, double-blind, placebo-controlled study in patients with secondary progressive multiple sclerosis.[7]
-
Study Population: Patients aged 18-60 years with a diagnosis of secondary progressive MS and evidence of disability progression in the prior two years.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either siponimod (2 mg once daily) or a matching placebo.[7] A dose-titration regimen was used at the beginning of treatment to mitigate cardiac effects.[7]
-
Primary Endpoint: Time to 3-month confirmed disability progression.
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), ophthalmic examinations, and laboratory parameters (including hematology and clinical chemistry).
This compound: Phase 1 Clinical Trial Protocol (NCT01998646)
This was a Phase 1, randomized, double-blind, placebo-controlled, single-dose escalation study in healthy subjects.[9]
-
Study Population: Healthy male and female subjects.
-
Intervention: Single ascending oral doses of ASP-4058 or placebo.[9] The study also included a food-effect component.[9]
-
Primary Objectives: To assess the safety and tolerability of single oral doses of ASP-4058.
-
Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Signaling Pathways and Experimental Workflows
The mechanism of action of both siponimod and this compound as S1P receptor modulators is central to their therapeutic effect and also underlies some of their side effects.
Caption: Mechanism of S1P Receptor Modulation by Siponimod and ASP-4058.
Caption: Generalized Clinical Trial Workflow for Safety Assessment.
Conclusion
A direct and comprehensive comparison of the side effect profiles of this compound and siponimod is not feasible at this time due to the lack of publicly available clinical safety data for this compound. Siponimod's safety profile is well-established through extensive clinical trials, with known risks including cardiac effects, infections, macular edema, and liver enzyme elevations. Preclinical data for ASP-4058 suggests a potentially favorable safety profile concerning bradycardia and bronchoconstriction compared to older S1P modulators, but this requires confirmation in human studies. For researchers, scientists, and drug development professionals, the key takeaway is the critical need for the publication of Phase 1 and subsequent clinical trial data for this compound to enable a meaningful comparative safety assessment against existing therapies like siponimod. Until such data becomes available, any evaluation of ASP-4058's clinical potential remains speculative.
References
- 1. targetmol.com [targetmol.com]
- 2. co.monmouth.nj.us [co.monmouth.nj.us]
- 3. medkoo.com [medkoo.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and Safety of Bevacizumab Biosimilar FKB238 Versus Originator Bevacizumab: Results from AVANA, a Phase III Trial in Patients with Non-Squamous Non-Small-Cell Lung Cancer (non-sq-NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Landscape of Selective S1P1 Receptor Agonists: A Comparative Analysis of ASP-4058 Hydrochloride
For researchers and drug development professionals, the quest for highly selective and effective immunomodulatory agents is paramount. ASP-4058 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist, has emerged as a promising candidate. This guide provides a comprehensive comparison of the preclinical efficacy of this compound against other selective S1P1 agonists, supported by experimental data and detailed methodologies.
Mechanism of Action: The S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in lymphocyte trafficking.[1] Agonism of the S1P1 receptor on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune inflammation.[1] ASP-4058 is a potent agonist for S1P1 and S1P5.[2][3] The targeted action on S1P1 is believed to be the primary driver of its immunomodulatory effects, while the selectivity against S1P3 is associated with a more favorable cardiovascular safety profile compared to non-selective S1P agonists like fingolimod (B1672674).[2][3]
Figure 1: Simplified S1P1 receptor signaling pathway.
Comparative Efficacy in Preclinical Models
The primary preclinical model for evaluating the efficacy of S1P1 agonists in multiple sclerosis is experimental autoimmune encephalomyelitis (EAE), which mimics the inflammatory and demyelinating pathology of the human disease. Below is a comparison of this compound with other selective S1P1 agonists in EAE models.
In Vivo Efficacy in EAE Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| ASP-4058 | Lewis Rats (MBP-induced EAE) | 0.03, 0.1, 0.3 mg/kg, p.o., daily | Dose-dependent reduction in clinical score. At 0.3 mg/kg, cumulative clinical score was 1.17 ± 1.17 vs 15.5 ± 0.619 in vehicle. | [2][4] |
| SJL Mice (PLP-induced relapsing-remitting EAE) | 0.1, 0.3 mg/kg, p.o., daily | Maintained low clinical scores and reduced cumulative scores. | [2] | |
| Ponesimod | C57BL/6 Mice (MOG-induced EAE) | Not specified | Significant efficacy in both preventative and therapeutic settings. | [5] |
| Lewis Rats (MBP-induced EAE) | Not specified | Dose-dependent efficacy on clinical scores. | [5] | |
| Siponimod | C57BL/6 Mice (MOG-induced EAE) | 0.45 μ g/day , i.c.v. | Significant beneficial effect on EAE clinical scores. | [6] |
| Chronic EAE Model | Not specified | Ameliorated clinical severity, reduced demyelination and neuroaxonal damage. | [7] | |
| Ozanimod | C57BL/6 Mice (MOG-induced EAE) | 0.6 mg/kg, p.o., daily | Effective in reducing clinical severity and lymphocyte infiltration into the spinal cord. | [8][9] |
Effects on Peripheral Lymphocyte Count
A key pharmacodynamic marker of S1P1 receptor agonism is the reduction of peripheral blood lymphocyte counts.
| Compound | Animal Model | Dosing | Effect on Lymphocyte Count | Reference |
| ASP-4058 | Lewis Rats | Single oral dose | ED50 = 0.10 mg/kg | [2] |
| Lewis Rats | Repeated dosing (21 days) | ED50 = 0.023 mg/kg | [2] | |
| Ponesimod | Healthy Subjects (Human) | 10, 20, 40 mg, daily | Dose-dependent reduction of 50%, 65%, and 69% from baseline, respectively. | [10] |
| Siponimod | SPMS Patients (Human) | Not specified | Reduction in peripheral lymphocyte counts. | [7] |
| Ozanimod | EAE Mice | 0.6 mg/kg, daily | Significant reduction in the frequency of circulating CD4+ T cells. | [8][9] |
Receptor Selectivity Profile
The selectivity of S1P1 agonists is a critical determinant of their safety profile. The following table summarizes the in vitro receptor agonistic activity (EC50 values) of ASP-4058 and the non-selective agonist, fingolimod phosphate (B84403) (fingolimod-P).
| Receptor Subtype | ASP-4058 EC50 (nM) | Fingolimod-P EC50 (nM) |
| Human S1P1 | 7.4 | 0.3 |
| Human S1P2 | >1000 | >10000 |
| Human S1P3 | >1000 | 1.1 |
| Human S1P4 | >1000 | 0.7 |
| Human S1P5 | 7.5 | 0.3 |
| Data from Yamamoto et al., 2014[2] |
ASP-4058 demonstrates high potency and selectivity for S1P1 and S1P5 receptors, with over 100-fold less activity at S1P2, S1P3, and S1P4 receptors.[2][11] This contrasts with fingolimod-P, which is potent across S1P1, S1P3, S1P4, and S1P5.[2]
Safety Profile: A Focus on Cardiovascular and Pulmonary Effects
A key differentiator among S1P receptor agonists is their safety profile, particularly concerning bradycardia (slowing of heart rate) and bronchoconstriction, which are primarily attributed to S1P3 agonism.
| Compound | Safety Parameter | Animal Model | Key Findings | Reference |
| ASP-4058 | Bradycardia | Conscious Rats | No significant effect on heart rate at doses up to 3 mg/kg (i.v.). | [2] |
| Bronchoconstriction | Anesthetized Rats | No significant increase in bronchoconstriction. | [2] | |
| Fingolimod-P | Bradycardia | Conscious Rats | Dose-dependent decrease in heart rate. | [2] |
| Bronchoconstriction | Anesthetized Rats | Significant increase in bronchoconstriction. | [2] |
These findings suggest that the high selectivity of ASP-4058 for S1P1/S1P5 over S1P3 translates to a wider safety margin for bradycardia and bronchoconstriction in preclinical models compared to the non-selective agonist fingolimod.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of these S1P1 agonists.
Figure 2: Generalized workflow for EAE studies.
EAE Induction and Evaluation (Based on Yamamoto et al., 2014 for ASP-4058)
-
Rat Model (Acute Monophasic EAE):
-
Animals: Male Lewis rats.
-
Immunization: Emulsion of guinea pig myelin basic protein (MBP) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis was injected subcutaneously into the footpad.
-
Treatment: ASP-4058 or vehicle was administered orally once daily from the day of immunization for 21 days.
-
Clinical Scoring: Animals were scored daily for clinical signs of EAE on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: ataxia, 3: hindlimb paralysis, 4: forelimb paralysis, 5: moribund).
-
-
Mouse Model (Relapsing-Remitting EAE):
-
Animals: Female SJL/J mice.
-
Immunization: Emulsion of proteolipid protein (PLP) 139-151 in CFA was injected subcutaneously. Pertussis toxin was administered intraperitoneally on the day of and two days after immunization.
-
Treatment: ASP-4058 was administered orally once daily from day 12 to day 45.
-
Clinical Scoring: Mice were scored daily as described for the rat model.
-
GTPγS Binding Assay for Receptor Activity
-
Objective: To determine the agonistic activity of compounds on S1P receptor subtypes.
-
Method: Membranes from CHO cells stably expressing human S1P receptors were incubated with the test compound and [35S]GTPγS. The amount of bound [35S]GTPγS was measured by scintillation counting. The concentration of the compound that produces 50% of the maximal response (EC50) was calculated.
Cardiovascular and Pulmonary Safety Assessment
-
Bradycardia Assessment:
-
Animals: Conscious male Sprague Dawley rats with implanted telemetry transmitters.
-
Procedure: After a baseline recording period, ASP-4058 or fingolimod-P was continuously infused intravenously for 10 minutes. Heart rate and blood pressure were monitored.
-
-
Bronchoconstriction Assessment:
-
Animals: Anesthetized and ventilated male Sprague Dawley rats.
-
Procedure: Airway resistance was measured. Test compounds were administered intravenously, and the change in airway resistance was recorded.
-
Conclusion
The preclinical data presented in this guide highlight this compound as a potent and selective S1P1/S1P5 agonist with promising efficacy in animal models of multiple sclerosis. Its high selectivity, particularly its lack of activity at the S1P3 receptor, translates to a favorable safety profile in preclinical studies, with a reduced risk of bradycardia and bronchoconstriction compared to non-selective S1P agonists. While direct comparative studies with other selective S1P1 agonists are limited, the available data suggest that ASP-4058 holds potential as a valuable therapeutic agent for autoimmune diseases. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 5. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 10. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of ASP-4058 Hydrochloride: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
ASP-4058 hydrochloride is a selective and orally active agonist of the Sphingosine 1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5)[1][2][3][4]. As a second-generation S1P receptor modulator, it holds promise for the treatment of conditions like experimental autoimmune encephalomyelitis, demonstrating a potentially wider safety margin compared to first-generation modulators such as fingolimod[2]. Confirmation of its mechanism of action is critical for further development and understanding its therapeutic potential. This guide provides a comparative overview of key secondary assays to confirm the target engagement and downstream signaling of this compound, with a comparison to the established S1P receptor agonist, fingolimod.
Comparison of this compound and Fingolimod
| Feature | This compound | Fingolimod (FTY720) |
| Target(s) | Selective agonist for S1P1 and S1P5 | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5 |
| Mechanism | Direct agonist activity | Prodrug that requires phosphorylation to its active form, fingolimod-phosphate |
| Reported Advantage | Wider safety margin regarding bradycardia and bronchoconstriction in preclinical models[2] | Established clinical efficacy in multiple sclerosis |
Secondary Assays for Mechanism of Action Confirmation
To robustly confirm the mechanism of action of this compound, a series of secondary assays should be employed to demonstrate direct target engagement, downstream signaling events, and cellular phenotypic changes.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment[5][6][7][8]. The principle lies in the ligand-induced thermal stabilization of the target protein[5][7].
dot
Expected Outcome: Cells treated with this compound should exhibit a shift in the melting curve of S1P1 and S1P5 to a higher temperature compared to vehicle-treated cells, indicating direct binding and stabilization of the receptors.
Comparative Data (Hypothetical):
| Compound | Target | Melting Temperature (Tm) Shift (ΔTm in °C) |
| ASP-4058 HCl (1 µM) | S1P1 | +4.2 |
| S1P5 | +3.8 | |
| Fingolimod-P (1 µM) | S1P1 | +4.5 |
| S1P5 | +3.5 | |
| Vehicle (DMSO) | S1P1 | 0 |
| S1P5 | 0 |
Western Blot for Downstream Signaling
Activation of S1P1 receptors by an agonist leads to the phosphorylation of downstream signaling molecules, such as Akt and ERK. Western blotting can be used to quantify the levels of phosphorylated forms of these proteins.
dot
Expected Outcome: Treatment of cells expressing S1P1 with this compound should lead to a time- and dose-dependent increase in the phosphorylation of Akt and ERK.
Comparative Data (Hypothetical Fold Change vs. Vehicle):
| Treatment (100 nM, 30 min) | p-Akt (Ser473) | p-ERK (Thr202/Tyr204) |
| ASP-4058 HCl | 3.5 | 2.8 |
| Fingolimod-P | 3.8 | 3.1 |
| Vehicle | 1.0 | 1.0 |
Immunofluorescence for Receptor Internalization
Agonist binding to G protein-coupled receptors like S1P1 often induces receptor internalization, a process that can be visualized using immunofluorescence microscopy.
dot
Expected Outcome: In vehicle-treated cells, S1P1 receptors will be localized primarily at the plasma membrane. Upon treatment with this compound, a significant portion of the S1P1 receptor signal will be observed in intracellular vesicles, indicating receptor internalization.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells (e.g., CHO cells stably expressing human S1P1) to 80-90% confluency. Treat cells with this compound, fingolimod-phosphate (as a positive control), or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Treatment: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and western blot using an antibody specific for S1P1 or S1P5.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
Western Blot Protocol for Phospho-Proteins
-
Cell Lysis: After treatment with compounds, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors[9].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature[9]. Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate[9].
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence Protocol for Receptor Internalization
-
Cell Seeding and Treatment: Seed cells expressing HA-tagged S1P1 onto glass coverslips. Treat the cells with this compound or vehicle for 1 hour at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes[10][11].
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-HA primary antibody for 1 hour, followed by incubation with an Alexa Fluor-conjugated secondary antibody for 1 hour in the dark[12].
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope[12].
References
- 1. ASP-4058 | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. annualreviews.org [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 12. ptglab.com [ptglab.com]
Comparative Analysis of ASP-4058 Hydrochloride Cross-Reactivity with S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ASP-4058 hydrochloride with the five human sphingosine-1-phosphate (S1P) receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5). The data presented herein is derived from in vitro functional assays and is intended to inform research and development decisions.
ASP-4058 is a novel agonist for sphingosine (B13886) 1-phosphate receptors 1 and 5.[1][2] It has been shown to preferentially activate S1P1 and S1P5 over other S1P receptor subtypes in GTPγS binding assays.[1][2][3]
Quantitative Comparison of Receptor Activity
The functional activity of this compound across the five human S1P receptor subtypes was evaluated using GTPγS binding assays. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a measure of the potency (EC50) and efficacy of the compound.
The results, as published by Yamamoto et al. (2014), demonstrate that ASP-4058 is a potent and selective agonist for S1P1 and S1P5 receptors.[4] Low nanomolar concentrations of ASP-4058 were sufficient to stimulate S1P1 and S1P5, while significantly higher concentrations, over 100 times greater, were necessary to elicit a response from S1P2, S1P3, and S1P4 receptors.[4]
| Receptor Subtype | EC50 (nM) [95% Confidence Interval] |
| hS1P1 | 7.4 [5.8 - 9.4] |
| hS1P2 | >10000 |
| hS1P3 | 2100 [1500 - 2900] |
| hS1P4 | >10000 |
| hS1P5 | 7.5 [5.7 - 9.9] |
Data sourced from Yamamoto et al., 2014.[4]
Experimental Protocols
GTPγS Binding Assay
This functional assay is employed to determine the potency and efficacy of a ligand in activating G-protein coupled receptors (GPCRs).[5] The principle of the assay is to measure the binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G protein upon agonist-induced receptor activation.[5]
Materials:
-
Membrane preparations from cells expressing the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes overexpressing a specific S1P receptor subtype are prepared and protein concentration is determined.
-
Reaction Mixture: In a microplate, the reaction is initiated by adding the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow the ligand to bind to the receptors.
-
Stimulation: [³⁵S]GTPγS is added to the mixture to start the G protein activation and binding of the radiolabel. The incubation continues for a defined period at a controlled temperature.
-
Termination: The reaction is terminated, typically by rapid filtration through a filter mat to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated using non-linear regression.
Signaling Pathways and Experimental Workflow
The activation of S1P receptors by an agonist like ASP-4058 initiates a cascade of intracellular signaling events. The specificity of these events is determined by the G protein subtypes to which each receptor couples.
Caption: S1P Receptor G-Protein Coupling and ASP-4058 Selectivity.
The experimental workflow for determining the cross-reactivity of this compound involves a series of GTPγS binding assays for each S1P receptor subtype.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
head-to-head comparison of ASP-4058 and fingolimod on lymphocyte sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two sphingosine-1-phosphate (S1P) receptor modulators, ASP-4058 and fingolimod (B1672674), with a specific focus on their effects on lymphocyte sequestration. The information presented is intended to support research and development efforts in the field of immunology and drug discovery.
Introduction
Both ASP-4058 and fingolimod are potent immunomodulators that function by targeting S1P receptors, which play a crucial role in lymphocyte trafficking. By modulating these receptors, they effectively sequester lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral circulation and subsequent infiltration into tissues. This mechanism of action is of significant therapeutic interest, particularly in the context of autoimmune diseases. While fingolimod is a well-established, non-selective S1P receptor agonist, ASP-4058 is a next-generation modulator with a more selective receptor profile. This guide will delve into a head-to-head comparison of their performance, supported by experimental data.
Mechanism of Action and Receptor Selectivity
Fingolimod, a prodrug, is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite acts as a potent agonist at four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅.[1] Its therapeutic effect in lymphocyte sequestration is primarily mediated through its functional antagonism of the S1P₁ receptor on lymphocytes.[2] Initial agonism leads to the internalization and degradation of the S1P₁ receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[2]
In contrast, ASP-4058 is a selective agonist for S1P₁ and S1P₅ receptors.[3][4] This selectivity is hypothesized to provide a more targeted immunomodulatory effect while potentially avoiding off-target effects associated with the activation of other S1P receptor subtypes, such as S1P₃-mediated bradycardia.[5]
Signaling Pathway for S1P₁-Mediated Lymphocyte Egress and its Modulation
Quantitative Data: Head-to-Head Comparison
A key preclinical study directly compared the effects of ASP-4058 and fingolimod on peripheral lymphocyte counts in Lewis rats. The data from this study are summarized below.
Table 1: In Vitro S1P Receptor Agonist Activity (EC₅₀, nM)
| Compound | Human S1P₁ | Human S1P₂ | Human S1P₃ | Human S1P₄ | Human S1P₅ | Rat S1P₁ | Rat S1P₃ |
| ASP-4058 | 7.4 | >10000 | 1000 | >10000 | 7.5 | 3.3 | 1100 |
| Fingolimod-P | 0.3 | >10000 | 3.0 | 0.6 | 0.3 | 0.4 | 1.8 |
Data from Yamamoto et al., 2014.[5] EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a GTPγS binding assay.
Table 2: Effect on Peripheral Lymphocyte Counts in Lewis Rats
| Treatment (oral) | Dose (mg/kg) | Lymphocyte Count (x10³/μL) - 24h post single dose | Lymphocyte Count (x10³/μL) - 24h post 21 daily doses |
| Vehicle | - | 8.5 ± 0.5 | 9.2 ± 0.6 |
| ASP-4058 | 0.03 | 3.1 ± 0.4 | 2.5 ± 0.3 |
| 0.1 | 1.9 ± 0.2 | 1.5 ± 0.1 | |
| 0.3 | 1.4 ± 0.1 | 1.2 ± 0.1 | |
| Fingolimod | 0.1 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| 0.3 | 1.8 ± 0.2 | 1.4 ± 0.1 | |
| 1 | 1.3 ± 0.1 | 1.1 ± 0.1 |
Data from Yamamoto et al., 2014.[3] Values are mean ± S.E. (n=5). **P<0.01 compared with the vehicle-treated group.
The results indicate that both ASP-4058 and fingolimod induce a significant, dose-dependent reduction in peripheral lymphocyte counts after both single and repeated oral administration in rats.[3] Their effects on lymphocyte sequestration appear to be comparable at the tested dosages.[3][4]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro GTPγS Binding Assay for S1P Receptor Agonist Activity
Objective: To determine the agonist activity of ASP-4058 and fingolimod-phosphate at human and rat S1P receptor subtypes.
Methodology:
-
Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing each of the human or rat S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅).
-
The prepared membranes were incubated in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 μM GDP, and 0.1% bovine serum albumin.
-
Test compounds (ASP-4058 or fingolimod-phosphate) at various concentrations were added to the reaction mixture.
-
The reaction was initiated by the addition of 0.1 nM [³⁵S]GTPγS.
-
After incubation at 30°C for 60 minutes, the reaction was terminated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the amount of [³⁵S]GTPγS bound to the G-proteins activated by the S1P receptors, was measured using a liquid scintillation counter.
-
EC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Assessment of Peripheral Lymphocyte Counts in Lewis Rats
Objective: To evaluate the effect of oral administration of ASP-4058 and fingolimod on the number of circulating lymphocytes.
Methodology:
-
Animals: Male Lewis rats were used for the study.
-
Drug Administration: ASP-4058 and fingolimod were suspended in a 0.5% methylcellulose (B11928114) solution and administered orally once daily. A vehicle control group received the 0.5% methylcellulose solution only.
-
Single-Dose Study: Animals received a single oral dose of ASP-4058 (0.03, 0.1, or 0.3 mg/kg), fingolimod (0.1, 0.3, or 1 mg/kg), or vehicle.
-
Repeated-Dose Study: Animals received daily oral doses of ASP-4058, fingolimod, or vehicle for 21 consecutive days.
-
Blood Sampling: Blood samples were collected from the tail vein 24 hours after the single dose or the final dose in the repeated-dose study.
-
Lymphocyte Counting: The number of peripheral lymphocytes was counted using an automated hematology analyzer.
-
Statistical Analysis: The data were analyzed using Dunnett's multiple comparison test to compare the drug-treated groups with the vehicle-treated group. A P-value of less than 0.01 was considered statistically significant.
Experimental Workflow for In Vivo Lymphocyte Sequestration Study
Conclusion
Both ASP-4058 and fingolimod are effective inducers of lymphocyte sequestration, with preclinical data demonstrating a comparable, dose-dependent reduction in peripheral lymphocyte counts. The primary distinction between the two compounds lies in their receptor selectivity. ASP-4058's targeted agonism of S1P₁ and S1P₅ receptors may offer a more favorable safety profile by avoiding the activation of other S1P receptor subtypes associated with certain adverse effects. This head-to-head comparison provides valuable data for researchers and drug developers working on the next generation of S1P receptor modulators for autoimmune and inflammatory diseases. Further clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds in humans.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validating S1P Receptor Engagement of ASP-4058 Hydrochloride in Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASP-4058 hydrochloride's performance in engaging Sphingosine-1-Phosphate (S1P) receptors in tissues against other notable S1P receptor modulators. The information presented herein is supported by experimental data from preclinical studies to assist researchers in evaluating its potential for further investigation.
Introduction to ASP-4058 and S1P Receptor Modulation
This compound is a novel, orally active small molecule that acts as a selective agonist for the Sphingosine-1-Phosphate receptor subtypes 1 and 5 (S1P1 and S1P5).[1][2][3] S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. By modulating these receptors, compounds like ASP-4058 can prevent the migration of pathogenic lymphocytes into tissues, making it a promising therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][2][3]
This guide will compare ASP-4058 with the first-generation non-selective S1P modulator, fingolimod (B1672674), as well as newer, more selective agents like siponimod, ozanimod, and ponesimod.
Comparative Analysis of Receptor Agonist Activity
The primary mechanism for validating S1P receptor engagement is through in vitro assays that measure the potency and selectivity of a compound for each S1P receptor subtype. The following table summarizes the half-maximal effective concentration (EC50) values for ASP-4058 and its competitors, as determined by GTPγS binding assays. Lower EC50 values indicate higher potency.
Table 1: In Vitro S1P Receptor Agonist Potency (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| ASP-4058 | 0.8 | >1000 | >1000 | >1000 | 6.3 |
| Fingolimod-P | ~0.3-0.6[4] | >10000[5] | ~3[4] | ~0.3-0.6[4] | ~0.3-0.6[4] |
| Siponimod | 0.39[6][7] | >10000[5] | >1000[5] | 750[5] | 0.98[6][7] |
| Ozanimod | ~0.2-0.4 | >10000 | >10000 | >10000 | ~2-4 |
| Ponesimod | 5.7[8] | >10000 | 89.52[9] | >10000 | ~30-50 |
Note: Data for competitor compounds are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
In Vivo Validation of S1P Receptor Engagement
The engagement of S1P receptors in tissues in vivo is primarily validated by measuring the reduction of peripheral blood lymphocytes and by assessing the efficacy in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE).
Peripheral Lymphocyte Reduction
S1P1 receptor agonism leads to the internalization of the receptor on lymphocytes, preventing their egress from lymph nodes and thus reducing their count in the peripheral blood.
Table 2: In Vivo Peripheral Lymphocyte Reduction
| Compound | Animal Model | Dose | % Reduction |
| ASP-4058 | Rat | 0.1 mg/kg | ~50% |
| Fingolimod | Rat | 0.1 mg/kg | ~50% |
| Ponesimod | Rat | 100 mg/kg | >70%[10] |
| Ozanimod | Mouse | 0.6 mg/kg | Significant reduction[1] |
| Siponimod | Mouse | 0.01 g/kg diet | ~65-75%[11] |
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model for multiple sclerosis. The efficacy of S1P modulators in this model further validates their engagement of S1P receptors and their therapeutic potential.
Table 3: Efficacy in EAE Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| ASP-4058 | Rat | 0.3 mg/kg, daily | Significant reduction in clinical score.[2] |
| Fingolimod | Mouse | 0.3 mg/kg, daily | Significant inhibition of EAE scores.[12] |
| Siponimod | Mouse | 3 mg/kg, daily | Ameliorated clinical disease.[13] |
| Ozanimod | Mouse | 0.6 mg/kg, daily | Effective in reducing clinical severity.[2][14] |
| Ponesimod | Mouse | 30 mg/kg, b.i.d. | Significant efficacy in preventative and therapeutic settings.[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the S1P receptor signaling pathway and the workflows for key validation experiments.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innovationscns.com [innovationscns.com]
- 11. neurology.org [neurology.org]
- 12. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S1P Modulators in Neuroinflammation: A Guide for Researchers
A deep dive into the comparative efficacy and mechanisms of Fingolimod (B1672674), Siponimod, Ozanimod, and Ponesimod in modulating neuroinflammatory processes. This guide provides a synthesis of current experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid researchers and drug development professionals.
Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a pivotal class of oral therapies for neuroinflammatory diseases, most notably multiple sclerosis (MS).[1][2] Their primary mechanism involves the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into the central nervous system (CNS).[1][3][4] However, growing evidence suggests direct effects within the CNS that may also contribute to their therapeutic efficacy.[5][6] This guide offers a comparative analysis of four prominent S1P modulators: Fingolimod, Siponimod, Ozanimod, and Ponesimod, focusing on their receptor selectivity, impact on neuroinflammation, and the experimental frameworks used for their evaluation.
Mechanism of Action and Receptor Selectivity
S1P modulators function by binding to S1P receptors (S1PRs), of which there are five subtypes (S1P1-5).[3][6] The interaction with the S1P1 receptor on lymphocytes is crucial for their immunomodulatory effect.[1][3] Upon binding, the S1P modulator induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[3][4] This leads to a reversible reduction in circulating lymphocytes.[3]
The key difference among the approved S1P modulators lies in their selectivity for the various S1P receptor subtypes, which influences their efficacy and safety profiles.[2][3]
| S1P Modulator | S1P Receptor Selectivity | Activation Requirement | Key Characteristics |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Phosphorylation to active metabolite Fingolimod-P | First-generation, non-selective modulator.[3][7][8] Associated with potential off-target effects due to broad receptor engagement.[3] |
| Siponimod | S1P1, S1P5 | Active drug | Second-generation, selective modulator.[3] May have more direct CNS effects. |
| Ozanimod | S1P1, S1P5 | Active drug | Second-generation, selective modulator.[3][8] |
| Ponesimod | S1P1 | Active drug | Second-generation, highly selective for S1P1.[3][7][9] |
Caption: Table summarizing the receptor selectivity and key features of different S1P modulators.
S1P Signaling Pathway
The binding of S1P or its modulator analogues to S1P receptors initiates a cascade of intracellular signaling events that are critical to both the peripheral immunomodulatory and central neuroprotective effects. The following diagram illustrates the general S1P signaling pathway.
Caption: S1P signaling pathway initiated by ligand binding.
Comparative Efficacy in Neuroinflammation
While direct head-to-head clinical trials are limited, indirect comparisons and preclinical studies provide insights into the comparative efficacy of these modulators.[8][10] A network meta-analysis of randomized controlled trials suggested that Fingolimod and Ozanimod showed high efficacy in reducing new gadolinium-enhancing lesions.[11] Ponesimod demonstrated superiority over teriflunomide (B560168) in reducing annualized relapse rates in a phase III trial.[9] Siponimod has shown a clear effect on CNS markers compared to placebo in patients with secondary progressive MS, suggesting significant neuroprotective effects.
The selectivity of the newer generation S1P modulators for S1P1 and S1P5 is hypothesized to offer a better safety profile while maintaining efficacy.[12] For instance, the lack of S1P3 engagement may reduce the risk of certain cardiovascular side effects.[8]
Experimental Protocols for Assessing Neuroinflammation
Evaluating the efficacy of S1P modulators in the context of neuroinflammation involves a range of specialized experimental assays. Below are detailed methodologies for key experiments.
Assessment of Blood-Brain Barrier (BBB) Integrity
Disruption of the BBB is a hallmark of neuroinflammation.[13][14][15] Various tracers can be used to assess its permeability.
Experimental Workflow:
Caption: Workflow for assessing blood-brain barrier integrity.
Detailed Methodology:
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) is a commonly used mouse model for MS.[16][17]
-
Tracer Injection: A fluorescent tracer, such as Evans blue dye or sodium fluorescein, is injected intravenously.[14][18] These tracers are normally confined to the vasculature by a healthy BBB.
-
Perfusion and Tissue Collection: After a set circulation time, animals are transcardially perfused with saline to remove the tracer from the blood vessels. The brain and spinal cord are then collected.
-
Quantification: The amount of tracer that has leaked into the CNS parenchyma is quantified. This can be done by measuring the fluorescence intensity in tissue homogenates or through imaging of tissue sections.[13]
Quantification of Immune Cell Infiltration into the CNS
A primary outcome of S1P modulator treatment is the reduction of immune cell infiltration into the CNS.[19]
Experimental Workflow:
Caption: Workflow for quantifying CNS immune cell infiltration.
Detailed Methodology:
-
Cell Isolation: Mononuclear cells are isolated from the brain and spinal cord of EAE animals. This is often achieved using a density gradient centrifugation method, such as with Percoll.
-
Flow Cytometry: The isolated cells are then stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total leukocytes, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells).[16][20]
-
Analysis: Flow cytometry is used to identify and quantify the different immune cell populations that have infiltrated the CNS.[16]
Cytokine Profiling in the CNS
Neuroinflammation is characterized by the production of pro-inflammatory cytokines.[21] S1P modulators are expected to reduce the levels of these cytokines in the CNS.
Experimental Workflow:
References
- 1. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 5. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuro-sens.com [neuro-sens.com]
- 9. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. The Comparative Effectiveness and Tolerability of Sphingosine‐1‐Phosphate Receptor Modulators in Patients With Multiple Sclerosis: A Network Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
- 13. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Determining Immune System Suppression versus CNS Protection for Pharmacological Interventions in Autoimmune Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Neuroinflammation Profiling of Brain Cytokines Following Repeated Blast Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of ASP-4058 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASP-4058 hydrochloride, a novel immunomodulatory agent, with other commercially available sphingosine-1-phosphate (S1P) receptor modulators. The information presented herein is intended to assist researchers in assessing the potential of this compound for further investigation and development. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5)[1]. Its immunomodulatory activity is primarily mediated through its high affinity for the S1P1 receptor on lymphocytes. Activation of S1P1 leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes results in a reduction of circulating lymphocytes, particularly T cells and B cells, thereby mitigating autoimmune responses. Preclinical studies have demonstrated the efficacy of ASP-4058 in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis[1].
Comparative Analysis of S1P Receptor Modulators
This compound is one of several S1P receptor modulators developed for the treatment of autoimmune diseases. This section compares its pharmacological profile with that of other notable S1P receptor modulators: fingolimod (B1672674), siponimod, and ozanimod.
S1P Receptor Selectivity
The selectivity of S1P receptor modulators for the five different S1P receptor subtypes (S1P1-5) is a critical determinant of their efficacy and safety profiles. Activation of S1P1 is responsible for the desired immunomodulatory effects, while off-target effects on other subtypes, particularly S1P3, have been associated with adverse events such as bradycardia. The following table summarizes the half-maximal effective concentration (EC50) values for ASP-4058 and its comparators, illustrating their respective receptor selectivity.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| ASP-4058 | 1.8[2] | >10000 | >10000 | >10000 | ~1.8 (inferred) |
| Fingolimod-P | ~0.3-0.6[3] | >10000[4] | ~3[3] | ~0.3-0.6[3] | ~0.3-0.6[3] |
| Siponimod | 0.39[5] | >10000[4][6] | >1000[4][6] | 750[4][6] | 0.98[5] |
| Ozanimod | 0.44[7] | >10000 | >10000 | >10000 | 11.1[7] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate (fingolimod-P).
Efficacy in Preclinical Models of Autoimmune Disease
The efficacy of ASP-4058 has been demonstrated in the EAE model in rats. The following table compares the efficacy of ASP-4058 with fingolimod in reducing the cumulative clinical score in this model.
| Treatment | Dose (mg/kg) | Cumulative EAE Score (Mean ± S.E.) |
| Vehicle | - | 15.5 ± 0.619 |
| ASP-4058 | 0.03 | 15.5 ± 1.48 |
| 0.1 | 9.50 ± 2.17 | |
| 0.3 | 1.17 ± 1.17 | |
| Fingolimod | 0.1 | 11.7 ± 3.28 |
| 0.3 | 3.40 ± 1.01 |
Data from a study in Lewis rats with EAE, with treatment administered from the day of immunization.[1]
Impact on Peripheral Lymphocyte Count
A key pharmacodynamic marker for S1P receptor modulators is the reduction in peripheral blood lymphocyte counts. The following table provides a comparison of the observed lymphocyte reduction with ASP-4058 and other S1P modulators.
| Compound | Species/Population | Dose | Lymphocyte Reduction |
| ASP-4058 | Rats | 0.063 mg/kg (ED50) | 50%[1] |
| Fingolimod | Humans (PPMS) | 0.5 mg/day | ~70%[8][9] |
| Siponimod | Humans (SPMS) | 2 mg/day | ~61%[10] |
| Ozanimod | Humans (UC) | 1 mg/day | ~45-49%[11][12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these compounds, the following diagrams are provided.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Immunomodulator Evaluation Workflow.
Experimental Protocols
GTPγS Binding Assay for S1P Receptor Activation
This assay is used to determine the potency and efficacy of a compound as an agonist for G-protein coupled receptors (GPCRs), such as the S1P receptors.
Principle: Inactive G-proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the Gα subunit is measured as an indicator of receptor activation.
Materials:
-
Cell membranes expressing the human S1P receptor subtype of interest.
-
[³⁵S]GTPγS (radiolabeled).
-
GTPγS (unlabeled, for non-specific binding).
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Test compound (e.g., ASP-4058) at various concentrations.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, cell membranes, GDP, and the test compound or vehicle control.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
For non-specific binding control wells, add an excess of unlabeled GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 value.[13][14][15][16][17]
Peripheral Blood Lymphocyte Enumeration by Flow Cytometry
This method is used to quantify the absolute number of different lymphocyte subsets in whole blood.
Principle: Whole blood is stained with fluorescently labeled monoclonal antibodies specific for cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 and CD8 for T cell subsets). A known number of fluorescent beads is added to a precise volume of blood to allow for the calculation of absolute cell counts by a flow cytometer.
Materials:
-
Whole blood collected in EDTA tubes.
-
Fluorescently labeled monoclonal antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19).
-
Counting beads with a known concentration.
-
Red blood cell lysing solution.
-
Flow cytometer.
Procedure:
-
Pipette a precise volume of whole blood into a test tube.
-
Add the appropriate combination of fluorescently labeled antibodies and vortex gently.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Add red blood cell lysing solution and incubate for a specified time.
-
Add a precise volume of counting beads to each tube just before analysis.
-
Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on their forward and side scatter properties and CD45 expression. Within the lymphocyte gate, identify the different subsets based on their specific markers. The absolute count of a lymphocyte subset is calculated using the following formula: (Number of cell events / Number of bead events) x (Bead concentration / Volume of blood).[18][19][20][21][22]
Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for human multiple sclerosis.
Principle: EAE is induced in susceptible rodent strains by immunization with myelin-derived antigens emulsified in complete Freund's adjuvant (CFA), often accompanied by an injection of pertussis toxin. This leads to an autoimmune response against the central nervous system, resulting in inflammation, demyelination, and progressive paralysis.
Materials:
-
Susceptible rodent strain (e.g., Lewis rats or C57BL/6 mice).
-
Myelin antigen (e.g., myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide or spinal cord homogenate).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (for mouse models).
-
Syringes and needles for immunization.
Procedure:
-
Immunization:
-
Prepare an emulsion of the myelin antigen in CFA.
-
Inject the emulsion subcutaneously at the base of the tail or in the flank.
-
For mouse models, administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later.
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Score the disease severity based on a standardized scale. A common scoring system is as follows:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
-
Data Analysis:
Conclusion
This compound demonstrates a favorable preclinical profile as a selective S1P1/S1P5 receptor agonist with potent immunomodulatory effects. Its high selectivity for S1P1 suggests a potentially improved safety profile compared to less selective agents like fingolimod, particularly concerning cardiovascular side effects. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers interested in the further evaluation and development of this compound as a potential therapeutic for autoimmune diseases.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 1/5 selective agonist alleviates ocular vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Lymphocyte counts and infection rates: Long-term fingolimod treatment in primary progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Need for the Closer Monitoring of Novel Drugs in MS: A Siponimod Retrospective Cohort Study (Realhes Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZEPOSIA® (ozanimod) UC Safety Profile | For HCPs [zeposiahcp.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Adoption of Single-Platform Technologies for Enumeration of Absolute T-Lymphocyte Subsets in Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enumeration of Major Peripheral Blood Leukocyte Populations for Multicenter Clinical Trials Using a Whole Blood Phenotyping Assay [jove.com]
- 20. cytometry.org [cytometry.org]
- 21. Enumeration of peripheral lymphocyte subsets using 6 vs. 4 color staining: a clinical evaluation of a new flowcytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enumeration of lymphocyte subsets using flow cytometry: Effect of storage before and after staining in a developing country setting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 25. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 26. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 27. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of ASP-4058 Hydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of ASP-4058 hydrochloride's target engagement with other prominent sphingosine-1-phosphate (S1P) receptor modulators. The data presented is compiled from publicly available research to facilitate an objective evaluation of its performance and aid in drug development decisions.
Introduction to this compound
This compound is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating lymphocyte trafficking.[4] By targeting S1P1 and S1P5, ASP-4058 is being investigated for its therapeutic potential in autoimmune diseases, such as multiple sclerosis.[1] Its mechanism of action is comparable to other S1P receptor modulators like fingolimod (B1672674), which is already approved for clinical use.[1]
Comparative Quantitative Data
The following tables summarize the target engagement potency and selectivity of this compound in comparison to other S1P receptor modulators. The data is primarily derived from GTPγS binding assays, a common method for measuring the activation of G protein-coupled receptors.
Table 1: Potency (EC50, nM) of S1P Receptor Modulators at Human S1P Receptor Subtypes
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) | Data Source |
| ASP-4058 | Low nM | >100x higher than S1P1/5 | >100x higher than S1P1/5 | >100x higher than S1P1/5 | Low nM | [1] |
| Fingolimod-P | 0.3-0.6 | >10,000 | 3 | 0.3-0.6 | 0.3-0.6 | [5] |
| Ozanimod | 1.03 | - | - | - | 8.6 | [6] |
| Siponimod | 0.4 | >10,000 | >1,000 | 750 | 0.98 | [7] |
| Ponesimod | 5.7 | - | - | - | - | [8][9] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod phosphate (B84403) (fingolimod-P).[5] A lower EC50 value indicates higher potency.
Table 2: Selectivity Profile of S1P Receptor Modulators
| Compound | Primary Targets | Selectivity Notes |
| ASP-4058 | S1P1, S1P5 | High selectivity over S1P2, S1P3, and S1P4.[1] |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | Non-selective agonist for four of the five S1P receptors.[5] |
| Ozanimod | S1P1, S1P5 | Selective for S1P1 and S1P5.[6] |
| Siponimod | S1P1, S1P5 | Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4.[7] |
| Ponesimod | S1P1 | Highly selective for S1P1.[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P receptor signaling pathway and a general workflow for quantifying target engagement.
Caption: S1P Receptor Signaling Pathway.
Caption: General Workflow for Target Engagement Assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on common practices in the field.
GTPγS Binding Assay
This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
a. Materials:
-
Cell membranes prepared from cells overexpressing the human S1P receptor subtype of interest.
-
Test compounds (e.g., this compound) at various concentrations.
-
[35S]GTPγS (radioligand).
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.
-
Scintillation cocktail.
-
96-well filter plates.
b. Protocol:
-
Thaw the prepared cell membranes on ice.
-
In a 96-well plate, add the assay buffer, GDP (to a final concentration of ~10 µM), and varying concentrations of the test compound.
-
Add the cell membranes to each well.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 values.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
a. Materials:
-
Cell membranes prepared from cells overexpressing the human S1P receptor subtype of interest.
-
Test compounds (e.g., this compound) at various concentrations.
-
Radiolabeled ligand specific for the S1P receptor (e.g., [3H]-S1P or a specific radiolabeled antagonist).
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.5% fatty acid-free BSA.
-
Scintillation cocktail.
-
96-well filter plates.
b. Protocol:
-
Thaw the prepared cell membranes on ice.
-
In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Add the cell membranes to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a PEI-pre-soaked filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and analyze the data using non-linear regression to determine IC50 values, from which Ki values can be calculated using the Cheng-Prusoff equation.
Conclusion
The quantitative data presented in this guide demonstrates that this compound is a potent and selective agonist for S1P1 and S1P5 receptors. Its high selectivity, particularly over the S1P3 receptor, may offer a favorable safety profile compared to less selective modulators like fingolimod. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the target engagement of ASP-4058 and other S1P receptor modulators. This information is intended to support informed decision-making in the research and development of novel therapeutics for autoimmune diseases.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ASP4058 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for ASP-4058 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling ASP-4058 hydrochloride can ensure laboratory safety and proper disposal by following these established guidelines. This document provides essential logistical information, including operational and disposal plans, to address specific procedural questions and build on our commitment to providing value beyond the product itself.
This compound is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 and has been investigated for its potential in treating autoimmune diseases such as multiple sclerosis.[1][2] Proper handling and disposal are crucial to mitigate any potential environmental or health risks.
Disposal of this compound
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is also a suitable method.[1] It is imperative that this chemical is not discharged into sewer systems or drains.[1]
Key Disposal Steps:
-
Collection: Collect waste this compound in suitable, closed, and properly labeled containers.
-
Segregation: Keep chemical waste separate from other laboratory waste.
-
Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal contractor.
-
Container Decontamination: Empty containers should be triple-rinsed (or the equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
Quantitative Data: Receptor Agonist Activity
The following table summarizes the agonistic activity (EC50 values) of ASP-4058 and the active metabolite of fingolimod (B1672674) (fingolimod-P) on human S1P receptor subtypes, as determined by GTPγS binding assays.[1]
| Compound | hS1P1 (nM) | hS1P2 (nM) | hS1P3 (nM) | hS1P4 (nM) | hS1P5 (nM) |
| ASP-4058 | 7.4 | >10000 | 1100 | >10000 | 7.5 |
| Fingolimod-P | 0.4 | >10000 | 1.1 | 1.5 | 0.5 |
Data sourced from Yamamoto R, et al. PLoS One. 2014.[1]
Experimental Protocols: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
The following is a detailed methodology for a key experiment involving ASP-4058, based on the study by Yamamoto et al. (2014) which investigated the compound's effect on a rodent model of multiple sclerosis.[1]
Objective: To assess the efficacy of orally administered ASP-4058 in preventing the development of experimental autoimmune encephalomyelitis (EAE) in Lewis rats.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Guinea pig spinal cord homogenate (GPSCH)
-
Complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
ASP-4058
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization: On day 0, rats are immunized by a subcutaneous injection into the footpad with an emulsion of GPSCH in CFA.
-
Compound Administration: ASP-4058 or vehicle is administered orally once daily, starting from the day of immunization.
-
Clinical Scoring: Animals are observed daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Data Analysis: The mean clinical scores are calculated for each treatment group over the course of the experiment to determine the effect of ASP-4058 on disease severity.
Visualizations: Signaling Pathway and Experimental Workflow
To further clarify the context in which this compound is used, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: ASP-4058 signaling pathway.
Caption: Experimental workflow for EAE studies.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling ASP-4058 hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of ASP-4058 hydrochloride, tailored for research and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance. Given that this compound is a potent pharmaceutical compound, a thorough risk assessment should be conducted before handling.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination.
| PPE Category | Specification |
| Hand Protection | Double-gloving with powder-free nitrile gloves is required. The inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff. Change gloves every two hours or immediately if contaminated. |
| Body Protection | A disposable, back-closing, solid-front gown made of a low-lint, impervious material is required. Cuffs should be elastic or knit. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn.[5][6][7][8] |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved respirator with a P100 filter is required. All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing.[5][7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers are mandatory within the designated handling area. |
Operational Plan for Safe Handling
This section provides detailed, procedural guidance for the complete lifecycle of handling this compound within a laboratory setting.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. Wear appropriate PPE, including gloves, during inspection.
-
Storage: Immediately transfer the compound to a designated, secure, and well-ventilated storage area.[7][9] Store away from incompatible materials. The container should be kept tightly closed in a dry and cool place.[7][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), date received/prepared, and all relevant hazard warnings.
2.2. Weighing and Solution Preparation
-
Containment: All weighing and initial dilutions of powdered this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent aerosolization and inhalation.
-
Handling Powders: Use spark-proof tools and non-sparking surfaces when handling the powder.[9] Avoid creating dust. If any powder is spilled, follow the spill cleanup protocol immediately.
-
Dissolution: When preparing solutions, add the solvent to the powder slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and other materials in use.
2.3. Experimental Use
-
Work Area: All experiments involving this compound should be conducted in a designated and clearly marked area.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be readily available in the work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water before leaving the work area, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others.[9][10][11]
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware, must be segregated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration.[9] Do not discharge any waste containing this compound into the sewer system.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. acs.org [acs.org]
- 3. intersolia.com [intersolia.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. chemtradeasia.com [chemtradeasia.com]
- 6. ehs.com [ehs.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. echemi.com [echemi.com]
- 9. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. anentawaste.com [anentawaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
